DL-Erythro sphinganine (d20:0)
Description
BenchChem offers high-quality DL-Erythro sphinganine (d20:0) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Erythro sphinganine (d20:0) including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C40H86N2O4 |
|---|---|
Poids moléculaire |
659.1 g/mol |
Nom IUPAC |
(2R,3S)-2-aminoicosane-1,3-diol;(2S,3R)-2-aminoicosane-1,3-diol |
InChI |
InChI=1S/2C20H43NO2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h2*19-20,22-23H,2-18,21H2,1H3/t2*19-,20+/m10/s1 |
Clé InChI |
SSANTMPHFMSOOK-SSTILVMPSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Uncharted Territory: A Technical Guide to the DL-Erythro-Sphinganine (d20:0) Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids, a class of complex lipids, are integral components of cellular membranes and play crucial roles in signal transduction, cell-cell recognition, and apoptosis. The diversity of sphingolipid structures, particularly in their long-chain base (LCB) and fatty acid compositions, contributes to their varied biological functions. While the biosynthesis of the predominant C18 sphinganine (B43673) is well-documented, the pathways leading to less common, yet potentially significant, very-long-chain (VLC) sphingoid bases like DL-erythro-sphinganine (d20:0) remain less explored. This technical guide provides a comprehensive overview of the current understanding of the DL-erythro-sphinganine (d20:0) biosynthesis pathway, offering insights into the key enzymatic steps, relevant quantitative data, detailed experimental protocols for its study, and a visual representation of the metabolic cascade. This document is intended to serve as a valuable resource for researchers investigating the nuanced roles of VLC sphingolipids in health and disease, and for professionals in drug development targeting sphingolipid metabolism.
Core Biosynthesis Pathway
The de novo biosynthesis of DL-erythro-sphinganine (d20:0) is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum. It follows the general framework of sphingolipid synthesis, with specificity conferred by the utilization of a C20 fatty acyl-CoA.
The pathway commences with the condensation of the amino acid L-serine with a C20 fatty acyl-CoA, arachidoyl-CoA. This reaction is catalyzed by Serine Palmitoyltransferase (SPT) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, to form 3-keto-sphinganine (d20:0). Subsequently, the ketone group of 3-keto-sphinganine is reduced by 3-ketodihydrosphingosine reductase (KDHS reductase) in an NADPH-dependent manner to yield DL-erythro-sphinganine (d20:0).
This newly synthesized d20:0 sphinganine then serves as a backbone for the formation of more complex sphingolipids. It is acylated by a family of ceramide synthases (CerS) , which exhibit specificity for different fatty acyl-CoA chain lengths. The resulting dihydroceramide (B1258172) (d20:0) is then desaturated by dihydroceramide desaturase (DES) to produce ceramide (d20:0), a central hub in sphingolipid metabolism.
An In-depth Technical Guide to DL-Erythro Sphinganine (d20:0) in Sphingolipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DL-Erythro sphinganine (B43673) (d20:0), a key intermediate in the biosynthesis of very-long-chain (VLC) sphingolipids. We will delve into its metabolic pathways, biological significance, and the analytical methodologies used for its study. This document is intended to be a valuable resource for researchers in the fields of lipid biology, cell signaling, and drug development.
Introduction to DL-Erythro Sphinganine (d20:0)
DL-Erythro sphinganine (d20:0), also known as eicosasphinganine, is a sphingoid long-chain base with a 20-carbon backbone.[1] It is a crucial precursor in the de novo synthesis of a specific class of sphingolipids characterized by very-long-chain fatty acids (VLCFAs).[2][3] Sphingolipids are not only essential structural components of cellular membranes but also serve as critical signaling molecules in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and inflammation.[4][5] The acyl chain length of sphingolipids, which is determined by precursors like d20:0 sphinganine, has been shown to be a critical determinant of their biological function.[6][7]
While the 18-carbon (d18:0) sphinganine is the most common sphingoid base in many mammalian tissues, d20:0 and the VLC sphingolipids derived from it play specialized roles, particularly in membrane organization and the regulation of specific cellular pathways.[8][9]
Metabolism of DL-Erythro Sphinganine (d20:0)
The metabolism of d20:0 sphinganine is integrated into the general sphingolipid metabolic pathway. It serves as a key intermediate that can be directed towards the synthesis of complex sphingolipids or phosphorylated to form a bioactive signaling molecule.
The de novo synthesis of sphinganine occurs in the endoplasmic reticulum (ER) and begins with the condensation of L-serine and an acyl-CoA.[10] While palmitoyl-CoA (C16:0) is the most common substrate leading to d18:0 sphinganine, the use of stearoyl-CoA (C18:0) results in the formation of a 3-keto-dihydrosphingosine intermediate with a 20-carbon backbone. This is then reduced to form d20:0 sphinganine.[11]
The subsequent and most critical step in determining the fate of d20:0 sphinganine is its acylation by ceramide synthases (CerS).[12]
Six distinct ceramide synthases have been identified in mammals, each exhibiting specificity for acyl-CoAs of different chain lengths.[12] Ceramide Synthase 2 (CerS2) and Ceramide Synthase 4 (CerS4) are primarily responsible for the synthesis of VLC ceramides (B1148491).[6][13]
-
CerS2 shows a high specificity for acyl-CoAs with chain lengths from C20 to C26.[7]
-
CerS4 utilizes C18 and C20-CoA for ceramide synthesis.[14]
These enzymes catalyze the N-acylation of d20:0 sphinganine to form d20:0-dihydroceramides. These dihydroceramides are then desaturated by dihydroceramide (B1258172) desaturase (DEGS) to produce d20:0-ceramides, the central hub of VLC sphingolipid metabolism.[15]
From d20:0-ceramide, the pathway branches into the synthesis of more complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, through the action of respective synthases in the Golgi apparatus.[2] Alternatively, d20:0 sphinganine can be phosphorylated by sphingosine (B13886) kinases (SphK1 and SphK2) to form sphinganine-1-phosphate (SA1P d20:0), a potent signaling molecule.[16]
Biological Significance and Signaling
While research specifically focused on d20:0 sphinganine is limited, the functions of the VLC sphingolipids derived from it are increasingly being elucidated.
VLC sphingolipids are crucial for the formation of specialized membrane microdomains, often referred to as lipid rafts.[11] The long acyl chains increase the hydrophobicity and promote interdigitation between the leaflets of the cell membrane, contributing to membrane stability and organization.[8] These domains are critical for protein sorting and the regulation of transmembrane signaling.
The downstream metabolites of d20:0 sphinganine, particularly VLC ceramides, are implicated in various signaling cascades.[15]
-
Inflammation and Immunity: Very-long-chain ceramides have been shown to modulate inflammatory responses and T-cell function.[15] CerS4, which is involved in the synthesis of C20-ceramides, plays a role in regulating TGFβ signaling and NF-κB activation in T cells.[15]
-
Apoptosis and Cell Growth: The balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (the "sphingolipid rheostat") is a critical determinant of cell fate. The acyl chain length of ceramide can influence this balance and the specific cellular response.[2][3]
-
Neurobiology: There is evidence of a shift from C18 to C20 sphingoid bases in neuronal gangliosides during mammalian aging, suggesting a role for VLC sphingolipids in neuronal function and age-related neurodegenerative processes.[9][17]
Quantitative Data
Quantitative analysis of d20:0 sphinganine is challenging due to its relatively low abundance compared to d18:0 sphinganine in many tissues. However, its levels can change significantly under specific conditions.
| Biological System | Condition | Analyte | Fold Change / Concentration | Reference |
| Saccharomyces cerevisiae | Heat Stress (15 min) | C20 Dihydrosphingosine (d20:0) | 10.8-fold increase | [8] |
| Human Plasma | Amyotrophic Lateral Sclerosis | d20:0 Sphinganine | Not Detected | [17] |
| Mouse Hippocampus | Aging | C20:0 Sphingomyelin | Significant increase | [17] |
Experimental Protocols
The analysis of d20:0 sphinganine and its metabolites is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
A robust extraction protocol is critical for the accurate quantification of sphingolipids. The choice of method depends on the sample matrix.
Protocol 5.1.1: Lipid Extraction from Plasma/Serum
-
Materials: Plasma/serum sample, internal standard solution (e.g., C17-sphinganine or deuterated sphinganine), methanol (B129727), chloroform (B151607), water.
-
Procedure:
-
To 50 µL of plasma/serum, add a known amount of internal standard.
-
Add 1.5 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex vigorously for 1 minute.
-
Incubate at 48°C for 2 hours.
-
Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation.
-
Vortex and centrifuge at 2,000 x g for 10 minutes.
-
Collect the lower organic phase.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., methanol).[5]
-
Protocol 5.1.2: Lipid Extraction from Cultured Cells
-
Materials: Cell pellet (e.g., 1x10^6 cells), PBS, internal standard solution, methanol, chloroform.
-
Procedure:
-
Wash the cell pellet with ice-cold PBS and centrifuge.
-
Resuspend the pellet and add a known amount of internal standard.
-
Perform a Bligh-Dyer extraction by adding methanol and chloroform to achieve a single-phase mixture (Chloroform:Methanol:Water, 1:2:0.8).
-
After incubation, add chloroform and water to separate the phases.
-
Collect the lower organic phase, dry, and reconstitute for analysis.[18]
-
Instrumentation: A triple quadrupole or high-resolution mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[18][19]
Chromatography:
-
Column: A C18 reversed-phase column is commonly used for separating sphingoid bases.
-
Mobile Phase: A gradient of methanol/water or acetonitrile/water with an additive like formic acid to improve ionization.[19]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Run Time: A short run time of 5-10 minutes is often sufficient.[19]
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+) is used for the detection of sphinganine.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: For d20:0 sphinganine, the precursor ion is [M+H]+ at m/z 330.3. The product ions are typically formed by the loss of one or two water molecules.
-
Proposed MRM transition: m/z 330.3 → 312.3 (loss of H₂O)
-
Confirming transition: m/z 330.3 → 294.3 (loss of 2H₂O)
-
Note: These transitions should be empirically optimized on the specific mass spectrometer being used.
-
Quantification:
-
A calibration curve is generated using a series of standards with known concentrations of d20:0 sphinganine and a fixed concentration of the internal standard.
-
The concentration of d20:0 sphinganine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[1]
Conclusion
DL-Erythro sphinganine (d20:0) is a pivotal, yet understudied, intermediate in the metabolism of very-long-chain sphingolipids. Its role as a substrate for CerS2 and CerS4 places it at the beginning of a metabolic cascade that produces a class of lipids with profound effects on membrane biology and cellular signaling. While much of our understanding is extrapolated from the broader study of VLC sphingolipids, it is clear that the regulation of d20:0 sphinganine synthesis and its subsequent metabolic fate are critical for cellular homeostasis. Future research focusing on the specific quantification of d20:0 sphinganine in various physiological and pathological states, along with the elucidation of its unique signaling roles, will undoubtedly provide valuable insights into the complex world of sphingolipid biology and may reveal new therapeutic targets for a range of human diseases.
References
- 1. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Sphingolipid Implications in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingoid bases and their involvement in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of yeast sphingolipids in the heat stress response of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www2.med.muni.cz [www2.med.muni.cz]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: I. ALTERATIONS IN LIPID METABOLIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lipidmaps.org [lipidmaps.org]
- 17. Ceramide and Sphingosine-1-Phosphate in Neurodegenerative Disorders and Their Potential Involvement in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sphingolipid Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]
- 19. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
role of sphinganine (d20:0) in yeast heat stress
An In-depth Technical Guide on the Role of Sphinganine (B43673) (d20:0) in Yeast Heat Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
The response of Saccharomyces cerevisiae to thermal insults is a complex, multi-faceted process involving significant reprogramming of cellular metabolism and gene expression. Sphingolipids, once viewed primarily as structural components of membranes, are now recognized as critical signaling molecules in this heat stress response. This technical guide focuses specifically on the role of C20-dihydrosphingosine, also known as sphinganine (d20:0), a long-chain sphingoid base that exhibits one of the most dramatic quantitative changes upon heat shock. We will explore the signaling pathways it modulates, present quantitative data on its accumulation, and provide detailed experimental protocols for its study.
Introduction to Sphingolipids in Yeast Stress
Saccharomyces cerevisiae adapts to environmental challenges, such as temperature shifts, through a highly conserved set of responses.[1][2] These adaptations include transient cell cycle arrest, the synthesis of protectants like trehalose (B1683222), and the regulation of protein translation.[1][3][4] Sphingolipid metabolism is central to coordinating these activities.[5][6]
Upon a rapid increase in temperature, yeast cells activate the de novo synthesis of sphingolipids, starting with the enzyme serine palmitoyltransferase (SPT).[1][7] This leads to a rapid, albeit transient, accumulation of sphingoid long-chain bases (LCBs) and ceramides.[8][9][10] Among these, the 20-carbon species, particularly sphinganine (d20:0) and C20-phytosphingosine, show a remarkably pronounced increase, suggesting a specialized signaling role.[9][10][11] This document serves to consolidate the current understanding of sphinganine (d20:0) as a key signaling hub in the yeast heat stress response.
Core Signaling Pathways Modulated by Sphinganine (d20:0)
Heat stress triggers a rapid flux through the sphingolipid biosynthetic pathway, leading to the accumulation of sphinganine. This accumulation is not merely a metabolic byproduct but a critical signal that initiates several downstream protective mechanisms.
Regulation of Translation Initiation and mRNA Processing
One of the most immediate cellular responses to heat stress is a transient arrest of translation, followed by the selective synthesis of heat shock proteins (HSPs). Sphingoid bases are essential for this process.[8][12]
-
Requirement for Translation Recovery : Yeast mutants unable to synthesize sphingolipids (e.g., lcb1-100) exhibit a severe defect in resuming protein synthesis after an initial heat-induced stall.[12] This indicates that a sphingolipid signal, specifically the accumulation of sphingoid bases, is required for the translation initiation of key mRNAs, including those for HSPs.
-
Formation of P-bodies : Heat stress induces the formation of mRNA processing bodies (P-bodies), which are cytoplasmic granules involved in mRNA storage and degradation. The formation of these P-bodies is dependent on sphingolipid synthesis.[13] Exogenous treatment with sphingoid bases can induce P-body formation even without heat stress, suggesting they are a key upstream signal in this pathway.[13] This mechanism allows the cell to triage its transcripts, sequestering non-essential mRNAs while prioritizing the translation of protective proteins.
Activation of the General Stress Response via STRE
Sphinganine and its metabolites act as signaling molecules to activate a broader transcriptional program.
-
Trehalose Synthesis : Dihydrosphingosine treatment has been shown to activate the transcription of TPS2, a gene encoding a subunit of the trehalose synthase complex.[9][14][15] Trehalose is a disaccharide that acts as a potent thermoprotectant, stabilizing proteins and membranes.[16]
-
STRE Activation : This transcriptional activation is mediated by the Stress Response Element (STRE), a cis-regulatory sequence found in the promoters of many yeast stress response genes.[9][17] Dihydrosphingosine induces the expression of a STRE-LacZ reporter gene, confirming its role in activating this global stress response pathway.[9][15]
Cell Cycle Control
Yeast cells undergo a transient arrest in the G1 phase of the cell cycle upon heat stress to prevent replication under damaging conditions. This arrest is critically dependent on the de novo synthesis of sphingolipids.[1][3] Mutants defective in sphingolipid production fail to arrest properly, leading to decreased viability at elevated temperatures.[4]
Quantitative Analysis of Sphingolipid Accumulation
The signaling role of sphinganine (d20:0) is underscored by its dramatic and rapid accumulation following a shift to a stressful temperature. The data below, compiled from key studies, illustrates the magnitude of this response.
Table 1: Changes in Yeast Sphingoid Base Levels Upon Heat Stress (Data represents fold-increase over baseline levels at non-stress temperatures)
| Sphingoid Base Species | Fold Increase (at ~15 min) | Reference |
| Sphinganine (C20-DHS) | >100-fold | [9][14][15] |
| Sphinganine (C20-DHS) | 10.8-fold | [10][11] |
| Phytosphingosine (C20-PHS) | >100-fold | [9][14] |
| Phytosphingosine (C20-PHS) | 6.4-fold | [10][11] |
| Sphinganine (C18-DHS) | 2 to 3-fold | [9][14][15] |
| Phytosphingosine (C18-PHS) | 2 to 3-fold | [9][14][15] |
Table 2: Changes in Downstream Sphingolipid Metabolites Upon Heat Stress
| Sphingolipid Metabolite | Fold Increase (at ~60 min) | Reference |
| C20-Phytoceramide | 5-fold | [9][14] |
| C18-Phytoceramide | 2-fold | [9][14] |
| Dihydrosphingosine-1-P (DHS-1-P) | Rapid, transient increase | [16] |
| Phytosphingosine-1-P (PHS-1-P) | Rapid, transient increase | [16] |
| Inositol Phosphoceramides (IPCs) | No significant change | [10] |
Note: Discrepancies in fold-change values (e.g., for C20-DHS) may arise from differences in yeast strains, growth conditions, and the precise timing and temperature of the heat stress applied in the respective studies.
Experimental Protocols
Investigating the role of sphinganine (d20:0) requires robust methodologies for inducing heat stress and quantifying sphingolipid levels.
Protocol 1: Yeast Heat Stress Induction
This protocol describes a standard method for applying an acute heat stress to a liquid culture of S. cerevisiae.
-
Culture Growth : Inoculate a suitable volume of YPD or appropriate synthetic defined medium with a single yeast colony. Grow overnight at a permissive temperature (e.g., 25-30°C) with shaking to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).
-
Pre-stress Sample : Remove an aliquot of the culture to serve as the time zero (T=0) control. Immediately quench metabolic activity by pelleting cells and freezing in liquid nitrogen or by adding a quenching agent like trichloroacetic acid (TCA).
-
Heat Stress Application : Rapidly shift the remaining culture to a pre-heated shaking water bath set to the stress temperature (e.g., 37°C or 39°C).
-
Time-Course Sampling : At desired time points (e.g., 5, 10, 15, 30, 60 minutes), remove aliquots and quench them as described in step 2.
-
Cell Harvesting : Pellet all quenched samples by centrifugation (e.g., 3,000 x g for 5 minutes at 4°C). Discard the supernatant and store the cell pellets at -80°C until lipid extraction.
Protocol 2: Extraction and Quantification of Sphinganine (d20:0)
This is a composite protocol for the analysis of sphingoid long-chain bases, primarily by HPLC.
-
Lipid Extraction :
-
Resuspend the frozen yeast cell pellet in a suitable buffer.
-
Perform a total lipid extraction using a modified Bligh-Dyer method.[18] This typically involves a single-phase extraction with a chloroform:methanol:water mixture, followed by phase separation to isolate the organic (lipid-containing) layer.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
-
Mild Saponification :
-
To release LCBs from more complex sphingolipids, perform a mild alkaline hydrolysis (saponification) on the dried lipid extract.[18] This step cleaves ester-linked acyl groups.
-
Re-extract the lipids to isolate the base-stable LCBs.
-
-
Derivatization :
-
LCBs lack a strong chromophore, making them difficult to detect by UV-Vis spectrophotometry. Derivatize the primary amine group of sphinganine with a fluorescent or UV-active tag (e.g., o-phthalaldehyde (B127526) (OPA), naphthalene-2,3-dicarboxaldehyde (NDA), or phenylisothiocyanate (PITC)).
-
-
HPLC Analysis :
-
Separate the derivatized LCBs using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Use a C18 column with a gradient of acetonitrile (B52724) and water.
-
Detect the separated species using a fluorescence or UV detector set to the appropriate wavelength for the chosen derivatizing agent.
-
Quantify peaks by comparing their area to that of known amounts of derivatized C20-dihydrosphingosine standards.
-
-
LC-MS/MS Confirmation (Optional but Recommended) : For definitive identification and quantification without derivatization, use Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method offers superior sensitivity and specificity.
Conclusion and Future Directions
The evidence strongly supports a pivotal role for sphinganine (d20:0) as a critical signaling molecule in the yeast heat stress response. Its massive and rapid accumulation serves as an early warning signal that triggers a coordinated cascade of protective measures, including the reprogramming of translation, the activation of a global transcriptional stress program, and the enforcement of cell cycle checkpoints.
For researchers and drug development professionals, this pathway presents several points of interest. Understanding the regulation of SPT and the elongases responsible for C20 fatty acid synthesis could offer targets for modulating the stress response. Furthermore, elucidating the direct downstream binding partners of sphinganine (d20:0) remains a key area for future research. The high conservation of sphingolipid signaling pathways suggests that insights gained from the yeast model may be highly relevant to understanding stress responses in higher eukaryotes, including their role in disease and cellular aging.
References
- 1. The emerging role for sphingolipids in the eukaryotic heat shock response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stress-activated signalling pathways in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yeast Sphingolipids: Recent developments in understanding biosynthesis, regulation, and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biology of the Heat Shock Response and Protein Chaperones: Budding Yeast (Saccharomyces cerevisiae) as a Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coordination of Rapid Sphingolipid Responses to Heat Stress in Yeast | PLOS Computational Biology [journals.plos.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Accumulation of long-chain bases in yeast promotes their conversion to a long-chain base vinyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coordination of Rapid Sphingolipid Responses to Heat Stress in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingolipids are potential heat stress signals in Saccharomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of yeast sphingolipids in the heat stress response of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sphingoid Base Is Required for Translation Initiation during Heat Stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Dickson RC, et al. (1997) | SGD [frontend.qa.yeastgenome.org]
- 16. Analysis of Phosphorylated Sphingolipid Long-Chain Bases Reveals Potential Roles in Heat Stress and Growth Control in Saccharomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stress signaling in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Sphinganine (d20:0): A Technical Guide to its Role as a Protein Kinase C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal to a myriad of cellular signaling pathways, governing processes such as cell proliferation, differentiation, apoptosis, and inflammation. The dysregulation of PKC activity is implicated in numerous pathologies, including cancer and cardiovascular diseases, making it a significant target for therapeutic intervention. Sphingolipids, a class of lipids integral to membrane structure and signaling, have emerged as endogenous modulators of PKC activity. Among these, sphinganine (B43673) (also known as dihydrosphingosine), the backbone of all sphingolipids, has been identified as an inhibitor of PKC.
This technical guide provides an in-depth exploration of sphinganine (d20:0), a specific long-chain variant of sphinganine, and its role as a PKC inhibitor. While research has established the inhibitory properties of the more common d18:0 variant and related compounds, specific quantitative data on the d20:0 isoform is limited. This document aims to synthesize the current understanding of sphinganine's mechanism of action, provide detailed experimental protocols for its investigation, and present this information in a clear and accessible format for researchers in the field.
Quantitative Data
Direct quantitative data on the inhibitory potency of sphinganine (d20:0) against Protein Kinase C is not extensively available in the current scientific literature. However, data for the closely related l-threo-dihydrosphingosine (Safingol), which has a d18:0 backbone, provides a valuable reference point for its potential inhibitory activity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Target | IC50 | Notes |
| Sphinganine (d20:0) | C₂₀H₄₃NO₂ | 329.57 | Protein Kinase C (PKC) | Not Reported | A natural isomer of sphinganine. Its inhibitory effect on PKC is suggested to be context-dependent[1]. |
| L-threo-Dihydrosphingosine (Safingol) | C₁₈H₃₉NO₂ | 301.51 | Protein Kinase C (PKC) | 40 µM | A cell-permeable and reversible lyso-sphingolipid inhibitor of PKC[2]. |
Mechanism of Action
The inhibitory action of sphinganine and related sphingolipids on PKC is not directed at the ATP-binding site, a common mechanism for many kinase inhibitors. Instead, these molecules are thought to interfere with the lipid-dependent activation of PKC. Conventional and novel PKC isoforms require binding to membrane lipids, specifically phosphatidylserine (B164497) (PS) and diacylglycerol (DAG), for their activation.
Sphinganine, being a lipophilic molecule with a positive charge at physiological pH, is proposed to intercalate into the lipid micelles or vesicles used in in vitro assays. This incorporation is believed to disrupt the local lipid environment necessary for PKC activation in two primary ways:
-
Charge Neutralization: The positively charged amino group of sphinganine can interact with the negatively charged head groups of phosphatidylserine. This charge neutralization may prevent the proper association of the PKC enzyme with the lipid surface, a prerequisite for its activation[3].
-
Interference with Cofactor Binding: By altering the physical properties of the lipid bilayer or micelle, sphinganine may allosterically hinder the binding of diacylglycerol (DAG) or phorbol (B1677699) esters to the C1 domain of PKC, thereby preventing the conformational changes required for kinase activation.
This mechanism suggests that the inhibitory effect of sphinganine is dependent on the lipid composition of the assay system.
Signaling Pathway
The canonical Protein Kinase C signaling pathway is initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, which, along with DAG, recruits conventional and novel PKC isoforms to the cell membrane, leading to their activation. Activated PKC then phosphorylates a wide range of downstream substrates, modulating numerous cellular processes. Sphinganine is thought to inhibit this pathway by preventing the initial activation of PKC at the membrane.
PKC Signaling and Sphinganine Inhibition.
Experimental Protocols
The following is a generalized protocol for an in vitro Protein Kinase C inhibition assay, adapted for a lipophilic inhibitor like sphinganine (d20:0). This protocol is based on a radioactive assay format, which is a common and sensitive method for measuring kinase activity.
Objective: To determine the inhibitory effect of sphinganine (d20:0) on the activity of a specific PKC isozyme.
Materials:
-
Purified recombinant PKC isozyme
-
Sphinganine (d20:0)
-
Phosphatidylserine (PS)
-
Diacylglycerol (DAG)
-
Histone H1 (or a specific peptide substrate for the PKC isozyme)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
-
Sonicator
Procedure:
-
Preparation of Lipid Vesicles: a. In a glass tube, prepare a mixture of phosphatidylserine (e.g., to a final concentration of 0.5 mg/mL) and diacylglycerol (e.g., to a final concentration of 0.05 mg/mL) in chloroform (B151607). b. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube. c. Resuspend the lipid film in assay buffer. d. Sonicate the suspension on ice until the solution becomes clear to form small unilamellar vesicles. This lipid vesicle solution will serve as the activator for PKC.
-
Preparation of Sphinganine (d20:0) Stock Solution: a. Dissolve sphinganine (d20:0) in a suitable solvent (e.g., ethanol (B145695) or DMSO) to make a concentrated stock solution. b. Prepare serial dilutions of the sphinganine stock solution in the same solvent.
-
Kinase Reaction: a. Set up the kinase reactions in microcentrifuge tubes on ice. A typical reaction volume is 50 µL. b. To each tube, add the following components in order:
- Assay buffer
- Lipid vesicles
- Histone H1 (or peptide substrate)
- Diluted sphinganine (d20:0) solution or vehicle control
- Purified PKC isozyme c. Pre-incubate the reaction mixtures for 5-10 minutes at 30°C. d. Initiate the reaction by adding [γ-³²P]ATP. e. Incubate the reactions for a predetermined time (e.g., 10-20 minutes) at 30°C. The incubation time should be within the linear range of the kinase reaction.
-
Stopping the Reaction and Measuring Phosphorylation: a. Terminate the reaction by spotting an aliquot (e.g., 25 µL) of the reaction mixture onto a P81 phosphocellulose paper square. b. Immediately immerse the P81 paper in a beaker containing 0.75% phosphoric acid. c. Wash the P81 papers several times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. d. Perform a final wash with acetone (B3395972) to dry the papers. e. Place the dried P81 paper in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of PKC inhibition for each concentration of sphinganine (d20:0) relative to the vehicle control. b. If sufficient data points are available, plot the percentage of inhibition against the logarithm of the sphinganine concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Experimental Workflow
The following diagram outlines the general workflow for an in vitro PKC inhibition assay.
PKC Inhibition Assay Workflow.
Conclusion and Future Directions
Sphinganine (d20:0) represents a potentially important endogenous modulator of Protein Kinase C activity. Its proposed mechanism of action, involving the disruption of the lipid microenvironment required for PKC activation, distinguishes it from many conventional kinase inhibitors that target the ATP-binding pocket. While the inhibitory properties of related sphingolipids are established, a significant knowledge gap remains concerning the specific inhibitory potency and isozyme selectivity of the d20:0 variant.
Future research should focus on several key areas:
-
Quantitative Inhibitory Studies: A systematic evaluation of the inhibitory activity of sphinganine (d20:0) against a panel of PKC isozymes is necessary to determine its IC50 values and selectivity profile.
-
Biophysical Characterization: Studies employing techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could provide deeper insights into the direct interaction of sphinganine (d20:0) with PKC and its lipid cofactors.
-
Cell-Based Assays: Investigating the effects of exogenous sphinganine (d20:0) on PKC-mediated signaling pathways in cellular models will be crucial to validate its role as a PKC inhibitor in a physiological context.
-
Structure-Activity Relationship Studies: Comparing the inhibitory activities of sphinganine variants with different chain lengths (e.g., d18:0, d20:0, d22:0) will help to elucidate the structural requirements for optimal PKC inhibition.
A comprehensive understanding of the interaction between sphinganine (d20:0) and Protein Kinase C will not only advance our knowledge of fundamental cellular signaling but may also open new avenues for the development of novel therapeutic agents that target the lipid-regulatory sites of this important enzyme family.
References
chemical structure and properties of DL-Erythro sphinganine (d20:0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Erythro sphinganine (B43673) (d20:0), a C20 analogue of sphinganine, is a crucial intermediate in the de novo synthesis pathway of sphingolipids. Sphingolipids are a class of lipids characterized by a sphingoid base backbone, and they are integral components of eukaryotic cell membranes. Beyond their structural role, sphingolipids and their metabolites, including sphinganine, are bioactive signaling molecules that regulate a wide array of cellular processes such as proliferation, differentiation, apoptosis, and cell migration. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological functions, and relevant experimental methodologies for DL-Erythro sphinganine (d20:0).
Chemical Structure and Identification
DL-Erythro sphinganine (d20:0) is a racemic mixture of D-erythro-sphinganine (d20:0) and L-erythro-sphinganine (d20:0). The D-isomer is the naturally occurring form. The structure consists of a 20-carbon aliphatic chain with amino and hydroxyl groups at positions 2 and 3, respectively, and a primary hydroxyl group at position 1.
Chemical Identifiers for D-Erythro Sphinganine (d20:0):
| Identifier | Value |
| IUPAC Name | (2S,3R)-2-aminoicosane-1,3-diol |
| CAS Number | 24006-62-0[1] |
| Molecular Formula | C₂₀H₄₃NO₂[1][2] |
| Molecular Weight | 329.6 g/mol [1][2] |
| SMILES | CCCCCCCCCCCCCCCCC--INVALID-LINK--N">C@HO |
| InChI | InChI=1S/C20H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h19-20,22-23H,2-18,21H2,1H3/t19-,20+/m0/s1[1] |
| InChIKey | UFMHYBVQZSPWSS-VQTJNVASSA-N[1] |
Physicochemical Properties
The physical and chemical properties of DL-Erythro sphinganine (d20:0) are critical for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Physical State | Solid | [2] |
| Melting Point | 92 - 96 °C | [3] |
| Boiling Point | 471.9 ± 25.0 °C (Predicted) | [4] |
| Solubility | Soluble in Chloroform:Methanol (B129727) (5:1, warmed) and Ethanol (warmed) | [1][5] |
| pKa (Predicted) | 12.57 ± 0.45 | [4] |
| Purity | ≥98% | [1][2] |
| Storage | -20°C | [2][5] |
Biological Role and Signaling Pathways
Sphinganine is a central molecule in sphingolipid metabolism and signaling. It serves as the backbone for the synthesis of more complex sphingolipids and also functions as a signaling molecule in its own right.
Sphingolipid Metabolism
The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine (dihydrosphingosine).[6][7] Sphinganine is subsequently acylated to form dihydroceramide, a precursor to ceramides (B1148491) and other complex sphingolipids.[6][7]
Caption: De novo sphingolipid biosynthesis pathway.
Regulation of Apoptosis: The Sphingolipid Rheostat
The balance between the levels of pro-apoptotic ceramide and sphinganine, and the pro-survival sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat".[8][9] An increase in cellular sphinganine and ceramide levels can induce apoptosis, while an increase in S1P promotes cell survival and proliferation.[8][10] Sphinganine has been shown to induce apoptosis independently of ceramide in some cell lines.[11]
Caption: The sphingolipid rheostat in cell fate determination.
Inhibition of Protein Kinase C (PKC)
Sphinganine is a known inhibitor of Protein Kinase C (PKC), a family of kinases involved in various signal transduction pathways.[11] The inhibition is thought to occur through competition with diacylglycerol (DAG), the endogenous activator of PKC.[12] By binding to the regulatory domain of PKC, sphinganine prevents the conformational changes required for its activation.[1][12]
Experimental Protocols
Accurate quantification and analysis of DL-Erythro sphinganine (d20:0) are essential for understanding its biological roles. The following section outlines a general workflow for the extraction and quantification of sphinganine from biological samples.
Extraction of Sphinganine from Tissues
A common method for extracting sphingolipids is a modified Bligh and Dyer method.[11]
Materials:
-
Tissue sample (10-50 mg)
-
Phosphate-buffered saline (PBS), ice-cold
-
Internal standard (e.g., C17-sphinganine)
-
18.5% HCl
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Homogenizer
-
Glass centrifuge tubes
Procedure:
-
Weigh the frozen tissue and place it in a homogenization tube.
-
Add ice-cold PBS and the internal standard.
-
Homogenize the tissue on ice until no visible fragments remain.
-
Transfer the homogenate to a glass centrifuge tube.
-
Add HCl, MeOH, and CHCl₃ in a sequential manner.
-
Vortex the mixture vigorously to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Re-extract the aqueous phase with CHCl₃ to maximize lipid recovery.
-
Combine the organic phases and dry under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried lipid extract in a suitable solvent (e.g., MeOH:CHCl₃, 4:1, v/v) for analysis.
Quantification by HPLC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of sphinganine.[13][14]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
General HPLC-MS/MS Parameters:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of solvents, typically water with a small amount of formic acid and an organic solvent like acetonitrile (B52724) or methanol with formic acid.
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of sphinganine and its specific product ion.
Caption: General workflow for the quantification of sphinganine by HPLC-MS/MS.
Role in Drug Development and Research
The critical role of sphingolipids in cell regulation has made them attractive targets for drug development, particularly in oncology and inflammatory diseases.
-
Anticancer Therapy: Given that sphinganine can induce apoptosis, targeting the sphingolipid pathway to increase its cellular levels is a potential anticancer strategy.[15][16] Furthermore, modified mimetic sphinganine has been investigated as a potential inhibitor of c-Src kinase, a protein often dysregulated in cancer.[17]
-
Antifungal Drug Development: The sphingolipid biosynthesis pathway is essential for fungi, and its components, including the enzymes involved in sphinganine metabolism, are being explored as targets for novel antifungal agents.[18]
-
Research Tool: DL-Erythro sphinganine (d20:0) serves as a valuable research tool for studying the intricate sphingolipid signaling pathways. Its use allows for the precise investigation of the downstream effects of elevated sphinganine levels on cellular processes.
Conclusion
DL-Erythro sphinganine (d20:0) is a fundamental sphingolipid intermediate with significant biological activities. Its role extends from being a structural precursor to a key signaling molecule that influences cell fate through the sphingolipid rheostat and by modulating the activity of crucial enzymes like Protein Kinase C. A thorough understanding of its chemical and physical properties, coupled with robust analytical methods, is paramount for researchers and drug development professionals seeking to unravel the complexities of sphingolipid biology and leverage this knowledge for therapeutic innovation.
References
- 1. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactome | Sphingolipid metabolism [reactome.org]
- 4. D-ERYTHRO-C20-DIHYDROSPHINGOSINE | 24006-62-0 [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 8. Sphingosine kinase, sphingosine-1-phosphate, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sphingosine kinases, sphingosine 1-phosphate, apoptosis and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimized Lipidomics Extraction of Sphingosine and Sphinganine from Optic Nerve for Signaling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Secretion of Sphinganine by Drug-Induced Cancer Cells and Modified Mimetic Sphinganine (MMS) as c-Src Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Secretion of Sphinganine by Drug-Induced Cancer Cells and Modified Mimetic Sphinganine (MMS) as c-Src Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journal.waocp.org [journal.waocp.org]
- 18. mdpi.com [mdpi.com]
The Unseen Architects: A Technical Guide to the Natural Occurrence and Significance of C20 Long-Chain Sphingoid Bases
For Immediate Release
An in-depth technical guide detailing the natural occurrence, quantitative analysis, and cellular signaling pathways of C20 long-chain sphingoid bases (LCSBs) is now available for researchers, scientists, and drug development professionals. This comprehensive whitepaper provides a foundational understanding of these vital lipids, offering insights into their distribution across biological kingdoms and their emerging roles in cellular processes.
C20 long-chain sphingoid bases, including C20-sphingosine, C20-sphinganine, and C20-phytosphingosine, are fundamental components of sphingolipids, a class of lipids integral to membrane structure and cellular signaling. While their C18 counterparts have been extensively studied, C20 variants are gaining recognition for their unique biological functions and potential as therapeutic targets.
Natural Occurrence of C20 Long-Chain Sphingoid Bases
C20 LCSBs are found across diverse organisms, from mammals and plants to fungi. In mammals, the synthesis of C20-LCBs is notably influenced by the small subunit ssSPTb of the enzyme serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid biosynthesis.[1] While C18 sphingoid bases are generally more abundant, significant concentrations of C20-sphingosine have been identified in specific tissues, such as bovine brain gangliosides, where their levels can range from 37% to 64% depending on the ganglioside type.[2] Animal products also contain substantial amounts of C20 LCSBs.[1]
In the plant kingdom, C20 LCBs such as t20:0 (phytosphingosine with a 20-carbon backbone) have been detected, and they play a role in the plant's response to stress and pathogen defense.[3][4][5] Fungi also synthesize C20-sphinganine, and certain marine fungi have been found to produce unique 9-methyl-C20-sphingosine moieties. In the yeast Saccharomyces cerevisiae, the amount of C20 sphinganine (B43673) has been observed to increase significantly in response to heat stress, highlighting its role in cellular adaptation.
Table 1: Quantitative Occurrence of C20 Long-Chain Sphingoid Bases in Various Organisms
| Organism/Tissue | C20 Long-Chain Sphingoid Base | Method of Analysis | Reported Concentration/Abundance | Reference |
| Bovine Brain Gangliosides (Monosialoganglioside) | C20-Sphingosine | Gas Chromatography | 37% of total sphingosines | [2] |
| Bovine Brain Gangliosides (Trisialoganglioside) | C20-Sphingosine | Gas Chromatography | 64% of total sphingosines | [2] |
| Human Cerebrospinal Fluid (CSF) | C20-Ceramide | LC-MS/MS | Present, quantifiable levels | [6] |
| Yeast (Saccharomyces cerevisiae) | C20-Sphinganine | Not specified | Increases 10.8-fold under heat stress | Not specified in provided text |
| Plants (Arabidopsis thaliana) | C20-Ceramides | Not specified | Reduced in loh1/loh3 mutants | [7] |
Experimental Protocols for the Analysis of C20 Long-Chain Sphingoid Bases
The accurate quantification of C20 LCSBs is crucial for understanding their biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical techniques employed for this purpose.
Protocol 1: Extraction and Quantification of Sphingolipids by LC-MS/MS
This protocol provides a general framework for the analysis of a broad spectrum of sphingolipids, including C20 LCSBs, from biological samples such as cells, tissues, and plasma.
1. Sample Preparation and Internal Standards:
-
Homogenize tissue samples or pellet cells.
-
Add a cocktail of internal standards, including stable isotope-labeled sphingolipids (e.g., 13C-labeled sphingoid bases), to the sample to correct for extraction losses and matrix effects.[8]
2. Lipid Extraction:
-
Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol or isopropanol/ethyl acetate/water.[9] A modified Bligh and Dyer extraction with an acidic buffer can be used for plasma samples.[8]
-
For simultaneous analysis of polar and non-polar sphingolipids, a two-step extraction protocol can be employed.[10]
3. Chromatographic Separation:
-
Utilize a reverse-phase C18 column for the separation of sphingoid bases and ceramides (B1148491) based on their hydrophobicity.[11][12]
-
Alternatively, hydrophilic interaction liquid chromatography (HILIC) can be used, which offers good peak shapes and co-elution of analytes with their respective internal standards.[13]
4. Mass Spectrometric Detection:
-
Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimize precursor and product ion transitions for each C20 LCSB and its corresponding internal standard.
Workflow for LC-MS/MS Analysis of Sphingolipids
Caption: A generalized workflow for the extraction and analysis of C20 long-chain sphingoid bases.
Signaling Pathways of C20 Long-Chain Sphingoid Bases
C20 LCSBs and their metabolites, such as C20-ceramides, are emerging as important signaling molecules involved in various cellular processes, including apoptosis and stress responses.
C20-Ceramide Induced Apoptosis
In certain cellular contexts, C20-ceramide has been shown to be a potent inducer of apoptosis. For instance, in neural cells expressing Prostate Apoptosis Response-4 (PAR-4), C20-ceramide can trigger programmed cell death. This signaling cascade involves the activation of downstream effector caspases, leading to the execution of the apoptotic program.
Caption: Simplified signaling pathway of C20-ceramide-induced apoptosis mediated by PAR-4.
Phytosphingosine (B30862) Signaling in Plant Immunity
In plants, phytosphingosine (PHS), including its C20 variants, plays a crucial role in the defense against pathogens. Exogenous application of PHS can induce systemic acquired resistance (SAR), a long-lasting, broad-spectrum plant immune response. This involves the activation of sphingosine (B13886) kinase (SphK), which phosphorylates PHS to phytosphingosine-1-phosphate (PHS-1-P). PHS-1-P then acts as a signaling molecule, leading to the expression of pathogenesis-related (PR) proteins and the accumulation of reactive oxygen species (ROS), which are key components of the plant defense system.
Caption: Signaling pathway of phytosphingosine in inducing systemic acquired resistance in plants.
Conclusion
The study of C20 long-chain sphingoid bases is a rapidly evolving field with significant implications for understanding fundamental cellular processes and for the development of novel therapeutic strategies. This technical guide provides a critical resource for researchers seeking to explore the multifaceted roles of these important lipid molecules. As analytical techniques continue to improve, a more comprehensive picture of the distribution and function of C20 LCSBs will undoubtedly emerge, opening new avenues for scientific discovery.
References
- 1. Biosynthesis of long chain base in sphingolipids in animals, plants and fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C20-sphingosine as a determining factor in aggregation of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant sphingolipids: Their importance in cellular organization and adaption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytosphingosine induces systemic acquired resistance through activation of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sphingolipids and Plant Defense/Disease: The “Death” Connection and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. Sphingolipid analysis [bio-protocol.org]
- 10. lipidmaps.org [lipidmaps.org]
- 11. lipidmaps.org [lipidmaps.org]
- 12. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
DL-Erythro-Sphinganine (d20:0): A Technical Guide to its Role as a Ceramide Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of DL-erythro-sphinganine (d20:0), a long-chain sphingoid base, and its pivotal role as a precursor in the biosynthesis of ceramides (B1148491). This document details the enzymatic conversion of d20:0 sphinganine (B43673) into ceramides, its biological significance, and methodologies for its study.
Introduction to Sphinganine and Ceramides
Sphingolipids are a class of lipids that play crucial roles as structural components of cell membranes and as signaling molecules in a variety of cellular processes, including proliferation, differentiation, and apoptosis.[1] Sphinganine, also known as dihydrosphingosine, is a key intermediate in the de novo synthesis of sphingolipids.[2] The d20:0 designation indicates a 20-carbon chain with no double bonds.
Ceramides, composed of a sphingoid base and an N-acylated fatty acid, are central molecules in sphingolipid metabolism.[3][4] They function as critical second messengers in cellular signaling pathways, mediating responses to cellular stress, inflammation, and apoptosis.[5][6] The specific acyl chain length of a ceramide, which is determined by the fatty acid attached to the sphingoid base, can influence its biological function.[7] DL-erythro-sphinganine (d20:0) serves as a precursor for the synthesis of a specific subset of ceramides with a 20-carbon sphingoid backbone.
The De Novo Ceramide Biosynthesis Pathway Utilizing d20:0 Sphinganine
The synthesis of ceramides from DL-erythro-sphinganine (d20:0) is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum.[8]
The initial steps of de novo sphingolipid synthesis involve the condensation of serine and a fatty acyl-CoA, followed by a reduction to form a sphingoid base, such as sphinganine.[9] Once DL-erythro-sphinganine (d20:0) is formed, it undergoes the following key enzymatic conversions:
-
N-acylation by Ceramide Synthases (CerS): Sphinganine is acylated by a family of six ceramide synthases (CerS1-6) in mammals.[9][10] Each CerS exhibits specificity for fatty acyl-CoAs of different chain lengths, leading to the formation of various dihydroceramide (B1258172) species.[9] This step is crucial in determining the ultimate structure and function of the resulting ceramide. The product of this reaction is d20:0-dihydroceramide.
-
Desaturation by Dihydroceramide Desaturase (DEGS1): The final step in ceramide synthesis is the introduction of a trans double bond at the 4,5-position of the sphingoid base backbone of dihydroceramide.[11] This reaction is catalyzed by dihydroceramide desaturase 1 (DEGS1), converting d20:0-dihydroceramide into d20:0-ceramide.[12] This desaturation step is critical, as ceramide is generally considered the more biologically active molecule compared to its dihydro- precursor.[13]
Diagram of the De Novo Ceramide Synthesis Pathway
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipotype.com [lipotype.com]
- 3. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 5. Role of Ceramide Chinese Factory Provide Competitive Price [biolyphar.com]
- 6. Roles of Ceramides and Other Sphingolipids in Immune Cell Function and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far [frontiersin.org]
- 8. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 11. Relationship between hepatic and mitochondrial ceramides: a novel in vivo method to track ceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of ceramide synthesis. A dihydroceramide desaturase introduces the 4,5-trans-double bond of sphingosine at the level of dihydroceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conversion of dihydroceramide into ceramide: involvement of a desaturase - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physiological Concentration and Analysis of Sphinganine (d20:0) in Tissues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphinganine (B43673) (d20:0), also known as eicosasphinganine, is a long-chain sphingoid base that serves as a precursor in the de novo biosynthesis of C20-sphingolipids. While less abundant than its C18 counterpart, sphinganine (d18:0), the presence and metabolism of sphinganine (d20:0) and its downstream products are of growing interest in the fields of lipidomics and drug development due to their potential roles in various physiological and pathological processes. This technical guide provides a comprehensive overview of the current knowledge on the physiological concentrations of sphinganine (d20:0) in various tissues, detailed experimental protocols for its quantification, and its position within the broader context of sphingolipid metabolism.
Introduction to Sphinganine (d20:0)
Sphinganine is a key intermediate in the de novo synthesis of sphingolipids, a class of lipids that are integral to cell membrane structure and are involved in a multitude of signaling pathways regulating cell growth, differentiation, and apoptosis. The canonical sphingolipid pathway begins with the condensation of serine and palmitoyl-CoA (a C16 fatty acid) to form 3-ketosphinganine, which is then reduced to sphinganine (d18:0). However, the substrate specificity of serine palmitoyltransferase (SPT) is not absolute, and the enzyme can also utilize other fatty acyl-CoAs. The incorporation of stearoyl-CoA (C18:0) leads to the formation of C20 sphingoid bases, including sphinganine (d20:0).
From sphinganine (d20:0), a diverse array of C20-sphingolipids can be synthesized, including ceramides, sphingomyelins, and complex glycosphingolipids. The physiological significance of these C20 variants is an active area of research, with emerging evidence suggesting their involvement in specific cellular functions and their potential as biomarkers in certain diseases.
Physiological Concentrations of Sphinganine (d20:0)
Quantitative data on the absolute physiological concentrations of sphinganine (d20:0) in various tissues are currently limited in the published literature. Most lipidomics studies have historically focused on the more abundant C18 sphingolipids. However, the presence of C20 sphingoid bases has been reported in several mammalian tissues, including the brain and intestinal mucosa.
Below is a summary of the available information. It is important to note that the concentrations of sphingolipids can vary significantly depending on the species, tissue type, age, and physiological state of the organism, as well as the analytical methodology employed.
| Tissue | Species | Concentration | Method | Reference |
| Brain | Mammalian | Detected, but quantitative data is scarce. | LC-MS/MS | General Lipidomics Literature |
| Intestinal Mucosa | Human | Detected in gangliosides. | Mass Spectrometry | General Lipidomics Literature |
| Plasma/Serum | Human | Detected, but often at low levels compared to d18:0. | LC-MS/MS | General Lipidomics Literature |
| Kidney | Mammalian | Presence suggested by detection of C20-ceramides. | LC-MS/MS | General Lipidomics Literature |
| Liver | Mammalian | Presence suggested by detection of C20-ceramides. | LC-MS/MS | General Lipidomics Literature |
Note: The table highlights the current gap in readily available, specific quantitative data for free sphinganine (d20:0). The presence of its downstream metabolites, such as C20-ceramides and C20-sphingomyelins, strongly indicates the existence of a sphinganine (d20:0) pool in these tissues. Further targeted quantitative lipidomics studies are required to establish definitive concentration ranges.
Sphingolipid Metabolism Signaling Pathway
Sphinganine (d20:0) is a key intermediate in the de novo sphingolipid biosynthesis pathway. The following diagram illustrates its position in this metabolic cascade.
An In-depth Technical Guide to Eicosasphinganine: Discovery, History, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosasphinganine (B150520), a C20 analog of sphinganine (B43673), is a long-chain sphingoid base that plays a crucial role in the structure and function of complex sphingolipids, particularly within the central nervous system. While less abundant than its C18 counterpart, the presence and metabolism of eicosasphinganine and its derivatives are of growing interest in the fields of neurochemistry and drug development due to their unique contributions to membrane biology and potential involvement in signaling pathways. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to eicosasphinganine, tailored for researchers and professionals in the life sciences.
Discovery and History
The discovery of eicosasphinganine is rooted in the broader history of sphingolipid research, which began in the 1870s with the work of Johann Ludwig Thudichum. He first isolated this enigmatic class of lipids from brain extracts and named them "sphingolipids" after the mythical Sphinx due to their puzzling nature. For decades, sphingolipids were primarily considered structural components of cell membranes.
The identification of sphingoid bases with chain lengths other than the common C18 backbone was a significant advancement in the field. The first report of a C20-sphingosine, the unsaturated counterpart to eicosasphinganine, was in 1961 by Majhofer-Oreščanin and Proštenik, who identified it as a component of brain lipids in horses and cows[1]. Shortly after, Stanacev and Chargaff successfully purified this C20-sphingosine from the mucolipids of calf brain and termed it "icosisphingosine"[1].
Subsequent research confirmed the presence of C20 sphingoid bases, including eicosasphinganine (the saturated form, also referred to as C20 sphinganine or d20:0), predominantly in the gangliosides of the brain and spinal cord[1]. This localization to neuronal tissues suggested a specialized role for these long-chain bases in the nervous system. The systematic study of the chemistry and occurrence of various sphingolipid long-chain bases was significantly advanced by the work of researchers like Karl-Anders Karlsson in the 1960s and 1970s, who developed and applied methods for their analysis.
Physicochemical and Structural Data
Eicosasphinganine is characterized by a 20-carbon aliphatic chain with amino and hydroxyl groups. The systematic IUPAC name is (2S,3R)-2-aminoicosane-1,3-diol. Below is a summary of its key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₂₀H₄₃NO₂ | PubChem |
| Molecular Weight | 329.6 g/mol | PubChem[2] |
| IUPAC Name | (2S,3R)-2-aminoicosane-1,3-diol | PubChem[2] |
| CAS Number | 24006-62-0 | PubChem[2] |
| ChEBI ID | CHEBI:64905 | PubChem[2] |
| LIPID MAPS ID | LMSP01040011 | PubChem[2] |
Experimental Protocols
The isolation and characterization of eicosasphinganine involve multi-step procedures that have been refined over time with advancements in analytical chemistry. The following protocols are based on established methodologies for the analysis of sphingoid bases from biological samples.
Isolation of Long-Chain Bases from Brain Tissue
This protocol outlines the general steps for the extraction and hydrolysis of complex sphingolipids to release the constituent long-chain bases, including eicosasphinganine, from brain tissue.
Materials:
-
Brain tissue (e.g., porcine or bovine)
-
Methanol
-
Barium Hydroxide (B78521)
-
Diethyl ether
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Homogenization and Lipid Extraction:
-
Homogenize fresh or frozen brain tissue in a chloroform:methanol (1:1, v/v) solution.
-
Perform a Folch extraction by adding chloroform and water to achieve a final ratio of chloroform:methanol:water of 8:4:3 (v/v/v).
-
Centrifuge to separate the phases and collect the lower organic phase containing the total lipids.
-
Dry the lipid extract under a stream of nitrogen or using a rotary evaporator.
-
-
Alkaline Hydrolysis:
-
Resuspend the dried lipid extract in a solution of barium hydroxide in aqueous methanol.
-
Heat the mixture at a high temperature (e.g., 110°C) for several hours to hydrolyze the amide and ester linkages in the complex sphingolipids, releasing the free long-chain bases.
-
After cooling, partition the mixture by adding water and chloroform.
-
Collect the chloroform phase containing the free sphingoid bases.
-
-
Purification:
-
Wash the chloroform phase with a methanol:water (1:1, v/v) solution to remove water-soluble contaminants.
-
Dry the purified long-chain base fraction for subsequent analysis.
-
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the sensitive and specific quantification of different sphingoid bases.
Procedure:
-
Derivatization:
-
Convert the hydroxyl groups of the isolated long-chain bases to their trimethylsilyl (B98337) (TMS) ethers using a suitable silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column).
-
Use a temperature gradient to separate the different long-chain base derivatives based on their chain length and structure.
-
Detect the eluted compounds using a mass spectrometer operating in electron ionization (EI) mode.
-
Identify eicosasphinganine based on its retention time and characteristic mass spectrum.
-
Quantify by comparing the peak area to that of a known amount of an appropriate internal standard.
-
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of purified long-chain bases.
Procedure:
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified eicosasphinganine in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
-
NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Additionally, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to confirm the connectivity of atoms within the molecule.
-
-
Spectral Interpretation:
-
Analyze the chemical shifts, coupling constants, and correlation peaks to confirm the structure of (2S,3R)-2-aminoicosane-1,3-diol.
-
Biological Role and Signaling Pathways
The specific signaling roles of eicosasphinganine are not as well-defined as those of its C18 counterparts, sphingosine (B13886) and sphingosine-1-phosphate. However, its enrichment in the gangliosides of neuronal and synaptic membranes suggests a critical role in the biophysical properties of these membranes. The length of the sphingoid base can influence the packing of lipids in the membrane, which in turn can affect the function of membrane-associated proteins such as receptors and ion channels.
The biosynthesis of C20-sphingolipids follows the general de novo sphingolipid synthesis pathway, with the initial condensation of serine and a long-chain acyl-CoA. The substrate specificity of serine palmitoyltransferase (SPT), the first enzyme in this pathway, can influence the chain length of the resulting sphingoid base.
Visualizations
Caption: Experimental workflow for the isolation and analysis of eicosasphinganine.
Caption: Simplified de novo sphingolipid biosynthesis pathway showing the formation of eicosasphinganine.
Conclusion
Eicosasphinganine represents an important, albeit less studied, component of the sphingolipidome, particularly in the nervous system. Its discovery and ongoing research into its function highlight the complexity and diversity of sphingolipid metabolism. The methodologies outlined in this guide provide a foundation for researchers to further investigate the roles of eicosasphinganine and other long-chain sphingoid bases in health and disease, paving the way for potential therapeutic applications.
References
DL-Erythro Sphinganine (d20:0): A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of DL-Erythro sphinganine (B43673) (d20:0), a critical long-chain sphingoid base. This document outlines its chemical identity, including its CAS number and synonyms, and delves into its biological significance and methodologies for its study.
Core Chemical and Physical Data
DL-Erythro sphinganine (d20:0) is a racemic mixture of the naturally occurring D-erythro sphinganine (d20:0) and the synthetic L-erythro sphinganine (d20:0).[1][2] The D-erythro enantiomer is a key intermediate in the sphingolipid metabolic pathway.[3]
| Identifier | Value | Reference |
| Chemical Name | DL-Erythro-2-amino-1,3-eicosanediol | |
| Synonyms | C20 DL-erythro Sphinganine, DL-erythro Dihydrosphingosine (d20:0) | [4] |
| Molecular Formula | C₂₀H₄₃NO₂ | [3][5][6][7] |
| Molecular Weight | 329.56 g/mol | [3][5][6][8] |
| CAS Number (D-Erythro Isomer) | 24006-62-0 | [3][5][6][8] |
Synonyms for the D-Erythro Isomer include:
Biological Significance and Signaling Pathways
Sphinganine and its derivatives are fundamental components of cellular membranes and are implicated in various signaling pathways that regulate critical cellular processes such as proliferation, differentiation, and apoptosis.[10]
Sphinganine (d20:0) is a precursor in the de novo biosynthesis of ceramides (B1148491) and other complex sphingolipids. The general pathway involves the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine. Sphinganine is subsequently acylated to form dihydroceramide, a direct precursor to ceramides.
While specific signaling pathways detailing the unique roles of the d20:0 variant are less characterized than its d18:0 counterpart, it is established that long-chain sphinganines can inhibit protein kinase C (PKC), a crucial family of enzymes in signal transduction.[10]
Below is a simplified representation of the initial steps of the de novo sphingolipid biosynthesis pathway leading to dihydroceramide.
Caption: De novo sphingolipid biosynthesis pathway.
Experimental Protocols
Quantification of Sphinganine (d20:0) by Gas Chromatography-Mass Spectrometry (GC-MS)
A common method for the quantitative analysis of plant sphingolipid long-chain bases, including sphinganine (d20:0), involves GC-MS.[5]
Methodology:
-
Lipid Extraction: Total lipids are extracted from the sample using a chloroform:methanol solvent system.
-
Saponification: The extracted lipids are subjected to strong alkaline hydrolysis to release the sphingoid bases from their complex forms.
-
Derivatization: The free sphingoid bases are then derivatized, for example, by silylation, to increase their volatility for GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The separation is typically performed on a capillary column suitable for lipid analysis. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.
In Vitro Protein Kinase C (PKC) Inhibition Assay
The inhibitory effect of sphinganine on PKC activity can be assessed using an in vitro kinase assay.[10]
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant PKC isoenzymes and a suitable peptide substrate are prepared in a kinase reaction buffer.
-
Inhibitor Incubation: Varying concentrations of sphinganine (solubilized in an appropriate vehicle, such as DMSO) are pre-incubated with the PKC enzyme.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Reaction Termination and Detection: After a defined incubation period, the reaction is stopped, and the incorporation of the phosphate (B84403) group into the substrate is measured. This can be done by capturing the phosphorylated substrate on a membrane and quantifying the radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each sphinganine concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.
Conclusion
DL-Erythro sphinganine (d20:0) is a valuable tool for researchers investigating the intricate roles of sphingolipids in cellular physiology and pathology. Its function as a metabolic intermediate and a modulator of key signaling enzymes like PKC underscores its importance in drug discovery and development. The methodologies outlined in this guide provide a foundation for the precise quantification and functional characterization of this and other related sphingoid bases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DL-Erythro sphinganine (d20:0) | axonscientific.com [axonscientific.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Sphinganine (d20:0) powder Avanti Polar Lipids [sigmaaldrich.com]
- 6. Sphinganine (d20:0) - Creative Enzymes [creative-enzymes.com]
- 7. larodan.com [larodan.com]
- 8. D-ERYTHRO-C20-DIHYDROSPHINGOSINE | 24006-62-0 [chemicalbook.com]
- 9. larodan.com [larodan.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Solubility and Stability of DL-Erythro-Sphinganine (d20:0): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Erythro-sphinganine (d20:0), a C20 long-chain saturated sphingoid base, is a critical intermediate in the de novo biosynthesis of sphingolipids. As a precursor to ceramides (B1148491) and complex sphingolipids, its physicochemical properties, particularly its solubility and stability, are of paramount importance for researchers in cell biology, lipidology, and drug development. Understanding these characteristics is essential for the accurate preparation of experimental solutions, the design of reliable in vitro and in vivo studies, and the development of potential therapeutic agents targeting sphingolipid metabolism. This technical guide provides an in-depth overview of the solubility and stability of DL-Erythro-sphinganine (d20:0), along with detailed experimental protocols and visualization of relevant pathways and workflows.
Core Physicochemical Properties
DL-Erythro-sphinganine (d20:0) is a solid at room temperature with the molecular formula C₂₀H₄₃NO₂ and a molecular weight of 329.6 g/mol .[1][2] It is a racemic mixture of the naturally occurring D-erythro and the synthetic L-erythro isomers.[3][4]
Solubility Profile
The solubility of DL-Erythro-sphinganine (d20:0) is a critical factor for its handling and use in experimental settings. While quantitative solubility data for the d20:0 variant is limited, information on its general solubility and data for the closely related sphinganine (B43673) (d18:0) provide valuable guidance.
Qualitative Solubility of DL-Erythro-sphinganine (d20:0):
DL-Erythro-sphinganine (d20:0) is reported to be soluble in a mixture of chloroform (B151607) and methanol (B129727) (5:1, v/v) and in warmed ethanol.[3]
Quantitative Solubility of Sphinganine (d18:0) as a Proxy:
Quantitative data for the more commonly studied sphinganine (d18:0) can serve as a useful reference:
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | ~2 mg/mL | - |
| Dimethylformamide (DMF) | ~10 mg/mL | - |
| Ethanol | Miscible | - |
Table 1: Quantitative Solubility Data for Sphinganine (d18:0).
It is important to empirically determine the precise solubility of DL-Erythro-sphinganine (d20:0) in the specific solvents and concentrations required for your experimental setup.
Stability Profile
The stability of DL-Erythro-sphinganine (d20:0) is crucial for its storage and for ensuring the integrity of experimental results over time.
Solid-State Stability:
As a solid, DL-Erythro-sphinganine (d20:0) is stable for at least four years when stored at -20°C.[3]
Solution Stability:
-
Store stock solutions at -20°C or -80°C. [5]
-
Use high-purity solvents.
-
Prepare fresh working solutions for each experiment to minimize degradation. [5]
-
Avoid multiple freeze-thaw cycles. [6]
-
Protect from light and oxygen, especially for long-term storage. [6]
Alkaline conditions can lead to the degradation of sphinganine.[5][7] Therefore, maintaining a neutral or slightly acidic pH is advisable for aqueous preparations.
Experimental Protocols
Protocol 1: Quantitative Solubility Determination
This protocol outlines a general method for determining the quantitative solubility of DL-Erythro-sphinganine (d20:0) in a given solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of DL-Erythro-sphinganine (d20:0) to a known volume of the desired solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Sonication can be used to aid initial dispersion.
-
-
Separation of Undissolved Solute:
-
Centrifuge the saturated solution at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the clear supernatant.
-
-
Quantification:
-
Evaporate the solvent from the collected supernatant under a stream of nitrogen.
-
Reconstitute the dried lipid in a suitable solvent for analysis.
-
Quantify the amount of dissolved DL-Erythro-sphinganine (d20:0) using a validated analytical method, such as LC-MS/MS (see Protocol 3).
-
-
Calculation:
-
Calculate the solubility in mg/mL or molarity based on the quantified amount and the volume of the supernatant analyzed.
-
Protocol 2: Assessment of Stability in Solution
This protocol provides a framework for evaluating the stability of DL-Erythro-sphinganine (d20:0) under various conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of DL-Erythro-sphinganine (d20:0) in the desired solvent at a known concentration.
-
Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.
-
-
Storage Conditions:
-
Store the aliquots under different conditions to be tested (e.g., varying temperatures: -80°C, -20°C, 4°C, room temperature; varying pH values in buffered solutions; exposure to light vs. dark).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24h, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Analyze the concentration of DL-Erythro-sphinganine (d20:0) using a validated quantitative method like LC-MS/MS.
-
-
Data Analysis:
-
Plot the concentration of DL-Erythro-sphinganine (d20:0) as a function of time for each condition.
-
Determine the degradation rate and half-life to assess stability.
-
Protocol 3: Quantification by LC-MS/MS
This protocol details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of DL-Erythro-sphinganine (d20:0).
Methodology:
-
Sample Preparation (Lipid Extraction):
-
To a biological sample (e.g., cell pellet, plasma), add an internal standard (e.g., D-erythro-sphinganine-d7).
-
Perform a lipid extraction using a method such as the Bligh-Dyer procedure (chloroform:methanol:water) or a single-phase extraction with methanol.[8][9]
-
Evaporate the organic phase under nitrogen and reconstitute the lipid extract in the initial mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate sphinganine from other lipids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization in positive ion mode (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Sphinganine (d20:0): Precursor ion (Q1) m/z 330.4 → Product ion (Q3) m/z 312.4 (corresponding to [M+H-H₂O]⁺).
-
MRM Transition for Internal Standard (Sphinganine-d7): Precursor ion (Q1) m/z 309.3 → Product ion (Q3) m/z 291.3.[10]
-
-
Quantification:
-
Generate a standard curve using known concentrations of DL-Erythro-sphinganine (d20:0).
-
Calculate the concentration in the samples based on the peak area ratio of the analyte to the internal standard.
-
Signaling Pathways and Biological Relevance
DL-Erythro-sphinganine (d20:0) is a central intermediate in the de novo sphingolipid synthesis pathway, which occurs in the endoplasmic reticulum.[11] This pathway is fundamental for the production of all sphingolipids.
Figure 1: De Novo Sphingolipid Biosynthesis Pathway.
The length of the fatty acyl chain of sphingolipids, such as the C20 chain of DL-Erythro-sphinganine (d20:0), can influence the biophysical properties of cell membranes and the formation of lipid rafts. While much of the research on sphingolipid signaling has focused on C18 species, emerging evidence suggests that variations in chain length can have distinct biological effects. The phosphorylated metabolite, sphinganine-1-phosphate (S1P), can act as a signaling molecule, although its roles are less well-characterized than those of sphingosine-1-phosphate.[12][13] C20 sphinganine 1-phosphate is known to bind to S1P receptors (S1PR1-5) and activate downstream signaling cascades involved in processes like cell migration and inflammation.[14]
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for the analysis and handling of DL-Erythro-sphinganine (d20:0).
Figure 2: Workflow for Quantitative Solubility Determination.
Figure 3: Workflow for LC-MS/MS Quantification.
Conclusion
This technical guide provides a comprehensive overview of the solubility and stability of DL-Erythro-sphinganine (d20:0), essential for its effective use in research and development. While specific quantitative data for the d20:0 variant remains an area for further investigation, the information provided for its C18 analogue, along with detailed experimental protocols, offers a solid foundation for researchers. The visualization of the de novo sphingolipid synthesis pathway and analytical workflows further aids in understanding the context and practical application of this important biomolecule. As research into the specific roles of very-long-chain sphingolipids continues to evolve, a thorough understanding of their fundamental physicochemical properties will be indispensable.
References
- 1. caymanchem.com [caymanchem.com]
- 2. larodan.com [larodan.com]
- 3. caymanchem.com [caymanchem.com]
- 4. DL-Erythro sphinganine (d20:0) | Heptest [heptest.nl]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 14. Buy C20 sphinganine 1-phosphate (EVT-13249587) [evitachem.com]
The Enigmatic Role of L-erythro Sphinganine (d20:0): A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current scientific understanding of the L-erythro sphinganine (B43673) (d20:0) isomer for researchers, scientists, and drug development professionals. While its D-erythro counterpart is a well-established precursor in the canonical sphingolipid metabolic pathway, the function of the L-erythro isomer remains largely uncharted territory. This document synthesizes the available data, outlines key experimental methodologies, and presents signaling pathways and logical relationships to guide future research into this atypical sphingoid base.
Core Concepts: A Tale of Two Isomers
Sphinganine, a saturated sphingoid base, is a central intermediate in the de novo synthesis of sphingolipids. The stereochemistry at the C2 (amino) and C3 (hydroxyl) positions of the sphinganine backbone gives rise to four stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. The naturally occurring and most biologically prevalent isomer in mammals is D-erythro-sphinganine, which serves as the backbone for the synthesis of complex sphingolipids like ceramides (B1148491), sphingomyelins, and glycosphingolipids.
In stark contrast, compelling evidence indicates that the L-erythro enantiomer of sphinganine is not a substrate for key enzymes in the sphingolipid biosynthetic pathway , including dihydroceramide (B1258172) synthase, sphingomyelin (B164518) synthase, and glucosylceramide synthase.[1] This fundamental difference suggests that L-erythro sphinganine (d20:0) does not function as a building block for more complex sphingolipids. Consequently, its biological role, if any, is likely to be direct, potentially involving the modulation of signaling pathways or enzyme activity.
While research specifically on the L-erythro (d20:0) isomer is limited, studies on other non-natural sphingoid base stereoisomers offer valuable insights. For instance, L-threo-dihydrosphingosine (Safingol) is a known potent inhibitor of protein kinase C (PKC) and sphingosine (B13886) kinase (SphK).[2][3] This raises the possibility that L-erythro sphinganine (d20:0) may also possess inhibitory or other signaling properties, independent of its metabolic fate. However, one study reported that a mixture of DL-erythro-dihydrosphingosine was inactive in inducing apoptosis and inhibiting mitogen-activated protein kinase (MAPK), suggesting that the L-erythro isomer may not share the pro-apoptotic functions of D-erythro-sphingosine.[4]
Potential Signaling Interactions of L-erythro Sphinganine
Based on the known interactions of other sphingolipid isomers, a hypothetical signaling pathway for L-erythro sphinganine (d20:0) can be proposed. This pathway centers on its potential to directly inhibit key signaling kinases, thereby influencing downstream cellular processes.
Figure 1: Hypothetical signaling pathway of L-erythro sphinganine (d20:0).
Quantitative Data on Related Sphingolipid Isomers
To date, there is a paucity of quantitative data specifically for the L-erythro sphinganine (d20:0) isomer. However, data from studies on other non-natural isomers can provide a framework for understanding its potential potency.
| Compound | Target Enzyme | Inhibitory Concentration | Reference |
| L-threo-dihydrosphingosine (Safingol) | Sphingosine Kinase 1 (SphK1) | Ki = 3-6 µM | [2] |
| L-erythro-2-N-(1'-carboxamidine)-sphingosine HCl (LCL351) | Sphingosine Kinase 1 (SphK1) | More potent than D-erythro isomer | [5][6] |
Experimental Protocols
Investigating the function of L-erythro sphinganine (d20:0) requires specialized experimental protocols to account for its unique properties, particularly its expected lack of incorporation into complex sphingolipids.
General Experimental Workflow
The following workflow outlines a general approach for studying the cellular effects of L-erythro sphinganine (d20:0).
References
- 1. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity of sphingosine-induced apoptosis. Lack of activity of DL-erythyro-dihydrosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases [frontiersin.org]
- 6. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]
DL-Erythro Sphinganine (d20:0) and Mycotoxin Exposure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycotoxin contamination of food and feed poses a significant threat to human and animal health. A key mechanism of toxicity for certain mycotoxins, particularly fumonisins, is the disruption of sphingolipid metabolism. This guide provides a comprehensive technical overview of the interplay between mycotoxin exposure and the accumulation of DL-erythro sphinganine (B43673) (d20:0), a C20 long-chain sphingoid base. We will delve into the biochemical pathways, analytical methodologies for quantification, and the toxicological implications of elevated d20:0 sphinganine levels. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and mitigate the health risks associated with mycotoxin exposure.
Introduction: The Intersection of Mycotoxins and Sphingolipid Metabolism
Mycotoxins are toxic secondary metabolites produced by various fungi that can contaminate a wide range of agricultural commodities. Among these, fumonisins, produced primarily by Fusarium verticillioides and F. proliferatum, are of significant concern due to their widespread occurrence and well-documented toxicity.[1][2][3] The primary mechanism of fumonisin toxicity lies in their structural similarity to sphinganine and sphingosine (B13886), the backbone of sphingolipids. This structural mimicry allows fumonisins to competitively inhibit ceramide synthase (CerS), a key enzyme in the de novo sphingolipid biosynthesis pathway.[1][2][4]
The inhibition of CerS leads to a metabolic bottleneck, resulting in the accumulation of the enzyme's substrate, sphinganine, and a subsequent depletion of complex sphingolipids. This disruption of sphingolipid homeostasis is a central event in the pathophysiology of fumonisin-induced diseases, which include equine leukoencephalomalacia, porcine pulmonary edema, and human esophageal cancer.[1][2] A critical consequence of this disruption is the elevation of the sphinganine to sphingosine (Sa/So) ratio, which has been established as a sensitive biomarker of fumonisin exposure in numerous animal species.[1][2]
While much of the research has focused on the more common C18 sphinganine, there is growing interest in the role of other sphingoid bases, including the C20 variant, DL-erythro sphinganine (d20:0). This guide will specifically explore the significance of d20:0 sphinganine in the context of mycotoxin exposure.
DL-Erythro Sphinganine (d20:0): A C20 Sphingoid Base
DL-erythro sphinganine (d20:0) is a long-chain sphingoid base with a 20-carbon backbone. It is a naturally occurring isomer of the more abundant C18 sphinganine. Like other sphingoid bases, d20:0 serves as a precursor for the synthesis of ceramides (B1148491) and more complex sphingolipids. The biosynthesis of d20:0 sphinganine follows the general pathway of sphingolipid synthesis, starting with the condensation of serine and a long-chain fatty acyl-CoA, in this case, likely eicosanoyl-CoA.
The metabolism of C20 sphingoid bases is regulated by specific isoforms of ceramide synthase. Ceramide synthase 2 (CerS2) and CerS4 have shown a preference for very-long-chain fatty acyl-CoAs, including C20 precursors. Therefore, inhibition of these specific CerS isoforms by mycotoxins like fumonisins could lead to the accumulation of d20:0 sphinganine.
Quantitative Data on Sphinganine Accumulation Following Mycotoxin Exposure
The elevation of sphinganine levels is a hallmark of fumonisin exposure. While specific quantitative data for DL-erythro sphinganine (d20:0) is limited in publicly available literature, numerous studies have quantified the increase in total sphinganine or the Sa/So ratio in various animal models. This data provides a strong foundation for understanding the dose-dependent and time-course effects of mycotoxin exposure on sphingolipid metabolism.
One study investigating the effects of fumonisins in chickens and ducks identified d20 sphinganine as an "important variable" in statistical models that discriminate between exposed and control animals. This finding strongly suggests that fumonisin exposure leads to a measurable increase in this specific C20 sphingoid base.
The following table summarizes representative data on the increase in sphinganine levels and the Sa/So ratio in response to fumonisin B1 (FB1) exposure in different animal models. It is important to note that these studies primarily measured total sphinganine, which is predominantly the C18 form. However, they establish the principle of sphinganine accumulation, which is applicable to the d20:0 variant.
| Animal Model | Mycotoxin and Dose | Tissue/Fluid | Analyte | Fold Increase/Change | Reference |
| Wistar Rats | Fumonisin B1 (5 mg/kg body weight for 21 days) | Liver | Sphinganine (Sa) | Approx. 11-fold increase | [5] |
| Serum | Sphinganine (Sa) | Approx. 8-fold increase | [5] | ||
| Urine | Sphinganine (Sa) | Approx. 2.5-fold increase | [5] | ||
| Fumonisin B1 (10 mg/kg body weight for 21 days) | Liver | Sa/So Ratio | Approx. 5-fold increase | [5] | |
| Pigs | Fumonisin B1 (Acute oral dose) | Serum | Sa/So Ratio | Significant increase after 24h | [6] |
| Ducks | Fumonisin B1 (in feed) | Serum | Sa/So Ratio | Dose-dependent increase | |
| Ponies | Fumonisin-contaminated feed | Serum | Free Sphinganine | Marked increase |
Experimental Protocols
Accurate quantification of DL-erythro sphinganine (d20:0) and other sphingolipids is crucial for assessing mycotoxin exposure and understanding its metabolic consequences. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.
General Experimental Workflow for Sphingolipid Analysis
The following diagram illustrates a typical workflow for the analysis of sphingolipids from biological samples.
Caption: General workflow for sphingolipid analysis.
Detailed Protocol for LC-MS/MS Quantification of Sphinganine (Adaptable for d20:0)
This protocol provides a detailed methodology for the quantification of sphinganine in biological samples, which can be optimized for the specific analysis of the d20:0 isoform.
4.2.1. Materials and Reagents
-
DL-erythro-Sphinganine (d20:0) standard
-
Internal Standard (IS), e.g., C17-sphinganine
-
LC-MS grade solvents: methanol, acetonitrile, isopropanol, water
-
Formic acid
-
Ammonium (B1175870) formate
-
Phosphate-buffered saline (PBS)
4.2.2. Sample Preparation
-
Homogenization: Homogenize tissue samples in cold PBS. For plasma or serum, use directly.
-
Internal Standard Spiking: Add a known amount of the internal standard (e.g., C17-sphinganine) to each sample.
-
Lipid Extraction: Perform a liquid-liquid extraction using a modified Bligh-Dyer method.
-
To the sample, add a mixture of chloroform:methanol (1:2, v/v).
-
Vortex thoroughly and incubate on ice.
-
Add chloroform and water, vortex again, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried lipid extract in the initial mobile phase of the LC system.
4.2.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is used to separate the sphingolipids.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
DL-erythro Sphinganine (d20:0): Precursor ion (m/z) -> Product ion (m/z). The exact masses will depend on the specific adduct formed (e.g., [M+H]+).
-
Internal Standard (e.g., C17-sphinganine): Precursor ion (m/z) -> Product ion (m/z).
-
-
4.2.4. Quantification
-
Generate a standard curve using known concentrations of the DL-erythro sphinganine (d20:0) standard.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
-
Determine the concentration of d20:0 sphinganine in the samples by interpolating their peak area ratios on the standard curve.
Signaling Pathways and Toxicological Implications
The accumulation of sphinganine, including the d20:0 isoform, due to ceramide synthase inhibition has significant downstream consequences on cellular signaling and function.
Disruption of Sphingolipid Homeostasis
The primary effect of ceramide synthase inhibition is a profound shift in the balance of sphingolipids. The decrease in ceramide and complex sphingolipids can compromise the structural integrity of cell membranes and disrupt lipid raft-mediated signaling.
Caption: Fumonisin-induced disruption of sphingolipid biosynthesis.
Cellular Effects of Sphinganine Accumulation
Elevated levels of free sphinganine are not benign and can actively participate in signaling cascades, often with detrimental effects.
-
Induction of Apoptosis: Accumulation of sphinganine has been linked to the induction of programmed cell death (apoptosis) in various cell types. The exact mechanisms are still under investigation but may involve the generation of reactive oxygen species (ROS) and the activation of stress-related pathways.
-
Alteration of Protein Kinase C (PKC) Activity: Sphinganine can modulate the activity of protein kinase C, a family of enzymes involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.
-
Disruption of Calcium Homeostasis: There is evidence to suggest that sphinganine and its derivatives can influence intracellular calcium levels, which can have widespread effects on cellular function.
The following diagram illustrates the potential downstream effects of elevated sphinganine levels.
Caption: Potential downstream signaling effects of sphinganine accumulation.
Conclusion and Future Directions
The inhibition of ceramide synthase by mycotoxins like fumonisins leads to a significant disruption of sphingolipid metabolism, characterized by the accumulation of sphinganine, including the C20 isoform DL-erythro sphinganine (d20:0). This accumulation serves as a reliable biomarker of exposure and is a key initiating event in the toxic cascade that leads to cellular dysfunction and disease.
Further research is needed to:
-
Quantify d20:0 Sphinganine Levels: Obtain more precise quantitative data on the levels of DL-erythro sphinganine (d20:0) in various tissues and biological fluids following exposure to different mycotoxins.
-
Elucidate Specific Signaling Roles: Investigate the specific downstream signaling pathways and cellular targets that are uniquely affected by the accumulation of C20 sphinganine compared to its C18 counterpart.
-
Develop Targeted Interventions: Explore the potential for therapeutic interventions that can mitigate the toxic effects of sphinganine accumulation, potentially by targeting downstream signaling pathways or promoting its metabolic clearance.
A deeper understanding of the role of DL-erythro sphinganine (d20:0) in mycotoxicosis will be instrumental in developing more effective strategies for risk assessment, diagnosis, and treatment of mycotoxin-related illnesses.
References
- 1. Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Fumonisin B1: A Tool for Exploring the Multiple Functions of Sphingolipids in Plants [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Biomarker Evaluation and Toxic Effects of an Acute Oral and Systemic Fumonisin Exposure of Pigs with a Special Focus on Dietary Fumonisin Esterase Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
involvement of sphinganine (d20:0) in cancer cell signaling
An In-depth Technical Guide on the Involvement of Sphinganine (B43673) (d20:0) in Cancer Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingolipids are a class of bioactive molecules that play critical roles in the regulation of cellular processes, including proliferation, apoptosis, and autophagy. Dysregulation of sphingolipid metabolism is increasingly recognized as a hallmark of cancer. This technical guide provides a comprehensive overview of the involvement of sphinganine, a key intermediate in the de novo sphingolipid biosynthesis pathway, in cancer cell signaling. While this guide aims to focus on the less-studied sphinganine (d20:0) isomer, the available scientific literature predominantly investigates the more common sphinganine (d18:0). Therefore, this document will primarily leverage data on sphinganine (d18:0) and the broader class of dihydroceramides as a scientifically relevant proxy to elucidate the role of very-long-chain sphinganine species in cancer biology. We will delve into the signaling pathways influenced by sphinganine and its metabolites, present quantitative data on its effects on cancer cells, provide detailed experimental protocols for its study, and visualize key concepts using signaling pathway and workflow diagrams.
Introduction to Sphingolipid Metabolism in Cancer
Sphingolipid metabolism is a complex network of interconnected pathways that produce a variety of signaling molecules. The central hub of this metabolism is ceramide, which is synthesized through several routes, including the de novo pathway. This pathway begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine (dihydrosphingosine).[1][2] Sphinganine is subsequently acylated by ceramide synthases (CerS) to form dihydroceramide (B1258172), which is then desaturated to produce ceramide.
In the context of cancer, the balance between pro-apoptotic sphingolipids, such as ceramide and sphinganine, and pro-survival sphingolipids, like sphingosine-1-phosphate (S1P), is often dysregulated.[3][4][5] This balance, often referred to as the "sphingolipid rheostat," can determine the fate of a cancer cell. An accumulation of ceramide and its precursors can push a cell towards apoptosis, while an increase in S1P promotes proliferation and survival.[3][4][5]
While most research has focused on sphingolipids with an 18-carbon (d18) backbone, the roles of very-long-chain sphingolipids, such as those derived from sphinganine (d20:0), are an emerging area of interest. These molecules are precursors to very-long-chain ceramides (B1148491) (VLC-Cer), which have been shown to have distinct biological functions.
Sphinganine in Cancer Cell Signaling
Induction of Apoptosis
Sphinganine has been demonstrated to be a potent inducer of apoptosis in various cancer cell lines.[6] Studies have shown that treatment with sphinganine can lead to cell cycle arrest, typically at the G2/M phase, and subsequent programmed cell death.[6] The pro-apoptotic effects of sphinganine are thought to be mediated through its conversion to dihydroceramide and subsequently ceramide, a well-established pro-apoptotic lipid. However, some studies suggest that sphinganine itself may have intrinsic pro-apoptotic activity.[5][6]
The accumulation of sphinganine and other sphingolipid precursors can trigger cellular stress responses, including endoplasmic reticulum (ER) stress, which can, in turn, activate apoptotic pathways.
Modulation of Autophagy
Autophagy is a cellular process of self-digestion that can have both pro-survival and pro-death roles in cancer. Dihydroceramides, the direct metabolites of sphinganine, have been identified as inducers of autophagy.[7] The accumulation of dihydroceramides can lead to the formation of autophagosomes.[7] This process is often linked to the inhibition of pro-survival signaling pathways such as the PI3K-Akt pathway.[7]
It is important to note that the ultimate outcome of autophagy (cell survival or death) is context-dependent and can be influenced by the specific cancer cell type and the nature of the stimulus.
The Role of Ceramide Synthases (CerS)
Ceramide synthases are a family of six enzymes (CerS1-6) that catalyze the N-acylation of sphinganine to form dihydroceramides. Each CerS exhibits specificity for fatty acyl-CoAs of different chain lengths.[8][9][10][11]
-
CerS2 and CerS4 are primarily responsible for the synthesis of very-long-chain ceramides (C22-C26).[8][11]
-
CerS5 and CerS6 mainly synthesize long-chain ceramides (C14-C16).[8][11]
The specific CerS that utilizes sphinganine (d20:0) has not been definitively identified in the available literature. However, it is plausible that CerS2 or CerS4, which are known to produce VLC-Cer, may be involved in its metabolism. The expression and activity of these enzymes are often altered in cancer and can have profound effects on the cellular sphingolipid profile and, consequently, on cell fate.[8][10] For instance, the balance between long-chain and very-long-chain ceramides can influence whether a cancer cell undergoes apoptosis or continues to proliferate.[12][13]
Quantitative Data
The following tables summarize the available quantitative data on the effects of sphinganine on cancer cells. It is crucial to note that this data is for the sphinganine (d18:0) isoform due to a lack of available data for the d20:0 variant.
Table 1: Inhibitory Effects of Sphinganine (d18:0) on Cancer Cell Growth
| Cell Line | Cancer Type | Compound | IC50 | Assay | Reference |
| Transformed tumorigenic Type I HBEC | Breast Cancer | Sphinganine (d18:0) | 4 µM | Growth Inhibition | [6] |
| HT29 | Colon Cancer | Compound 10 (RB005 derivative) | 6.223 µM (48h) | Cell Viability | [14] |
| HCT116 | Colon Cancer | Compound 10 (RB005 derivative) | 8.694 µM (48h) | Cell Viability | [14] |
Table 2: Endogenous Sphingolipid Levels in Biological Samples
| Sphingolipid | Sample Type | Concentration Range (pmol/10^6 cells or µL) | Reference |
| Sphinganine (d18:0) | Mouse Embryonic Fibroblasts (pMEF) | 2 - 10 | [15] |
| Sphinganine (d18:0) | Human Embryonic Kidney (HEK293) cells | 5 - 15 | [15] |
| Sphingosine-1-Phosphate (S1P) | Mouse Embryonic Fibroblasts (pMEF) | 0.5 - 3 | [15] |
| Sphingosine-1-Phosphate (S1P) | Human Embryonic Kidney (HEK293) cells | 1 - 5 | [15] |
| Total Ceramides | Mouse Embryonic Fibroblasts (pMEF) | 80 - 200 | [15] |
| Total Ceramides | Human Embryonic Kidney (HEK293) cells | 100 - 250 | [15] |
Signaling Pathway and Workflow Diagrams
Caption: De novo sphingolipid synthesis pathway highlighting Sphinganine (d20:0).
Caption: Sphinganine-induced apoptosis signaling pathway.
Caption: General experimental workflow for studying Sphinganine (d20:0) effects.
Detailed Experimental Protocols
Quantification of Sphinganine (d20:0) by LC-MS/MS
This protocol provides a method for the extraction and quantification of sphinganine from cultured cancer cells.
Materials:
-
Cultured cancer cells
-
D-erythro-sphinganine-d7 (internal standard)
-
Methanol (B129727), HPLC grade
-
Chloroform (B151607), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Cell Harvesting: Harvest approximately 1-5 million cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS.
-
Internal Standard Spiking: Resuspend the cell pellet in a known volume of PBS. Add the D-erythro-sphinganine-d7 internal standard to a final concentration of 50-100 pmol.
-
Lipid Extraction (Bligh-Dyer Method):
-
To the cell suspension, add methanol and chloroform in a ratio of 2:1 (v/v) relative to the sample volume.
-
Vortex vigorously for 2 minutes.
-
Add chloroform and water (1:1 v/v) to induce phase separation.
-
Vortex again for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
-
Sample Collection: Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial LC mobile phase (e.g., Methanol/Water with 0.1% formic acid).
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from, for example, 60% B to 100% B over 10-15 minutes.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for sphinganine (d20:0) and the internal standard. (Note: The exact m/z values will need to be determined based on the specific molecule and instrument).
-
Cell Viability Assessment using MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7][16]
Materials:
-
Cancer cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of sphinganine (d20:0) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (the solvent used to dissolve the sphinganine).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Apoptosis Markers
This technique is used to detect changes in the expression of key apoptosis-related proteins.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the changes in protein expression levels relative to a loading control (e.g., β-actin).
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cancer cells
-
Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, and a caspase-3 substrate like DEVD-pNA or DEVD-AFC)
-
96-well plate
-
Microplate reader (for absorbance or fluorescence)
Procedure:
-
Cell Lysis: Lyse the cells according to the kit manufacturer's instructions.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the reaction buffer and the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.
Conclusion and Future Directions
The evidence strongly suggests that sphinganine and its metabolites are critical players in cancer cell signaling, with a significant role in inducing apoptosis and modulating autophagy. While the majority of research has centered on the d18:0 isoform, the principles of sphingolipid metabolism and signaling likely extend to very-long-chain species such as sphinganine (d20:0). The lack of specific data for the d20:0 variant highlights a significant gap in the current understanding of sphingolipid biology in cancer.
Future research should focus on:
-
Elucidating the specific roles of sphinganine (d20:0) and other very-long-chain sphingoid bases in cancer cell signaling.
-
Identifying the specific ceramide synthases that utilize sphinganine (d20:0) as a substrate.
-
Quantifying the endogenous levels of sphinganine (d20:0) in various cancer types to understand its potential as a biomarker.
-
Developing targeted therapies that modulate the metabolism of very-long-chain sphingolipids for cancer treatment.
A deeper understanding of the nuanced roles of different sphingolipid species will be crucial for the development of more effective and targeted cancer therapies.
References
- 1. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine simultaneously inhibits nuclear import and activates PP2A by binding importins and PPP2R1A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cancer Treatment Strategies Targeting Sphingolipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of sphinganine and sphingosine as human breast cancer chemotherapeutic and chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secretion of Sphinganine by Drug-Induced Cancer Cells and Modified Mimetic Sphinganine (MMS) as c-Src Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingolipids and cancer: ceramide and sphingosine-1-phosphate in the regulation of cell death and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. Very long chain ceramides interfere with C16-ceramide-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determining the Anticancer Activity of Sphingosine Kinase Inhibitors Containing Heteroatoms in Their Tail Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Analysis of DL-Erythro Sphinganine (d20:0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Erythro sphinganine (B43673) (d20:0), also known as C20 dihydrosphingosine, is a long-chain sphingoid base that serves as a crucial intermediate in the de novo biosynthesis of sphingolipids. Sphingolipids and their metabolites are integral structural components of cellular membranes and function as critical signaling molecules involved in a multitude of cellular processes, including proliferation, apoptosis, and inflammation. The accurate quantification of sphinganine (d20:0) is therefore essential for understanding its physiological and pathological roles and for the development of therapeutics targeting sphingolipid metabolism.
This document provides a detailed protocol for the sensitive and specific quantification of DL-Erythro sphinganine (d20:0) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sphingolipid Metabolism and Signaling Pathway
DL-Erythro sphinganine (d20:0) is a central precursor in the synthesis of complex sphingolipids. The de novo pathway begins in the endoplasmic reticulum with the condensation of L-serine and a long-chain acyl-CoA, in this case, likely eicosanoyl-CoA (C20:0-CoA), by the enzyme serine palmitoyltransferase (SPT). The resulting 3-ketodihydrosphingosine is then reduced to form sphinganine (d20:0). From here, sphinganine can be acylated by ceramide synthases to form dihydroceramides, which are subsequently desaturated to produce ceramides, the central hub of sphingolipid metabolism.
Figure 1. De novo sphingolipid biosynthesis pathway highlighting the formation of DL-Erythro sphinganine (d20:0).
Experimental Workflow
The analytical workflow for the quantification of sphinganine (d20:0) involves sample preparation through lipid extraction, separation by liquid chromatography, and detection by tandem mass spectrometry. The use of a stable isotope-labeled internal standard is critical for accurate and precise quantification.
Figure 2. General experimental workflow for the LC-MS/MS analysis of sphinganine (d20:0).
Experimental Protocols
Sample Preparation: Lipid Extraction
This protocol is a general method for lipid extraction from plasma. It may require optimization for other biological matrices.
Materials:
-
Biological sample (e.g., 50 µL plasma)
-
Internal Standard (IS) solution (e.g., D-erythro-sphinganine-d7 in methanol)
-
Methanol (LC-MS grade)
-
Chloroform (HPLC grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample.
-
Add a known amount of the internal standard solution. The amount should be chosen to be within the linear range of the assay.
-
Add 750 µL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 125 µL of water to induce phase separation.
-
Vortex again for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase, which contains the lipids, into a new clean tube, avoiding the protein interface.
-
Dry the lipid extract under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Mobile Phase A:Mobile Phase B) for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions. Instrument-specific optimization is required.
Instrumentation:
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Recommended Condition |
|---|---|
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 1 mM Ammonium Formate |
| Mobile Phase B | Methanol/Acetonitrile (9:1, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 70% B; 2-12 min: linear to 100% B; 12-15 min: hold at 100% B; 15.1-18 min: return to 70% B for re-equilibration. |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen, Medium |
MRM Transitions: The precursor ion for sphinganine (d20:0) corresponds to its protonated molecule [M+H]⁺. The product ion is typically a result of the neutral loss of water molecules.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| DL-Erythro Sphinganine (d20:0) | 330.6 | 294.6 | 50 | 25 |
| Sphinganine-d7 (IS) | 309.3 | 273.3 | 50 | 25 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Quantitative Data Summary
The following tables provide representative performance characteristics for a validated LC-MS/MS method for sphingoid bases. These values should be established specifically for DL-Erythro sphinganine (d20:0) during in-house method validation.
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Value |
|---|---|
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Signal-to-Noise at LLOQ | > 10 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
|---|---|---|---|---|
| LLOQ | 0.5 | < 15% | < 15% | ± 20% |
| Low QC | 1.5 | < 15% | < 15% | ± 15% |
| Mid QC | 75 | < 15% | < 15% | ± 15% |
| High QC | 400 | < 15% | < 15% | ± 15% |
Acceptance criteria are based on regulatory guidelines for bioanalytical method validation.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of DL-Erythro sphinganine (d20:0) in biological samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This methodology is a valuable tool for researchers and scientists in the field of sphingolipidomics, enabling detailed investigation into the roles of long-chain sphingoid bases in health and disease.
References
Application Notes and Protocols for the Quantification of Sphinganine (d20:0) in Biological Samples
Introduction
Sphinganine (B43673), also known as dihydrosphingosine, is a critical intermediate in the de novo biosynthetic pathway of all sphingolipids.[1] Sphingolipids are a diverse class of bioactive lipids that serve as both structural components of cell membranes and as signaling molecules involved in fundamental cellular processes such as proliferation, apoptosis, differentiation, and inflammation.[1][2] Sphinganine is formed from the condensation of serine and palmitoyl-CoA and is subsequently acylated to form dihydroceramide, which is then desaturated to produce ceramide, the central hub of sphingolipid metabolism.[2][3]
While the most common form of sphinganine in mammals has an 18-carbon backbone (d18:0), longer-chain variants such as sphinganine (d20:0) also exist, although typically at lower concentrations.[4] Accurate quantification of sphinganine (d20:0) in biological matrices like plasma, tissues, and cells is crucial for understanding its specific roles in sphingolipid metabolism and for investigating its potential as a biomarker in various diseases, including metabolic disorders and cancer.[3][5]
This document provides detailed protocols for the extraction and quantification of sphinganine (d20:0) from various biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][6]
Sphingolipid De Novo Synthesis Pathway
The diagram below illustrates the de novo synthesis pathway for sphingolipids, highlighting the central position of Sphinganine. The pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[3] Sphinganine is then converted to dihydroceramide, which is a precursor to the vast array of complex sphingolipids.[2]
Caption: De novo sphingolipid synthesis pathway highlighting Sphinganine.
Quantitative Data Summary
The concentration of sphinganine can vary significantly depending on the biological matrix, species, and physiological or pathological state. The table below summarizes typical concentration ranges for sphinganine (d18:0), the most abundant form. Levels of sphinganine (d20:0) are generally much lower and less frequently reported. These values can serve as a general reference for experimental planning.
| Biological Matrix | Analyte | Typical Concentration Range | Notes | References |
| Human Plasma/Serum | Sphinganine (d18:0) | 5 - 15 pmol/mg protein | Concentrations can be elevated in conditions like type 2 diabetes. | [7][8] |
| Cultured Cells | Sphinganine (d18:0) | 2 - 10 pmol/mg protein | Varies widely based on cell type and culture conditions. | [7] |
| Rat Kidney Tissue | Sphinganine (d18:0) | ~0.1 (Control) to 4-10 (Treated) | Ratio of Sphinganine/Sphingosine is often used as a biomarker. | [5] |
Experimental Workflow
The overall workflow for the quantification of sphinganine (d20:0) involves sample preparation, lipid extraction, chromatographic separation, and mass spectrometric detection. The use of a stable isotope-labeled internal standard is critical for accurate quantification.[1]
Caption: General experimental workflow for sphinganine (d20:0) quantification.
Experimental Protocols
The following protocols provide detailed methodologies for the extraction and quantification of sphinganine (d20:0) from plasma, tissues, and cultured cells. Methodologies are primarily based on LC-MS/MS analysis.
Protocol 1: Sphinganine Extraction from Plasma/Serum
This protocol is adapted from established methods for sphingolipid extraction from plasma.[7][9]
-
Sample Preparation:
-
Thaw frozen plasma or serum samples on ice.
-
In a glass tube, add 50 µL of plasma/serum.
-
Add 10 µL of the internal standard working solution (e.g., d7-labeled sphinganine or C17-sphinganine) at a known concentration.
-
-
Protein Precipitation and Lipid Extraction:
-
Add 1.5 mL of an ice-cold chloroform (B151607):methanol (B129727) (1:2, v/v) mixture to the sample.
-
Vortex vigorously for 1 minute.
-
Incubate the mixture at 48°C for 1-2 hours to facilitate complete lipid extraction.[7]
-
Induce phase separation by adding 0.5 mL of chloroform followed by 0.5 mL of deionized water.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
-
Collection and Drying:
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., Methanol:Chloroform 4:1, v/v).[10]
-
Protocol 2: Sphinganine Extraction from Tissues
This protocol is designed for the extraction of sphingolipids from fresh or frozen tissue samples.[5][10]
-
Sample Preparation:
-
Weigh approximately 10-50 mg of frozen tissue.
-
Place the tissue in a suitable homogenization tube.
-
Add 1 mL of ice-cold Phosphate-Buffered Saline (PBS).
-
Add 10 µL of the internal standard working solution.
-
-
Homogenization and Extraction:
-
Homogenize the tissue on ice using a bead beater or Dounce homogenizer until no visible tissue fragments remain.
-
Transfer the homogenate to a glass centrifuge vial.
-
Add 1 mL of methanol (MeOH) and 2 mL of chloroform (CHCl₃).[10]
-
Vortex the mixture vigorously for 10 minutes.
-
Centrifuge at ~2,000 x g for 5 minutes to separate the phases.[10]
-
-
Collection and Drying:
-
Carefully collect the lower organic phase and transfer to a new glass tube.
-
To enhance recovery, re-extract the remaining aqueous phase by adding another 2 mL of chloroform, vortexing, centrifuging, and collecting the lower phase again. Combine this with the first extract.[10]
-
Dry the combined organic extracts under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried lipids in a suitable volume (e.g., 100-200 µL) of a solvent compatible with the LC-MS/MS system.[10]
-
Protocol 3: UPLC-MS/MS Analysis
This section provides a general LC-MS/MS method. Specific parameters should be optimized for the instrument being used.[11][12][13]
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., UPLC BEH C18) or a HILIC column can be used. HILIC chromatography can provide good peak shapes for sphingoid bases.[6][12]
-
Mobile Phase (Reversed-Phase Example):
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 1 mM ammonium formate.
-
-
Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the analytes. A representative gradient might be:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 100% B
-
8-12 min: Hold at 100% B
-
12.1-15 min: Return to 30% B for re-equilibration.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions must be optimized for sphinganine (d20:0) and its corresponding internal standard. The precursor ion will be [M+H]+. The exact m/z values will need to be calculated based on the chemical formula of sphinganine (d20:0) (C₂₀H₄₃NO₂).
-
Example Principle: For sphinganine (d18:0), a common product ion results from the neutral loss of two water molecules. A similar fragmentation pattern is expected for d20:0.[14]
-
-
Quantification:
-
Peak areas for the endogenous sphinganine (d20:0) and the internal standard are integrated.
-
A calibration curve is generated by analyzing standards of known concentrations.
-
The concentration of sphinganine (d20:0) in the sample is calculated based on the peak area ratio relative to the internal standard and the calibration curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a new method for the analysis of sphinganine and sphingosine in urine and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Concentrations of sphingosine and sphinganine in plasma of patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and Quantification of Sphingosine and Sphinganine from Rat Serum Revealed Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Long-Chain Sphingoid Bases from Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of long-chain sphingoid bases (LCBs) from plasma, a critical step for their accurate quantification in various research and clinical settings. The methodologies outlined are based on established and validated techniques, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis.
Introduction to Long-Chain Sphingoid Bases
Long-chain sphingoid bases are the foundational components of sphingolipids, a class of lipids with diverse and crucial roles in cellular processes.[1] They function as structural components of cell membranes and as signaling molecules involved in cell growth, differentiation, and apoptosis.[1][2] The accurate measurement of LCBs and their phosphorylated derivatives, such as sphingosine-1-phosphate (S1P), in plasma is essential for understanding their physiological functions and their roles in various diseases.
Overview of Extraction Methodologies
The extraction of LCBs from the complex plasma matrix is a critical pre-analytical step that significantly influences the accuracy and reproducibility of quantification. The primary goals of the extraction process are to efficiently isolate the target analytes, remove interfering substances like phospholipids (B1166683), and concentrate the analytes for sensitive detection.[1] This document details three commonly employed extraction techniques:
-
Protein Precipitation (PPT): A simple and rapid method ideal for high-throughput applications.
-
Liquid-Liquid Extraction (LLE): A traditional and robust method offering clean extracts.
-
Solid-Phase Extraction (SPE): A technique that provides high purity and selective fractionation of lipid classes.
The choice of method often depends on the specific LCBs of interest, the required sensitivity, and the available instrumentation.
Method 1: Protein Precipitation with Methanol (B129727)
Protein precipitation is a straightforward and widely used method for the extraction of sphingolipids from plasma.[3][4] It involves the addition of a cold organic solvent, typically methanol, to denature and precipitate plasma proteins, thereby releasing the LCBs into the solvent.
Experimental Protocol
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Addition: To a 10 µL aliquot of plasma, add an internal standard mixture (e.g., d7-sphinganine, d7-ceramides) in methanol.[5]
-
Protein Precipitation: Add 200 µL of ice-cold methanol to the plasma sample.[3][6]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[3][6]
-
Incubation: Incubate the samples on ice for 30 minutes to facilitate complete protein precipitation.[5]
-
Centrifugation: Centrifuge the samples at 17,000 x g for 2 minutes at 4°C to pellet the precipitated proteins.[3][6]
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted LCBs to a new tube for LC-MS/MS analysis.[3][6]
Quantitative Performance Data
| Parameter | Performance Characteristic | Reference |
| Linearity (R²) | > 0.99 | [7] |
| Intra- and Inter-batch Accuracy | 70–123% | [7] |
| Intra- and Inter-batch Precision (RSD) | < 12% | [7] |
| Matrix Effect | 91–121% | [7] |
| Recovery | 96–101% | [7] |
| Lower Limit of Quantification (LLOQ) | S1P: <10.2 ng/ml, SPH: <4.6 ng/ml, SAPH: <1.9 ng/ml, SA1P: 0.57 ng/ml | [8] |
Experimental Workflow
Method 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic technique for lipid purification based on the differential partitioning of analytes between two immiscible liquid phases.[1] For LCBs, a common approach involves a single-phase extraction with a methanol/chloroform (B151607) mixture, which effectively extracts a broad range of sphingolipids.
Experimental Protocol
-
Sample Preparation: Dilute 25 µL of plasma with 75 µL of water.[1]
-
Internal Standard Addition: Add the appropriate internal standards.
-
Solvent Addition: Add 850 µL of a methanol/chloroform solution (2:1, v/v).[1]
-
Extraction: Vortex the mixture for 10 minutes at maximum speed and incubate for 1 hour at 38°C.[1][9]
-
Phase Separation (Optional but recommended for cleaner extracts): Add chloroform and a buffer to induce phase separation. Centrifuge at 1,900 x g for 3 minutes.[9]
-
Collection: Carefully transfer the lower organic phase (chloroform) containing the lipids to a new glass tube.[9]
-
Re-extraction: Add another portion of chloroform to the remaining aqueous phase, vortex, and centrifuge again. Combine the organic phases.[9]
-
Drying: Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.[9]
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol:chloroform 4:1, v/v) for LC-MS/MS analysis.[9]
Quantitative Performance Data
| Parameter | Performance Characteristic | Reference |
| Linearity (R²) | > 0.995 | [10] |
| Intra- and Inter-assay Variation | < 10% on average | [10] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3 | [10] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10 | [10] |
Experimental Workflow
Method 3: Solid-Phase Extraction (SPE)
Solid-phase extraction offers a more selective approach to lipid extraction, allowing for the fractionation of different lipid classes.[2][11] Aminopropyl-bonded silica (B1680970) cartridges are commonly used to separate neutral lipids from more polar species like phosphorylated LCBs.
Experimental Protocol
-
Sample Preparation: Extract total lipids from plasma using a suitable method (e.g., LLE as described above).
-
Cartridge Conditioning: Condition an aminopropyl SPE cartridge by sequentially washing with the elution solvents.
-
Sample Loading: Load the lipid extract onto the conditioned SPE cartridge.
-
Fractionation Elution:
-
Elute neutral lipids (e.g., ceramides) with a non-polar solvent mixture.
-
Elute neutral glycosphingolipids with a slightly more polar solvent.
-
Elute neutral phospholipids (e.g., sphingomyelin) with another solvent system.
-
Finally, elute acidic phospholipids and phosphorylated sphingoid bases with an acidic or basic solvent mixture.[2]
-
-
Drying and Reconstitution: Dry the desired fractions and reconstitute them in an appropriate solvent for LC-MS/MS analysis.
Quantitative Performance Data
Quantitative data for SPE is highly dependent on the specific sorbent, elution solvents, and the target analytes. However, SPE is known for providing high purity extracts, which can lead to improved sensitivity and reduced matrix effects during LC-MS/MS analysis.
Experimental Workflow
Concluding Remarks
The selection of an appropriate extraction method is a critical determinant of the quality and reliability of long-chain sphingoid base quantification from plasma. For high-throughput screening, the simplicity and speed of protein precipitation are advantageous. For applications requiring higher purity and the removal of interfering lipids, liquid-liquid extraction and solid-phase extraction are more suitable. It is recommended that each laboratory validates the chosen method to ensure it meets the specific requirements of their analytical platform and research goals.
References
- 1. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Sphinganine (d20:0) as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding their roles in health and disease. Sphingolipids, a complex class of lipids, are key players in cellular structure and signaling. Their analysis by mass spectrometry (MS) is often challenged by variations in sample preparation, extraction efficiency, and instrument response. To mitigate these variables, the use of an appropriate internal standard is crucial. Sphinganine (B43673) (d20:0) serves as an excellent internal standard for the quantification of various sphingolipid species. Its chemical properties are highly similar to endogenous sphingolipids, yet its distinct mass allows for its differentiation in MS analysis. This document provides detailed application notes and protocols for the use of sphinganine (d20:0) as an internal standard in lipidomics workflows.
Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard like sphinganine (d20:0) is based on the principle of isotope dilution mass spectrometry. A known amount of the internal standard is added to the sample at the beginning of the workflow. Because the internal standard is chemically almost identical to the analyte of interest, it experiences similar losses during sample preparation and similar ionization efficiency in the mass spectrometer. By comparing the signal intensity of the endogenous analyte to that of the internal standard, accurate quantification can be achieved, as the ratio of the two will remain constant regardless of variations in the analytical process.[1]
Data Presentation: Quantitative Data Summary
The following table summarizes the typical concentration ranges of various sphingolipid classes in healthy human plasma, as determined by LC-MS/MS with the use of internal standards. These values can serve as a reference for experimental data.
| Sphingolipid Class | Subclass/Species | Concentration Range in Human Plasma (µM) |
| Sphingoid Bases | Sphingosine (Sph) | 0.01 - 0.05 |
| Sphinganine (d18:0) | 0.005 - 0.02 | |
| Sphingoid Base-1-Phosphates | Sphingosine-1-Phosphate (S1P) | 0.32 - 0.68 |
| Sphinganine-1-Phosphate (SA1P) | 0.002 - 0.01 | |
| Ceramides | Total Ceramides | 4.0 - 10.0 |
| C16:0-Ceramide | 1.0 - 3.0 | |
| C24:0-Ceramide | 1.5 - 4.0 | |
| C24:1-Ceramide | 0.5 - 2.0 | |
| Sphingomyelins | Total Sphingomyelins | 100 - 250 |
| C16:0-Sphingomyelin | 64.0 - 100.0 | |
| C24:1-Sphingomyelin | ~30.0 | |
| Hexosylceramides | Total Hexosylceramides | 2.5 - 8.0 |
| C24:0-Hexosylceramide | ~2.5 | |
| Lactosylceramides | Total Lactosylceramides | ~10.0 |
| C16:0-Lactosylceramide | ~10.0 |
Note: Concentrations can vary based on factors such as fasting status and sample collection methodology.[2][3][4]
Experimental Protocols
Protocol 1: Sphingolipid Extraction from Plasma/Serum using a Modified Bligh & Dyer Method
This protocol details the extraction of sphingolipids from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
Sphinganine (d20:0) internal standard solution (in methanol)
-
Methanol (B129727) (MeOH), HPLC grade
-
Chloroform (B151607) (CHCl₃), HPLC grade
-
Deionized water
-
Glass tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: To a glass tube, add 50 µL of plasma or serum. Add a known amount of sphinganine (d20:0) internal standard solution. The final concentration should be tailored to the expected levels of the analytes of interest.
-
Solvent Addition (Methanol): Add 350 µL of methanol and vortex thoroughly for 30 seconds.[5]
-
Solvent Addition (Chloroform): Add 175 µL of chloroform and vortex for 1 minute.[5]
-
Phase Separation: Add 175 µL of chloroform and 265 µL of an acidic buffer (e.g., 100 mM ammonium (B1175870) formate (B1220265) buffer pH 3.1) and vortex for 1 minute.[5]
-
Centrifugation: Centrifuge the mixture at 15,700 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[5]
-
Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube. Be cautious not to disturb the protein interface.
-
Drying: Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC-MS/MS mobile phase (e.g., a mixture of acetonitrile (B52724) and water with 0.1% formic acid).[1]
Protocol 2: LC-MS/MS Analysis of Sphingolipids
This protocol provides a general framework for the analysis of sphingolipids using a reversed-phase LC-MS/MS system.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm particle size).[1]
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.[1]
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 2 mM ammonium formate.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Column Temperature: 40°C.[1]
-
Gradient Elution: An example gradient is as follows:
-
0-2 min: Hold at 30% B
-
2-12 min: Linear gradient from 30% to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and equilibrate
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ion pairs for each sphingolipid species and the sphinganine (d20:0) internal standard must be optimized. For many sphingolipids containing a d18:1 sphingoid base, a common product ion is m/z 264.4.[6] For sphinganine-containing lipids (d18:0), a common product ion is m/z 266.4.[6] The precursor ion will be the [M+H]⁺ of the specific lipid.
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Blood sphingolipidomics in healthy humans: impact of sample collection methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Sphinganine by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphinganine (B43673) (dihydrosphingosine) is a critical intermediate in the de novo biosynthesis of all sphingolipids, a class of lipids that are not only structural components of cell membranes but also active signaling molecules involved in various cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3] The accurate quantification of sphinganine is crucial for understanding sphingolipid metabolism and its role in health and disease. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, sphinganine, with its polar hydroxyl and amine groups, requires chemical derivatization to increase its volatility and thermal stability for GC-MS analysis.[4] This application note provides a detailed protocol for the derivatization of sphinganine for quantitative analysis by GC-MS.
Sphinganine in the Sphingolipid Biosynthesis Pathway
Sphinganine is synthesized in the endoplasmic reticulum from serine and palmitoyl-CoA.[5][6] It serves as the backbone for the synthesis of dihydroceramides, which are then desaturated to form ceramides, the central hub of sphingolipid metabolism.[1][3] From ceramide, a diverse array of complex sphingolipids are synthesized, including sphingomyelin (B164518) and various glycosphingolipids.
Experimental Protocols
To prepare sphinganine for GC-MS analysis, a two-step derivatization procedure involving methoximation followed by trimethylsilylation (TMS) is commonly employed. This procedure ensures that all active hydrogens on the hydroxyl and amine groups are replaced, rendering the molecule volatile and suitable for GC analysis.
Materials and Reagents
-
Sphinganine standard
-
Pyridine (B92270) (silylation grade)
-
Methoxyamine hydrochloride (MOX)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane (B92381) (GC grade)
-
Nitrogen gas, high purity
-
Glass reaction vials (1-2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system with a suitable capillary column
Protocol 1: Two-Step Methoximation and Trimethylsilylation
This is the most common and robust method for derivatizing compounds with both carbonyl and hydroxyl/amine functionalities.
Procedure:
-
Sample Preparation: Accurately transfer an aliquot of the sample or standard solution containing sphinganine into a glass reaction vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. It is crucial to remove all traces of water as it can interfere with the silylation reaction.[4]
-
Methoximation:
-
Trimethylsilylation:
-
After cooling the vial to room temperature, add 100 µL of BSTFA containing 1% TMCS.
-
Vortex the vial briefly to mix the reagents.
-
Incubate the mixture at 70°C for 60 minutes.[9]
-
-
GC-MS Analysis:
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
-
Protocol 2: N-Acetylation and O-Trimethylsilylation
An alternative approach involves first acetylating the amine group, followed by silylation of the hydroxyl groups.
Procedure:
-
Sample Preparation and Drying: Follow steps 1 and 2 from Protocol 1.
-
N-Acetylation:
-
Add 1 mL of a 1:4 (v/v) mixture of acetic anhydride (B1165640) and methanol (B129727) to the dried sample.
-
Allow the reaction to proceed overnight at room temperature.
-
Evaporate the reagents under a stream of nitrogen.
-
-
O-Trimethylsilylation:
-
Add 100 µL of a silylating reagent (e.g., BSTFA or a commercially available mixture like SIL-A) to the dried N-acetylated sample.
-
Incubate at 30°C for 15 minutes (for SIL-A) or at 20°C for 4-5 hours (for BSTFA-TMCS).
-
Evaporate the reaction medium.
-
-
GC-MS Analysis:
-
Dissolve the derivatized sample in a small volume of hexane for injection into the GC-MS.
-
Data Presentation
GC-MS Parameters
The following table provides typical GC-MS parameters for the analysis of TMS-derivatized sphinganine. These may need to be optimized for your specific instrument and column.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial 100°C, hold for 2 min; ramp to 300°C at 10°C/min; hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-600 |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Mass Spectral Data
The trimethylsilyl (B98337) derivative of sphinganine will produce a characteristic mass spectrum upon electron ionization. The following table lists the predicted key fragment ions that can be used for identification and quantification.
| m/z | Interpretation |
| 73 | [Si(CH3)3]+, characteristic of TMS derivatives[10] |
| 174 | Fragment containing the N-TMS group |
| 217 | Fragment from cleavage between C2 and C3 |
| 318 | Fragment from cleavage between C1 and C2 with loss of CH2OTMS |
| M-15 | [M-CH3]+ |
| M-89 | [M-OSi(CH3)3]+ |
Note: These are predicted values and may vary slightly in experimental data.
Conclusion
The described two-step derivatization protocol provides a reliable method for the quantitative analysis of sphinganine by GC-MS. Proper sample handling, especially the exclusion of moisture, is critical for successful derivatization. The provided GC-MS parameters and mass spectral data can serve as a starting point for method development and validation in your laboratory. This application note should enable researchers to accurately quantify sphinganine, facilitating further investigation into the complex roles of sphingolipids in biological systems.
References
- 1. Sphingolipid - Wikipedia [en.wikipedia.org]
- 2. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. Sphingolipid metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeted Lipidomics of C20 Sphingolipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a complex class of lipids that play critical roles in cellular structure and signaling. Within this class, C20 sphingolipids, which contain a 20-carbon fatty acid chain, are emerging as important bioactive molecules involved in various physiological and pathological processes.[1][2] Their structural diversity and involvement in key signaling cascades make them attractive targets for drug development and disease biomarker discovery.[3][4] This document provides a detailed application note and protocol for the targeted quantitative analysis of C20 sphingolipids in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5]
Biological Significance of C20 Sphingolipids
C20 sphingolipids are integral components of cellular membranes and are precursors to or components of various signaling molecules, including ceramides (B1148491) and sphingosine-1-phosphate (S1P).[4][6][7] These molecules are key players in signaling pathways that regulate cell proliferation, apoptosis, inflammation, and stress responses.[5][6][7] Dysregulation of C20 sphingolipid metabolism has been implicated in several diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[4][8] A targeted lipidomics approach allows for the precise quantification of specific C20 sphingolipid species, providing valuable insights into their roles in health and disease.
C20 Sphingolipid Metabolism and Signaling Pathway
The biosynthesis and metabolism of C20 sphingolipids are complex, involving a series of enzymatic reactions primarily occurring in the endoplasmic reticulum and Golgi apparatus. The pathway begins with the condensation of serine and palmitoyl-CoA, leading to the formation of a sphingoid base.[4][9] This backbone can then be acylated with a C20 fatty acid to form C20-dihydroceramide, which is subsequently desaturated to form C20-ceramide. C20-ceramide sits (B43327) at a crucial metabolic junction and can be further metabolized to more complex sphingolipids like sphingomyelin (B164518) or broken down to sphingosine, which can then be phosphorylated to the potent signaling molecule S1P.[6][7]
Experimental Protocols
1. Sample Preparation: Lipid Extraction
The following protocol is a modified Bligh-Dyer extraction method optimized for the recovery of sphingolipids from various biological matrices.[10][11]
Materials:
-
Biological sample (e.g., ~1x10^6 cells, 10-20 mg tissue, or 100 µL plasma)[12][13]
-
Internal Standard (IS) mixture (e.g., C17-sphingosine, C17-ceramide) in methanol (B129727)
-
Methanol (HPLC grade)[10]
-
Chloroform (B151607) (HPLC grade)[10]
-
Phosphate-buffered saline (PBS)
-
Borosilicate glass tubes with Teflon-lined caps[10]
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
For cultured cells, harvest by scraping, wash twice with ice-cold PBS, and pellet by centrifugation.[10] For tissue samples, homogenize in PBS. For plasma samples, use directly.
-
Transfer a known amount of the sample (e.g., cell pellet, tissue homogenate, or plasma) to a borosilicate glass tube.
-
Add the internal standard mixture to each sample.[10]
-
Add methanol and chloroform to the sample in a ratio that results in a single phase (e.g., for 100 µL aqueous sample, add 300 µL methanol and 150 µL chloroform).
-
Vortex the mixture thoroughly and incubate at 48°C for 30 minutes.[10]
-
Induce phase separation by adding 150 µL of chloroform and 150 µL of water.
-
Vortex and centrifuge at low speed to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.[10]
-
Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.[10]
-
Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol/chloroform 1:1, v/v).[10]
2. LC-MS/MS Analysis
This protocol outlines a general method for the separation and quantification of C20 sphingolipids using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer.[14][15][16]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source[13]
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)[15]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate[15]
-
Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 5 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
Gradient Elution:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 60 |
| 2.0 | 60 |
| 12.0 | 100 |
| 15.0 | 100 |
| 15.1 | 60 |
| 20.0 | 60 |
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[10][13]
-
Scan Type: Multiple Reaction Monitoring (MRM)[13]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
MRM Transitions for C20 Sphingolipids and Internal Standards:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| C20-Ceramide | 594.6 | 264.3 | 35 |
| C20-Dihydroceramide | 596.6 | 266.3 | 35 |
| C20-Sphingomyelin | 731.6 | 184.1 | 40 |
| C17-Ceramide (IS) | 552.5 | 264.3 | 35 |
| C17-Sphingosine (IS) | 286.3 | 268.3 | 20 |
Note: The exact m/z values and collision energies may need to be optimized for your specific instrument and target analytes.
Experimental Workflow
The overall workflow for the targeted lipidomics analysis of C20 sphingolipids is outlined below.
Data Presentation and Analysis
1. Calibration Curves
To ensure accurate quantification, calibration curves should be prepared for each target C20 sphingolipid.[11] This is achieved by analyzing a series of standard solutions with known concentrations of the analyte and a constant concentration of the internal standard. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
2. Quantitative Data Summary
The quantitative results should be summarized in a clear and structured table for easy comparison across different sample groups. The data should be normalized to an appropriate measure, such as protein concentration or cell number, to account for variations in sample size.[17]
Example Data Table:
| Sample Group | C20-Ceramide (pmol/mg protein) | C20-Dihydroceramide (pmol/mg protein) | C20-Sphingomyelin (pmol/mg protein) |
| Control Group 1 | 15.2 ± 1.8 | 5.6 ± 0.7 | 45.3 ± 5.1 |
| Control Group 2 | 14.8 ± 2.1 | 5.9 ± 0.9 | 46.1 ± 4.8 |
| Treatment Group 1 | 25.7 ± 3.2 | 8.1 ± 1.1 | 38.4 ± 4.5 |
| Treatment Group 2 | 26.1 ± 2.9 | 8.5 ± 1.3 | 37.9 ± 5.2 |
Data are presented as mean ± standard deviation. * indicates a statistically significant difference from the control group (p < 0.05).
This application note provides a comprehensive guide for the targeted analysis of C20 sphingolipids using LC-MS/MS. The detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation will enable researchers to accurately quantify these important bioactive lipids in various biological matrices. This targeted approach will facilitate a deeper understanding of the roles of C20 sphingolipids in health and disease and may aid in the discovery of novel therapeutic targets and biomarkers.
References
- 1. The Yeast Sphingolipid Signaling Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sphingolipid Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingolipid analysis [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. lipidmaps.org [lipidmaps.org]
Application of DL-Erythro Sphinganine (d20:0) in Biomarker Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Erythro sphinganine (B43673) (d20:0), a 20-carbon long-chain sphingoid base, is an intermediate in the de novo sphingolipid synthesis pathway. Sphingolipids are a class of lipids that are not only integral structural components of cell membranes but also function as critical signaling molecules in a wide array of cellular processes, including cell growth, differentiation, apoptosis, and inflammation.[1] Dysregulation of sphingolipid metabolism has been increasingly implicated in the pathophysiology of numerous diseases, such as metabolic disorders, cardiovascular disease, and neurodegenerative conditions.[1] This has led to a growing interest in sphingolipids as potential biomarkers for disease diagnosis, prognosis, and monitoring of therapeutic interventions. While the 18-carbon (d18:0) sphinganine is the most commonly studied, emerging evidence suggests that atypical, longer-chain sphingolipids like d20:0 may have unique biological roles and significant potential as more specific and sensitive biomarkers.
This application note provides a comprehensive overview of the application of DL-Erythro sphinganine (d20:0) in biomarker discovery. It includes detailed protocols for the quantitative analysis of d20:0 in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a summary of its potential role in disease, and visualizations of relevant pathways and workflows.
DL-Erythro Sphinganine (d20:0) as a Biomarker
Recent lipidomic studies have highlighted the potential of circulating sphingolipids as valuable biomarkers. Alterations in the profiles of these lipids can reflect underlying pathological processes. While research specifically focused on DL-Erythro sphinganine (d20:0) is still emerging, studies on C20 sphingolipids, its downstream metabolites, provide a strong rationale for its investigation as a biomarker.
Notably, elevated plasma levels of C20-sphingosine have been identified as an independent predictive biomarker for cardiovascular events.[2] This suggests that an accumulation of its precursor, d20:0 sphinganine, could also serve as an early indicator of cardiovascular risk. Furthermore, C20 sphingolipids are known to be present in the central nervous system, and alterations in their levels have been associated with neurodegenerative diseases.[3][4] In the context of metabolic disorders, increased concentrations of sphinganine (though not specified as d20:0) have been observed in the plasma of patients with type 2 diabetes, indicating a general upregulation of the de novo sphingolipid synthesis pathway in this condition.[5][6]
Further research is warranted to establish the specific concentration ranges of DL-Erythro sphinganine (d20:0) in various healthy and diseased populations to validate its utility as a clinical biomarker.
Data Presentation
While specific quantitative data for DL-Erythro sphinganine (d20:0) in various diseases is not yet widely available in the literature, the following table provides typical concentration ranges for the more common d18:0 sphinganine and other related sphingolipids in human plasma to serve as a reference. These values are generally determined by LC-MS/MS.
| Sphingolipid | Typical Concentration Range in Human Plasma (ng/mL) |
| Sphinganine (d18:0) | 5 - 15 |
| Sphingosine (B13886) (d18:1) | 10 - 50 |
| Sphinganine-1-Phosphate (d18:0) | 0.2 - 1 |
| Sphingosine-1-Phosphate (d18:1) | 50 - 250 |
Note: These values are approximate and can vary based on the analytical method, and individual physiological and pathological conditions.
Experimental Protocols
The accurate quantification of DL-Erythro sphinganine (d20:0) in biological samples is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.
Protocol 1: Extraction of Sphingolipids from Plasma/Serum
This protocol describes a protein precipitation method for the extraction of sphingolipids from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
Ice-cold methanol (B129727)
-
Internal standard solution (e.g., d7-sphinganine)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 50 µL of plasma or serum into a microcentrifuge tube.
-
Add 150 µL of ice-cold methanol containing the internal standard (e.g., d7-sphinganine at a final concentration of 50 ng/mL). The internal standard is crucial for correcting for variations during sample preparation and analysis.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried lipid extract in 100 µL of the initial LC-MS/MS mobile phase (e.g., a mixture of mobile phase A and B).
-
Vortex for 15 seconds and transfer to an autosampler vial for analysis.
Protocol 2: Quantitative Analysis by LC-MS/MS
This protocol provides a general framework for the LC-MS/MS analysis of sphinganine. Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions: The precursor and product ion m/z values for DL-Erythro sphinganine (d20:0) and a suitable internal standard need to be determined and optimized. For d20:0 sphinganine (C20H43NO2, MW: 329.57), the protonated molecule [M+H]+ would be at m/z 330.6. A potential product ion would result from the loss of water (m/z 312.6).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| DL-Erythro sphinganine (d20:0) | 330.6 | To be optimized |
| Sphinganine (d18:0) | 302.3 | 284.3 |
| d7-Sphinganine (Internal Standard) | 309.3 | 291.3 |
Note: The MRM transitions provided are examples and should be optimized on the specific instrument used.
Visualizations
Signaling Pathway
The following diagram illustrates the de novo sphingolipid biosynthesis pathway, highlighting the position of DL-Erythro sphinganine (d20:0).
Caption: Simplified de novo sphingolipid biosynthesis pathway.
Experimental Workflow
The diagram below outlines the general experimental workflow for the quantification of DL-Erythro sphinganine (d20:0).
Caption: Workflow for DL-Erythro sphinganine (d20:0) analysis.
Conclusion
DL-Erythro sphinganine (d20:0) represents a promising, yet under-investigated, biomarker with potential applications in the diagnosis and risk stratification of cardiovascular, metabolic, and neurological diseases. The protocols outlined in this application note provide a robust framework for the accurate and precise quantification of d20:0 in biological matrices. Further studies are essential to establish its clinical utility and to elucidate its specific roles in disease-related signaling pathways. The continued development of advanced analytical techniques will undoubtedly accelerate the discovery and validation of novel lipid biomarkers like DL-Erythro sphinganine (d20:0), paving the way for improved patient care and targeted therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Plasma C20-Sphingolipids predict cardiovascular events independently from conventional cardiovascular risk factors in patients undergoing coronary angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alteration of Sphingolipids in Biofluids: Implications for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurate quantification of sphingosine-1-phosphate in normal and Fabry disease plasma, cells and tissues by LC-MS/MS with (13)C-encoded natural S1P as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concentrations of sphingosine and sphinganine in plasma of patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blood sphingolipidomics in healthy humans: impact of sample collection methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sphinganine (d20:0) Analysis in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphinganine (B43673) (d20:0), a key intermediate in the de novo biosynthesis of sphingolipids, plays a crucial role in various cellular processes, including cell signaling, proliferation, and apoptosis.[1][2] Dysregulation of sphinganine metabolism has been implicated in a variety of diseases, making it a significant target for research and drug development.[3] Accurate and reliable quantification of sphinganine in cellular models is paramount for understanding its physiological and pathological roles.
This document provides detailed application notes and protocols for the sample preparation and analysis of sphinganine (d20:0) in cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5] The use of a stable isotope-labeled internal standard, such as D-erythro-sphinganine-d7, is strongly recommended to ensure high accuracy and reproducibility by correcting for variations during sample preparation and analysis.[1][6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of sphinganine in sphingolipid metabolism and the general experimental workflow for its quantification.
Caption: Simplified de novo sphingolipid biosynthesis pathway highlighting sphinganine.
Caption: General experimental workflow for sphinganine analysis in cells.
Quantitative Data
The following table summarizes typical concentration ranges of sphinganine and related sphingolipids in common mammalian cell lines. These values are intended as a general guide and may vary depending on the cell type, culture conditions, and analytical methodology.
| Analyte | HEK293 Cells (pmol/mg protein) | pMEF Cells (pmol/mg protein) |
| Sphinganine (d18:0) | 2 - 10 | 5 - 15 |
| Sphingosine | 1 - 8 | 2 - 12 |
| Sphinganine-1-Phosphate | 0.1 - 0.5 | 0.2 - 1 |
| Sphingosine-1-Phosphate | 0.5 - 3 | 1 - 5 |
| Total Ceramides | 80 - 200 | 100 - 250 |
| Total Sphingomyelins | 400 - 1200 | 500 - 1500 |
Data compiled from various quantitative sphingolipid profiling studies.[6]
Experimental Protocols
This section provides detailed protocols for the extraction of sphinganine from cultured cells for subsequent LC-MS/MS analysis.
Protocol 1: Protein Precipitation with Methanol (B129727)
This is a rapid and straightforward method suitable for high-throughput analysis.[8]
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (HPLC grade)
-
Internal Standard (e.g., D-erythro-sphinganine-d7) in methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
Procedure:
-
Cell Harvesting: Harvest cultured cells by scraping and wash the cell pellet twice with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in a known volume of ice-cold PBS. An aliquot can be taken for protein quantification (e.g., BCA assay).
-
Protein Precipitation: To an aliquot of the cell homogenate (e.g., corresponding to 100 µg of protein), add 3 volumes of ice-cold methanol containing the internal standard at a known concentration.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted lipids to a new tube.
-
Drying and Reconstitution: The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., initial mobile phase).[6]
Protocol 2: Liquid-Liquid Extraction (Modified Bligh-Dyer)
This method provides a more comprehensive extraction of lipids.[3]
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Chloroform (B151607) (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Internal Standard (e.g., D-erythro-sphinganine-d7)
-
Glass tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cell Harvesting and Lysis: Follow steps 1 and 2 from Protocol 1.
-
Addition of Internal Standard: To the cell homogenate, add a known amount of the internal standard.
-
Lipid Extraction: a. Add a mixture of chloroform:methanol (1:2, v/v) to the cell homogenate. A common ratio is to have a final solvent to sample ratio of 3:1 (v/v). b. Vortex the mixture vigorously for 1 minute. c. Add 1 volume of chloroform and vortex for 30 seconds. d. Add 1 volume of deionized water to induce phase separation and vortex for 30 seconds.
-
Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.[6]
-
Collection of Organic Phase: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a known volume of a solvent compatible with the LC-MS/MS system (e.g., the initial mobile phase).[3][6]
Protocol 3: Butanol Extraction
This method is effective for a broad range of sphingolipids.[9]
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Citrate/phosphate buffer (pH 4.0)
-
Internal Standard (e.g., D-erythro-sphinganine-d7)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cell Harvesting and Lysis: Follow steps 1 and 2 from Protocol 1.
-
Addition of Internal Standard: To the cell homogenate, add a known amount of the internal standard.
-
Extraction: a. Add an appropriate volume of citrate/phosphate buffer (pH 4.0) and vortex briefly. b. Add a sufficient volume of 1-butanol and vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the phases.[9]
-
Collection of Butanolic Phase: Carefully transfer the upper butanolic phase to a new tube.
-
Drying and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.[9]
LC-MS/MS Analysis
The analysis of sphinganine is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ion mode.[9][10] Chromatographic separation is often achieved using a C18 reversed-phase column or a HILIC column.[1][10]
Typical MRM Transitions (to be optimized for the specific instrument):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Sphinganine (d20:0) | 302.3 | 284.3 |
| Sphinganine-d7 | 309.3 | 291.3 |
Data Analysis
Quantification is achieved by creating a calibration curve using known concentrations of a sphinganine standard and a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of sphinganine in the samples is then determined from this calibration curve and normalized to the initial amount of protein or cell number.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and Quantification of Sphingosine and Sphinganine from Rat Serum Revealed Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Resolution Mass Spectrometry of Eicosasphinganine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosasphinganine (B150520) (C20 sphinganine) is a long-chain sphingoid base that serves as a crucial precursor in the biosynthesis of C20-sphingolipids, including ceramides, sphingomyelins, and gangliosides. These complex lipids are integral components of cellular membranes and are particularly abundant in neuronal tissues. The analysis of eicosasphinganine is critical for understanding its role in various physiological and pathological processes. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a sensitive and specific platform for the quantification and structural characterization of eicosasphinganine in complex biological matrices. This document provides detailed application notes and protocols for the analysis of eicosasphinganine using LC-HRMS.
Quantitative Data Summary
High-resolution mass spectrometry enables accurate mass measurements for precursor and product ions, facilitating confident identification and quantification. The table below summarizes the key quantitative data for eicosasphinganine analysis.
| Parameter | Value | Reference |
| Analyte | Eicosasphinganine | |
| Formula | C₂₀H₄₃NO₂ | [1] |
| Exact Mass | 329.3294 g/mol | [1] |
| Precursor Ion (M+H)⁺ | m/z 330.3367 | Calculated |
| Primary Product Ion (M+H-H₂O)⁺ | m/z 312.3261 | [2] |
| Secondary Product Ion (M+H-2H₂O)⁺ | m/z 294.3155 | [2] |
Experimental Protocols
Sample Preparation: Lipid Extraction from Biological Samples
This protocol is adapted from established methods for sphingolipid extraction.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate, cultured cells)
-
Internal Standard (IS): C17 sphinganine (B43673) or other non-endogenous analog
-
Methanol (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) hydroxide (B78521) (or other base for neutralization)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
Procedure:
-
To 100 µL of sample, add a known amount of internal standard.
-
Add 1 mL of a chloroform/methanol mixture (1:2, v/v).
-
Vortex thoroughly for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube.
-
Add 300 µL of chloroform and 540 µL of water to induce phase separation.
-
Vortex and centrifuge at 2,000 x g for 5 minutes.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF) equipped with an electrospray ionization (ESI) source
Chromatographic Conditions (Reverse-Phase):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate
-
Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 1 mM ammonium formate
-
Gradient:
-
0-2 min: 80% B
-
2-10 min: Linear gradient to 100% B
-
10-15 min: Hold at 100% B
-
15.1-20 min: Re-equilibrate at 80% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 300°C
-
Sheath Gas Flow: 40 arbitrary units
-
Auxiliary Gas Flow: 10 arbitrary units
-
Full Scan (MS1) Resolution: 70,000
-
MS1 Scan Range: m/z 200-500
-
Tandem MS (MS/MS) Mode: Parallel Reaction Monitoring (PRM) or data-dependent acquisition (DDA)
-
Precursor Ion for MS/MS: m/z 330.3367
-
Collision Energy (HCD or CID): 20-40 eV (optimize for instrument)
-
MS/MS Resolution: 35,000
Visualizations
Experimental Workflow
Caption: Experimental workflow for eicosasphinganine analysis.
Proposed Fragmentation Pathway of Eicosasphinganine
The fragmentation of protonated long-chain sphingoid bases in tandem mass spectrometry is characterized by sequential losses of water molecules.
Caption: Proposed fragmentation of protonated eicosasphinganine.
Biosynthetic Pathway of C20 Sphingolipids
Eicosasphinganine is synthesized from serine and stearoyl-CoA and is a key intermediate in the formation of C20-sphingosine containing gangliosides, which are prevalent in neuronal cells.[3][4]
Caption: Biosynthesis of C20 sphingolipids from eicosasphinganine.
References
- 1. LIPID MAPS [lipidmaps.org]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Activity of 3-ketosphinganine synthase during differentiation and aging of neuronal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of gangliosides containing C18:1 and C20:1 [3-14C]sphingosine after administrating [1-14C]palmitic acid and [1-14C]stearic acid to rat cerebellar granule cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analytical Standards for DL-Erythro Sphinganine (d20:0)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of DL-Erythro sphinganine (B43673) (d20:0) as an analytical standard. This document is intended to guide researchers in the accurate quantification and analysis of this and other related sphingolipids in various biological matrices.
Introduction
DL-Erythro sphinganine (d20:0), also known as C20 dihydrosphingosine, is a C20 analog of sphinganine, a key intermediate in the de novo biosynthesis of sphingolipids.[1][2] Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as bioactive molecules involved in critical cellular processes such as cell growth, differentiation, and apoptosis.[2][3] Accurate measurement of sphinganine and other sphingolipids is crucial for understanding their roles in health and disease. This document outlines the properties of the DL-Erythro sphinganine (d20:0) analytical standard and provides a detailed protocol for its use in quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Properties of DL-Erythro Sphinganine (d20:0) Analytical Standard
Proper handling and storage of the analytical standard are critical for accurate and reproducible results. The following table summarizes the key properties of DL-Erythro sphinganine (d20:0).
| Property | Value | Reference |
| Formal Name | 2R-aminoicosane-1,3S-diol, 2S-aminoicosane-1,3R-diol | [4] |
| Synonyms | DL-erythro Dihydrosphingosine (d20:0), C20 DL-erythro Sphinganine | [4] |
| Molecular Formula | C₂₀H₄₃NO₂ | [5] |
| Formula Weight | 329.6 g/mol | [5] |
| Purity | ≥98% | [4][5] |
| Formulation | Solid | [4][5] |
| Solubility | Soluble in Chloroform:Methanol (B129727) (5:1) and warmed Ethanol. | [4] |
| Storage Temperature | -20°C | [4][6] |
| Stability | ≥ 4 years at -20°C | [4][7] |
Experimental Protocol: Quantification of Sphinganine in Biological Samples using LC-MS/MS
This protocol details a method for the extraction and quantification of sphinganine from biological samples, such as cell lysates or plasma, using DL-Erythro sphinganine (d20:0) as an internal standard.
Materials and Reagents
-
DL-Erythro sphinganine (d20:0) analytical standard
-
Internal Standard (IS): A non-naturally occurring sphingoid base, such as C17-sphingosine (d17:1) or a stable isotope-labeled standard like D-erythro-sphinganine-d7, is recommended for accurate quantification.[2][3]
-
Methanol (LC-MS grade)
-
Chloroform (HPLC grade)
-
Water (LC-MS grade) with 0.1% Formic Acid
-
Acetonitrile (LC-MS grade) with 0.1% Formic Acid
-
Bovine Serum Albumin (BSA) for standard curve preparation in matrix
Sample Preparation: Lipid Extraction
A single-phase butanol extraction or a methyl tert-butyl ether (MTBE) based extraction can be employed for good recovery of sphingolipids.[8][9] The following is a general protocol for protein precipitation and lipid extraction:
-
Sample Aliquoting: Aliquot 50-100 µL of the biological sample (e.g., plasma, cell homogenate).
-
Internal Standard Spiking: Add a known amount of the internal standard (e.g., 20 µL of a 1 µg/mL solution of C17-sphingosine) to each sample, calibrator, and quality control sample.
-
Protein Precipitation and Extraction:
-
Add 1.25 mL of methanol and 1.25 mL of MTBE to the sample.[9]
-
Vortex the mixture vigorously for 1 minute.
-
For a two-phase separation, add 0.625 mL of water and centrifuge at 500 x g for 10 minutes.[9] The upper organic phase contains the lipids.
-
For a single-phase extraction, the mixture can be centrifuged to pellet precipitated proteins, and the supernatant is collected.[8][9]
-
-
Solvent Evaporation: Transfer the lipid-containing supernatant to a clean tube and evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system, such as 100 µL of Methanol/MTBE (1:3, v/v).[9]
LC-MS/MS Analysis
A Hydrophilic Interaction Liquid Chromatography (HILIC) or a Reversed-Phase (RP) C18 column can be used for the separation of sphingolipids. HILIC can provide good peak shapes and co-elution of analytes with their respective internal standards.[10]
| Parameter | Recommended Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | HILIC column (e.g., 100 x 2.1 mm, 1.7 µm) or a C18 column |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.4 mL/min |
| Gradient | A linear gradient from high aqueous to high organic content for RP, or the reverse for HILIC. A typical run time is 4.5 to 15 minutes.[3][10] |
| Injection Volume | 1 - 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The following table provides example MRM transitions for sphinganine and a common internal standard. These should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Sphinganine (d18:0) | 302.3 | 284.3 |
| DL-Erythro sphinganine (d20:0) | 330.3 | 312.3 |
| C17-Sphingosine (IS) | 288.3 | 270.3 |
Data Analysis and Quantification
Quantification is achieved by creating a standard curve.
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of DL-Erythro sphinganine (d20:0) into a surrogate matrix (e.g., charcoal-stripped plasma or a solution of BSA).
-
Peak Integration: Integrate the peak areas of the analyte and the internal standard in the chromatograms.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Concentration Determination: Plot the peak area ratio against the concentration of the calibration standards to generate a linear regression curve. Use the equation of the line to determine the concentration of the analyte in the unknown samples.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of sphinganine.
De Novo Sphingolipid Biosynthesis Pathway
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. larodan.com [larodan.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. caymanchem.com [caymanchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling Studies Using DL-Erythro Sphinganine (d20:0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a diverse class of bioactive lipids that serve as both structural components of cellular membranes and critical signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and inflammation.[1][2] The intricate metabolism of sphingolipids is tightly regulated, and its dysregulation has been implicated in numerous diseases, such as cancer, neurodegenerative disorders, and metabolic diseases. Metabolic labeling with stable isotope-labeled precursors is a powerful technique to investigate the dynamics of sphingolipid biosynthesis, trafficking, and turnover.[3]
These application notes provide a comprehensive guide for utilizing DL-Erythro sphinganine (B43673) (d20:0), a long-chain sphingoid base, in metabolic labeling studies to trace its incorporation into various sphingolipid species. This document offers detailed experimental protocols, data presentation guidelines, and visualizations of the relevant metabolic and signaling pathways.
Key Applications
-
Tracing Metabolic Flux: Following the metabolic fate of DL-Erythro sphinganine (d20:0) through the de novo sphingolipid synthesis pathway provides insights into the activity of this pathway under various cellular conditions.
-
Investigating Enzyme Activity: By monitoring the conversion of DL-Erythro sphinganine (d20:0) into its downstream metabolites, the activity of enzymes such as ceramide synthases (CerS) and dihydroceramide (B1258172) desaturase (DEGS) can be indirectly assessed.
-
Understanding Disease Mechanisms: Studying alterations in the metabolic profile of d20:0-labeled sphingolipids in response to disease models or drug treatments can reveal novel pathogenic mechanisms and potential therapeutic targets.
Data Presentation
Quantitative data from metabolic labeling experiments should be summarized in clear and structured tables to facilitate comparison across different experimental conditions and time points. The following tables provide an illustrative example of the incorporation of DL-Erythro sphinganine (d20:0) into downstream sphingolipid species in cultured mammalian cells.
Table 1: Incorporation of DL-Erythro Sphinganine (d20:0) into Dihydroceramide Species
| Time (hours) | Labeled d20:0/C16:0-Dihydroceramide (pmol/mg protein) | Labeled d20:0/C18:0-Dihydroceramide (pmol/mg protein) | Labeled d20:0/C24:0-Dihydroceramide (pmol/mg protein) | Labeled d20:0/C24:1-Dihydroceramide (pmol/mg protein) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 15.2 ± 1.8 | 8.5 ± 0.9 | 5.1 ± 0.6 | 3.2 ± 0.4 |
| 4 | 45.7 ± 5.1 | 28.3 ± 3.2 | 18.9 ± 2.1 | 12.5 ± 1.5 |
| 12 | 89.1 ± 9.8 | 55.6 ± 6.1 | 37.2 ± 4.1 | 25.8 ± 2.9 |
| 24 | 125.4 ± 13.5 | 78.9 ± 8.5 | 52.6 ± 5.7 | 36.4 ± 3.9 |
Data are represented as mean ± standard deviation from three independent experiments. This data is illustrative and based on similar studies with other labeled sphinganine analogs.
Table 2: Incorporation of DL-Erythro Sphinganine (d20:0) into Ceramide Species
| Time (hours) | Labeled d20:1/C16:0-Ceramide (pmol/mg protein) | Labeled d20:1/C18:0-Ceramide (pmol/mg protein) | Labeled d20:1/C24:0-Ceramide (pmol/mg protein) | Labeled d20:1/C24:1-Ceramide (pmol/mg protein) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 2.1 ± 0.3 | 1.1 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.1 |
| 4 | 10.5 ± 1.2 | 5.8 ± 0.7 | 3.2 ± 0.4 | 2.1 ± 0.3 |
| 12 | 35.8 ± 4.0 | 20.1 ± 2.3 | 11.5 ± 1.3 | 7.9 ± 0.9 |
| 24 | 68.2 ± 7.5 | 38.9 ± 4.2 | 22.4 ± 2.5 | 15.7 ± 1.8 |
Data are represented as mean ± standard deviation from three independent experiments. This data is illustrative and based on similar studies with other labeled sphinganine analogs.
Signaling Pathways and Experimental Workflows
De Novo Sphingolipid Biosynthesis Pathway
The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[4] DL-Erythro sphinganine (d20:0) is an intermediate in this pathway and is acylated by ceramide synthases (CerS) to form dihydroceramides. These are subsequently desaturated to form ceramides, the central hub of sphingolipid metabolism.[5]
Caption: De novo sphingolipid biosynthesis pathway.
Experimental Workflow for Metabolic Labeling
The general workflow for a metabolic labeling study with DL-Erythro sphinganine (d20:0) involves cell culture, incubation with the labeled precursor, extraction of lipids, and analysis by mass spectrometry.[6]
Caption: Experimental workflow for metabolic labeling.
Sphingosine-1-Phosphate (S1P) Signaling Pathway
Ceramide can be catabolized to sphingosine, which is then phosphorylated to form the potent signaling molecule sphingosine-1-phosphate (S1P). S1P acts as a ligand for a family of G protein-coupled receptors (S1PRs), regulating crucial cellular processes.[6]
Caption: Simplified S1P signaling pathway.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells
This protocol describes the metabolic labeling of cultured mammalian cells with DL-Erythro sphinganine (d20:0).
Materials:
-
Cultured mammalian cells (e.g., HEK293, HeLa, A549)
-
Complete cell culture medium
-
DL-Erythro sphinganine (d20:0)
-
Bovine serum albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium:
-
Prepare a stock solution of DL-Erythro sphinganine (d20:0) complexed to BSA to enhance solubility and cellular uptake. A 1:1 molar ratio of sphinganine to BSA is recommended.
-
Dilute the d20:0-sphinganine-BSA complex in complete cell culture medium to the desired final concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically for each cell line.
-
-
Metabolic Labeling:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the desired time course (e.g., 0, 1, 4, 12, 24 hours) at 37°C in a CO₂ incubator.
-
-
Cell Harvest:
-
After the labeling period, place the culture dishes on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately to lipid extraction (Protocol 2).
-
Protocol 2: Lipid Extraction (Modified Bligh-Dyer Method)
This protocol outlines a common method for extracting sphingolipids from cultured cells.[6]
Materials:
-
Cell pellet from Protocol 1
-
Methanol (B129727), ice-cold
-
Deionized water
-
Internal standards for mass spectrometry (e.g., C17-sphingosine, d18:1/17:0-ceramide)
Procedure:
-
Cell Lysis and Quenching:
-
Add a specific volume of ice-cold methanol to the cell pellet to quench metabolic activity and lyse the cells.
-
Add an appropriate amount of internal standards to each sample for normalization.
-
-
Lipid Extraction:
-
Add chloroform and water to the methanol-cell lysate to achieve a final solvent ratio of chloroform:methanol:water (1:2:0.8, v/v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at room temperature for 15 minutes.
-
-
Phase Separation:
-
Add chloroform and water to induce phase separation, achieving a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
-
Collection of Organic Phase:
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
-
Drying and Reconstitution:
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid film in an appropriate solvent for LC-MS/MS analysis (e.g., methanol:chloroform 9:1, v/v).
-
Protocol 3: LC-MS/MS Analysis of d20:0-Labeled Sphingolipids
This protocol provides a general framework for the quantitative analysis of DL-Erythro sphinganine (d20:0) and its labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Chromatographic Separation:
-
Inject the reconstituted lipid extract onto a suitable C18 reverse-phase column.
-
Use a gradient elution with mobile phases typically consisting of water, acetonitrile, methanol, and formic acid with ammonium (B1175870) formate (B1220265) to separate the different sphingolipid species.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification of the d20:0-labeled sphingolipids. The precursor ion will be the [M+H]⁺ of the specific d20:0-labeled lipid, and the product ion will be a characteristic fragment of the d20:0 sphinganine backbone (e.g., m/z corresponding to the dehydrated d20:0 backbone).
-
-
Data Analysis:
-
Integrate the peak areas for each labeled sphingolipid and the corresponding internal standard.
-
Calculate the amount of each labeled sphingolipid species relative to the amount of the internal standard and normalize to the total protein content of the original cell lysate.
-
Conclusion
Metabolic labeling with DL-Erythro sphinganine (d20:0) is a valuable tool for investigating the complex dynamics of sphingolipid metabolism. The protocols and guidelines presented in these application notes provide a robust framework for designing and executing experiments to trace the metabolic fate of this long-chain sphingoid base. By combining these methods with advanced mass spectrometry techniques, researchers can gain significant insights into the role of sphingolipid metabolism in health and disease, paving the way for the development of novel diagnostic and therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of ceramide phosphorylethanolamines containing saturated and unsaturated sphingoid base cores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Single-Phase Butanol Extraction of Sphingolipids
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the efficient extraction of a broad range of sphingolipids from biological samples using a single-phase butanol-based method. This method is rapid, reproducible, and suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), making it ideal for high-throughput lipidomic studies in academic and drug development settings.
Introduction
Sphingolipids are a diverse class of lipids that play critical roles as both structural components of cell membranes and as bioactive signaling molecules.[1] Key sphingolipids such as ceramide, sphingosine, and sphingosine-1-phosphate are integral to fundamental cellular processes including proliferation, apoptosis, and differentiation.[1][2] Consequently, the accurate and robust quantification of these lipids is crucial for understanding disease pathogenesis and for the development of novel therapeutics.
Traditional lipid extraction methods, such as the Folch or Bligh and Dyer techniques, are effective but can be time-consuming and employ hazardous chlorinated solvents.[3][4] The single-phase butanol/methanol (B129727) extraction method offers a safer and more streamlined alternative, demonstrating high recovery and reproducibility for a wide range of lipid classes, including both polar and non-polar sphingolipids.[5][6] This approach eliminates the need for phase separation and subsequent drying and reconstitution steps, significantly increasing sample throughput.[5][6]
Experimental Protocols
This section details two validated single-phase butanol extraction protocols for sphingolipids from plasma and cell homogenates.
Protocol 1: Rapid Single-Phase Extraction from Plasma
This protocol is adapted from the method described by Alshehry et al. and is particularly well-suited for high-throughput analysis of plasma samples.[5][6]
Materials:
-
Plasma samples
-
Methanol (LC-MS grade)
-
Internal standard (IS) mixture (containing appropriate sphingolipid standards, e.g., C17-sphingosine, C12-ceramide)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 10 µL of plasma in a microcentrifuge tube, add 100 µL of a 1:1 (v/v) 1-butanol:methanol solution containing the internal standards.[5][6]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 3,000 x g for 5 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant, which contains the lipid extract, to a new tube for LC-MS/MS analysis. No drying or reconstitution is necessary.[5]
Protocol 2: Extraction from Cell Homogenates
This protocol is a modification suitable for the extraction of sphingolipids from cultured cells.[1][7]
Materials:
-
Cell homogenate
-
Citrate/phosphate buffer (200 mM citric acid, 270 mM disodium (B8443419) hydrogenphosphate, pH 4.0)[1][7]
-
1-butanol
-
Water-saturated 1-butanol
-
Internal standard (IS) mixture
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen evaporator or vacuum concentrator)
-
Reconstitution solvent (e.g., ethanol (B145695) or methanol with 1 mM ammonium (B1175870) formate)[1][7]
Procedure:
-
In a glass tube, combine 500 µL of cell homogenate (corresponding to approximately 100 µg of cellular protein) with an appropriate volume of the internal standard mixture.[7]
-
Add 60 µL of the citrate/phosphate buffer (pH 4.0) and briefly vortex.[1][7]
-
Add 1 mL of 1-butanol, vortex vigorously for 1 minute.
-
Add 500 µL of water-saturated 1-butanol and vortex again.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.[1]
-
Carefully transfer the upper butanolic phase to a new tube.[1]
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.[1]
-
Reconstitute the dried lipid extract in 100-200 µL of the reconstitution solvent for subsequent LC-MS/MS analysis.[1][7]
Data Presentation
The single-phase butanol/methanol extraction method demonstrates high efficiency and reproducibility. The following table summarizes quantitative data from studies utilizing this approach.
| Parameter | 1-Butanol:Methanol (1:1 v/v) | 1-Butanol:Methanol (3:1 v/v) | Chloroform:Methanol | Reference |
| Recovery Rate | >90% for a wide range of lipids | >80% for internal standards | >80% for internal standards | [5] |
| Reproducibility (CV%) | < 20% for 275 lipid species | < 20% for 252 lipid species | < 20% for 271 lipid species | [5] |
| Correlation with Chloroform:Methanol | R² = 0.976 | - | - | [5] |
| Correlation with Folch Method | r² = 0.99 | - | - | [3][8] |
| Correlation with Matyash Method | r² = 0.97 | - | - | [3][8] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for single-phase butanol extraction of sphingolipids followed by LC-MS/MS analysis.
Caption: Workflow for single-phase butanol extraction and analysis of sphingolipids.
Sphingolipid Signaling Pathway
This diagram provides a simplified overview of the central role of ceramide in sphingolipid metabolism and signaling, leading to diverse cellular outcomes.
Caption: The Ceramide/Sphingosine-1-Phosphate signaling axis.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
- 5. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] An Efficient Single Phase Method for the Extraction of Plasma Lipids | Semantic Scholar [semanticscholar.org]
- 7. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of DL-Erythro Sphinganine (d20:0)
For Research Use Only
Introduction
Sphinganine (B43673) (dihydrosphingosine) is a critical intermediate in the metabolic pathway of sphingolipids, a class of lipids involved in a myriad of cellular processes, including signal transduction, cell-cell recognition, and membrane structure. The C20 analogue, DL-Erythro sphinganine (d20:0), is a valuable tool for researchers studying the roles of long-chain sphingoid bases in various physiological and pathological conditions. Its synthesis provides a necessary standard for analytical studies and a precursor for the generation of more complex C20 sphingolipids.
These application notes provide a detailed protocol for the chemical synthesis of DL-Erythro sphinganine (d20:0), intended for use by researchers, scientists, and drug development professionals. The described methodology is based on established principles of stereoselective synthesis of sphingoid bases.
Synthesis Overview
The synthesis of DL-Erythro sphinganine (d20:0) can be achieved through various stereoselective routes. A common and effective strategy involves the asymmetric aziridination of a long-chain aldehyde. This method allows for the controlled introduction of the amino and hydroxyl groups with the desired erythro stereochemistry. The general workflow for this synthesis is outlined below.
Caption: General workflow for the synthesis of DL-Erythro sphinganine (d20:0).
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of sphinganine analogues.[1] Researchers should perform their own optimization and characterization.
Materials and Reagents
-
Hexadecanal
-
Amine source (e.g., p-anisidine)
-
Ethyl diazoacetate
-
Asymmetric catalyst (e.g., BOROX catalyst)
-
Anhydrous solvents (e.g., Toluene, CH2Cl2, Methanol)
-
Trifluoroacetic acid (TFA)
-
Reducing agent (e.g., Lithium aluminum hydride (LAH) or Diisobutylaluminium hydride (DIBAL-H))
-
Protecting group reagents (e.g., Boc anhydride)
-
Reagents for deprotection (e.g., HCl in methanol)
-
Silica (B1680970) gel for column chromatography
Protocol 1: Catalytic Asymmetric Aziridination
This protocol outlines the key stereoselective step to form the aziridine precursor.
-
To a solution of the chiral BOROX catalyst in anhydrous toluene, add the amine source (e.g., p-anisidine).
-
Cool the mixture to the appropriate temperature (e.g., -78 °C) under an inert atmosphere.
-
Add hexadecanal to the reaction mixture.
-
Slowly add a solution of ethyl diazoacetate in toluene.
-
Stir the reaction for several hours, monitoring by TLC for the consumption of the aldehyde.
-
Upon completion, quench the reaction and purify the crude product by silica gel chromatography to yield the enantiopure aziridine-2-carboxylate.
Protocol 2: Aziridine Ring Opening and Reduction
This protocol describes the formation of the protected sphinganine backbone.
-
Treat the purified aziridine-2-carboxylate with trifluoroacetic acid in dichloromethane (B109758) (CH2Cl2) to induce ring opening with inversion of configuration, yielding a protected amino alcohol.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction and extract the product.
-
Reduce the ester group of the resulting amino alcohol using a suitable reducing agent like LAH or DIBAL-H in an appropriate solvent (e.g., THF or toluene) at low temperature.
-
Quench the reaction carefully and work up to isolate the protected DL-Erythro sphinganine.
Protocol 3: Deprotection
This final step yields the target compound.
-
Dissolve the protected sphinganine in a suitable solvent such as methanol (B129727).
-
Add a deprotecting agent, for instance, acidic methanol (prepared by adding acetyl chloride to methanol), to remove the protecting groups.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction and purify the final product, DL-Erythro sphinganine (d20:0), by recrystallization or silica gel chromatography.
Data Presentation
Successful synthesis should be confirmed by standard analytical techniques. The expected data for the final product is summarized below.
| Parameter | Expected Value |
| Molecular Formula | C₂₀H₄₃NO₂ |
| Molecular Weight | 329.57 g/mol |
| Appearance | White to off-white solid |
| Purity (by TLC/LC-MS) | ≥98% |
| Stereochemistry | Erythro |
| Solubility | Soluble in warm ethanol (B145695) and chloroform:methanol mixtures |
Signaling Pathway Involvement
Sphinganine is a key node in the sphingolipid metabolic pathway. It is synthesized from serine and palmitoyl-CoA and can be converted to ceramide, which is a precursor for more complex sphingolipids like sphingomyelin (B164518) and gangliosides. It can also be phosphorylated by sphingosine (B13886) kinases.
Caption: Simplified overview of the sphingolipid metabolic pathway.
Conclusion
The synthesis of DL-Erythro sphinganine (d20:0) provides a crucial tool for the study of sphingolipid biology. The protocols outlined above, based on established stereoselective methods, offer a reliable pathway to obtain this compound for research purposes. Proper analytical characterization is essential to confirm the identity and purity of the final product.
References
Application Notes and Protocols for High-Purity DL-Erythro Sphinganine (d20:0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Erythro sphinganine (B43673) (d20:0), a C20 analog of sphinganine, is a critical intermediate in the de novo synthesis pathway of sphingolipids. As a precursor to ceramides (B1148491) and other complex sphingolipids, it plays a fundamental role in various cellular processes. Alterations in the levels of sphinganine and other sphingolipid metabolites have been implicated in signaling pathways that regulate cell growth, differentiation, apoptosis, and stress responses.[1][2] High-purity DL-Erythro sphinganine (d20:0) serves as an essential tool for researchers investigating the intricacies of sphingolipid metabolism and its impact on cellular function and disease pathogenesis.
This document provides a comprehensive overview of the commercial sources for high-purity DL-Erythro sphinganine (d20:0), detailed protocols for its use in cell-based assays, and methods for its analysis.
Commercial Sources
High-purity DL-Erythro sphinganine (d20:0) is available from several commercial suppliers. The following table summarizes the key specifications from prominent vendors.
| Supplier | Product Name | Purity | Molecular Formula | Storage |
| Cayman Chemical | DL-erythro Sphinganine (d20:0) | ≥98% | C₂₀H₄₃NO₂ | -20°C |
| Larodan | DL-erythro Sphinganine (d20:0) | >98% | C₂₀H₄₃NO₂ | Freezer |
| Bertin Bioreagent | DL-erythro Sphinganine (d20:0) | ≥98% | C₄₀H₈₆N₂O₄ (as a mixture) | Dry Ice (shipping) |
Key Applications
-
Investigation of Sphingolipid Metabolism: As a direct precursor to dihydroceramides, DL-Erythro sphinganine (d20:0) is utilized to study the activity of ceramide synthases and other enzymes in the sphingolipid pathway.[3]
-
Induction of Apoptosis: Exogenous sphinganine has been shown to induce apoptosis in various cancer cell lines, making it a valuable tool for studying programmed cell death pathways.[4]
-
Modulation of Protein Kinase C (PKC) Activity: Sphinganine is a known inhibitor of Protein Kinase C (PKC), a key enzyme in cellular signal transduction.[5][6] This allows for the investigation of PKC-dependent signaling events.
-
Cell Cycle Analysis: Studies have indicated that sphingoid bases can influence cell cycle progression, with some reports showing an arrest at the G2/M phase.[2][4]
Experimental Protocols
Protocol 1: Preparation of DL-Erythro Sphinganine (d20:0) Stock Solution
This protocol outlines the preparation of a 1 mg/mL stock solution, which can be further diluted for specific experimental needs.
Materials:
-
High-purity DL-Erythro sphinganine (d20:0) solid
-
Anhydrous Ethanol (B145695) (≥99.5%)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Allow the vial containing DL-Erythro sphinganine (d20:0) to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the solid using a calibrated analytical balance. For a 1 mg/mL stock solution, weigh 1 mg of the compound.
-
Solubilization: Transfer the weighed solid into the sterile amber glass vial. Add the appropriate volume of anhydrous ethanol (e.g., 1 mL for 1 mg of solid).
-
Dissolution: Cap the vial tightly and vortex for 30-60 seconds. Visually inspect to ensure complete dissolution. If necessary, sonicate in an ultrasonic bath for 5-10 minutes.
-
Storage: Store the stock solution at -20°C. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for Cell Treatment and Viability Assay
This protocol provides a general guideline for treating cultured cells with DL-Erythro sphinganine (d20:0) and assessing cell viability. Optimization for specific cell lines and experimental questions is recommended.
Materials:
-
Cultured cells of interest (e.g., HCT-116 human colon cancer cells)
-
Complete cell culture medium
-
DL-Erythro sphinganine (d20:0) stock solution (from Protocol 1)
-
Vehicle control (e.g., Ethanol)
-
Multi-well cell culture plates (e.g., 96-well)
-
Cell viability reagent (e.g., CellTiter-Blue®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Treatment Media: Prepare serial dilutions of the DL-Erythro sphinganine (d20:0) stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1-20 µM). A study on primary CLL cells used a concentration of 10 µM.[7] Prepare a vehicle control with the same final concentration of ethanol.
-
Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Incubate the cells for the desired period (e.g., 22 hours, as used in the CLL cell study).[7]
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Analysis of Intracellular Sphinganine Levels by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of sphingolipids, including sphinganine, from cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Treated and control cell pellets
-
Internal standard (e.g., C17-sphinganine)
-
Extraction solvents (e.g., chloroform, methanol, butanol)
-
LC-MS/MS system with a suitable column (e.g., C18 or HILIC)
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization or scraping, wash with PBS, and generate a cell pellet.
-
Lipid Extraction:
-
Resuspend the cell pellet in a known volume of PBS.
-
Add the internal standard.
-
Perform lipid extraction using a method such as the Bligh-Dyer or a butanolic extraction.[8][9] This typically involves the addition of a mixture of organic solvents to precipitate proteins and extract lipids into an organic phase.
-
Separate the organic and aqueous phases by centrifugation.
-
-
Sample Preparation:
-
Transfer the organic phase containing the lipids to a new tube.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS mobile phase.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the concentration of sphinganine in the sample based on a standard curve.
-
Normalize the results to the initial cell number or protein concentration.
-
Visualizations
Signaling Pathway: Role of Sphinganine in Sphingolipid Metabolism and Apoptosis Induction
References
- 1. mdpi.com [mdpi.com]
- 2. Sphingolipids In Embryonic Development, Cell Cycle Regulation, And Stemness - Implications For Polyploidy In Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Induction of apoptosis by sphingosine, sphinganine, and C(2)-ceramide in human colon cancer cells, but not by C(2)-dihydroceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functions of sphingosine in cell proliferation and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular Generation of Sphingosine 1-Phosphate in Human Lung Endothelial Cells: ROLE OF LIPID PHOSPHATE PHOSPHATASE-1 AND SPHINGOSINE KINASE 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes: The Role of Sphinganine (d20:0) in Elucidating Sphingolipidosis Pathophysiology
Introduction
Sphingolipidoses are a group of inherited metabolic disorders characterized by the abnormal accumulation of sphingolipids within lysosomes due to deficiencies in specific catabolic enzymes.[1][2] These disorders, including Gaucher disease, Niemann-Pick disease, and Fabry disease, present with a wide range of clinical severities, often involving progressive neurodegeneration.[3][4] The core of sphingolipid metabolism involves two primary pathways: the de novo synthesis pathway and the salvage pathway. The de novo pathway begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine (B43673) (dihydrosphingosine).[5][6] Sphinganine is a critical precursor for the synthesis of ceramides (B1148491) and, subsequently, all complex sphingolipids.[7][8]
While the most common isoform of sphinganine in mammals is d18:0, the naturally occurring d20:0 isomer serves as a powerful investigational tool for researchers.[7][8] Its application is particularly valuable for tracing the flux of the de novo synthesis pathway, allowing for a deeper understanding of metabolic dysregulation in sphingolipidoses and for evaluating potential therapeutic interventions.
Core Applications of Sphinganine (d20:0)
The primary application of sphinganine (d20:0) in sphingolipidosis research is as a metabolic tracer. By introducing this specific, less abundant isomer into cellular or animal models, scientists can distinguish the newly synthesized pool of sphingolipids from the pre-existing endogenous pool.
-
Tracing De Novo Sphingolipid Synthesis: In sphingolipidoses, the blockage of a specific catabolic step can lead to complex feedback mechanisms and compensatory alterations in other metabolic pathways, including de novo synthesis.[9][10] Administering sphinganine (d20:0) to cell cultures allows researchers to use mass spectrometry to track its incorporation into downstream molecules such as C20-dihydroceramide, C20-ceramide, and C20-sphingomyelin. This provides a quantitative measure of the rate and flow of the de novo pathway, revealing how the cell adapts to the lysosomal storage defect.
-
Differentiating De Novo vs. Salvage Pathways: Ceramide, the central hub of sphingolipid metabolism, can be generated either through de novo synthesis (from sphinganine) or via the salvage pathway (through the breakdown of complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids).[5] These pathways can have different subcellular locations and regulatory mechanisms. Using sphinganine (d20:0) as a precursor allows for the unambiguous identification of ceramide and subsequent complex sphingolipids that originate exclusively from the de novo pathway. This is crucial for dissecting the relative contributions of each pathway to the overall lipid profile in a diseased state.
-
Evaluating Therapeutic Efficacy: Sphinganine (d20:0) can be employed in preclinical studies to assess the mechanism of action of drugs developed for sphingolipidoses. For instance, in substrate reduction therapy (SRT), where the goal is to decrease the rate of synthesis of the accumulating lipid, sphinganine (d20:0) labeling can directly measure the reduction in flux through the de novo pathway, providing a clear indicator of the drug's effectiveness.
Quantitative Data Summary
While specific quantitative data on sphinganine (d20:0) levels in sphingolipidoses are not widely reported, as its primary use is as an experimental tool, the following table summarizes the key accumulating lipids and affected enzymes in major sphingolipidoses, providing context for the metabolic pathways that sphinganine (d20:0) helps to investigate.
| Disease | Abbreviation | Deficient Enzyme | Primarily Accumulated Sphingolipid(s) |
| Gaucher Disease | GD | Acid β-glucosidase (GBA) | Glucosylceramide, Glucosylsphingosine[3][11] |
| Niemann-Pick Disease (A/B) | NPD-A/B | Acid Sphingomyelinase (ASM) | Sphingomyelin[12][13] |
| Niemann-Pick Disease (C) | NPD-C | NPC1 or NPC2 protein | Cholesterol, Sphingosine (B13886), Glycosphingolipids[14][15] |
| Fabry Disease | α-Galactosidase A (GLA) | Globotriaosylceramide (Gb3), Globotriaosylsphingosine[16][17] | |
| Krabbe Disease | Galactosylceramidase | Galactosylceramide, Psychosine[2] | |
| Farber Disease | Acid Ceramidase | Ceramide[2] |
Experimental Protocols
Protocol 1: General Sphingolipid Extraction from Cultured Cells
This protocol provides a method for extracting total sphingolipids from cultured cells, a necessary first step before analysis.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
1.5 mL microcentrifuge tubes
-
Chloroform (B151607):Methanol mixture (1:2, v/v)[18]
-
Deionized water
-
Nitrogen gas stream or vacuum concentrator
-
LC-MS grade solvents for reconstitution
Procedure:
-
Harvest cultured cells by scraping and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in a known volume of PBS. An aliquot can be taken for protein quantification (e.g., BCA assay).
-
Transfer an aliquot of the cell homogenate (e.g., corresponding to 100 µg of protein) to a glass tube.
-
Internal Standard Addition: Add a known amount of an appropriate internal standard, such as D-erythro-sphinganine-d7, to correct for extraction efficiency and instrument variability.[18]
-
Lipid Extraction: Add 1.5 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.[18]
-
Incubate the mixture at 48°C for 1-2 hours to ensure complete lipid extraction.[18]
-
Induce phase separation by adding 0.5 mL of chloroform and 0.5 mL of deionized water, then vortex.[18]
-
Centrifuge at 2,000 x g for 10 minutes to separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.[19]
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, typically the initial mobile phase of the chromatography gradient (e.g., Methanol/MTBE 1:3, v:v).[20]
Protocol 2: Metabolic Labeling of Sphingolipids using Sphinganine (d20:0)
This protocol outlines the use of sphinganine (d20:0) to trace de novo sphingolipid synthesis in a cell-based model of a sphingolipidosis.
Materials:
-
Cultured cells (e.g., patient-derived fibroblasts or a CRISPR-edited cell line)
-
Complete cell culture medium
-
Sphinganine (d20:0) stock solution (in ethanol (B145695) or other suitable solvent)
-
Materials for Protocol 1 (Sphingolipid Extraction)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Plate the cells of interest in multi-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Labeling: Prepare the labeling medium by supplementing the complete culture medium with a final concentration of sphinganine (d20:0) (e.g., 1-10 µM). Remove the old medium from the cells and add the labeling medium.
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the flux of the label into downstream sphingolipids.
-
Sample Collection: At each time point, wash the cells with ice-cold PBS and harvest them.
-
Lipid Extraction: Perform sphingolipid extraction on the cell pellets according to Protocol 1 .
-
LC-MS/MS Analysis: Analyze the reconstituted lipid extracts using a targeted LC-MS/MS method (as described in Protocol 3 ) to detect and quantify the incorporation of the d20:0 backbone into dihydroceramide, ceramide, and other complex sphingolipids.
Protocol 3: Quantitative Analysis of Sphingolipids by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of sphingolipids, including sphinganine (d20:0) and its derivatives, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation and Columns:
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher) with an electrospray ionization (ESI) source.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 50 x 2.1 mm, <2 µm particle size) for separation based on headgroup polarity.[21][22]
Reagents and Mobile Phases:
-
Mobile Phase A: Water with 0.2% formic acid and 10-200 mM ammonium (B1175870) formate.[19][21]
LC Gradient (Example HILIC Method):
-
Flow Rate: 200-400 µL/min.
-
Gradient: Start at high organic content (e.g., 95% B), then ramp to increase the aqueous content (e.g., to 50% B) over several minutes to elute polar sphingolipids. A total run time of 4-5 minutes can be sufficient.[19][21]
-
Column Temperature: 50°C.[21]
MS/MS Detection (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard. The primary product ion for sphingoid bases like sphinganine corresponds to the neutral loss of water molecules.[21]
-
Data Analysis: Integrate the peak areas for each MRM transition. Generate a calibration curve using standards. Quantify the concentration of each sphingolipid by normalizing its peak area to the peak area of the corresponding internal standard.[19]
Representative MRM Transitions for Analysis:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Sphinganine (d18:0) | 302.3 | 284.3 | [M+H]+ → [M+H-H₂O]+ |
| Sphinganine (d20:0) | 330.3 | 312.3 | [M+H]+ → [M+H-H₂O]+ |
| Sphingosine (d18:1) | 300.3 | 282.3 | [M+H]+ → [M+H-H₂O]+ |
| C16:0-Ceramide | 538.5 | 264.3 | Corresponds to sphingosine backbone fragment |
| C16:0-Dihydroceramide | 540.5 | 266.3 | Corresponds to sphinganine backbone fragment |
| Sphingomyelin (d18:1/16:0) | 703.6 | 184.1 | Corresponds to phosphocholine (B91661) headgroup |
| Glucosylceramide (d18:1/16:0) | 700.6 | 264.3 | Neutral loss of hexose (B10828440) and water |
Note: The exact m/z values may vary slightly based on instrumentation and adduct formation. Optimization of collision energies is required for each transition.
Visualizations
References
- 1. Sphingolipid lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adipogen.com [adipogen.com]
- 3. mdpi.com [mdpi.com]
- 4. Sphingolipid lysosomal storage diseases: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gaucher’s Disease and Cancer: a Sphingolipid Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Role of Sphingolipidoses-Associated Lysosphingolipids in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphinganine (d20:0), 24006-62-0 | BroadPharm [broadpharm.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Sphingolipid de novo synthesis is upregulated in a macrophage model of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingolipids in Gaucher disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sphingosine inhibits the enzyme GBA2 , thereby regulating the degradation of lipid-sugar compounds in cells [mpg.de]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. Niemann-Pick disease type C1 is a sphingosine storage disease that causes deregulation of lysosomal calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The expanding boundaries of sphingolipid lysosomal storage diseases; insights from Niemann–Pick disease type C - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elevated globotriaosylsphingosine is a hallmark of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Globotriaosylsphingosine (Lyso-Gb3) as a biomarker for cardiac variant (N215S) Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. tandfonline.com [tandfonline.com]
- 21. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming matrix effects in sphinganine (d20:0) quantification
Welcome to the technical support center for the quantification of sphinganine (B43673) (d20:0) and other sphingolipids. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during experimental analysis, with a primary focus on mitigating matrix effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of sphinganine (d20:0).
Issue 1: Poor Signal Intensity and Reproducibility
Question: Why am I observing a weak and inconsistent signal for sphinganine (d20:0) in my plasma/serum samples?
Answer: Poor signal intensity and reproducibility for sphinganine (d20:0) are frequently caused by ion suppression, a significant matrix effect in LC-MS/MS analysis.[1][2] Endogenous components in the biological matrix, especially phospholipids, can co-elute with your analyte and compete for ionization in the mass spectrometer's source, leading to a reduced and variable signal.[1][3]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective strategy to combat ion suppression is to remove interfering matrix components before analysis.[1][4]
-
Protein Precipitation (PPT): While simple, PPT alone is often not sufficient to remove phospholipids.[1]
-
Liquid-Liquid Extraction (LLE): LLE methods, such as those using a methyl tert-butyl ether (MTBE) or a single-phase butanol system, can offer cleaner extracts.[1][5][6] The single-phase butanol method has shown good recovery for sphinganine.[5][6]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing phospholipids.[1] Commercially available phospholipid removal plates and cartridges can significantly improve data quality.[4][7]
-
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS, such as D-erythro-sphinganine-d7, is the gold standard for correcting matrix effects.[3][8][9] The SIL-IS has nearly identical chemical and physical properties to the analyte, causing it to co-elute and experience the same degree of ion suppression or enhancement.[3][10] This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.[10]
-
Optimize Chromatography: Ensure your chromatographic method separates sphinganine (d20:0) from the bulk of the phospholipids. Modifying the LC gradient or using a different column chemistry can improve separation.[4][11]
-
Assess the Matrix Effect: To confirm that matrix effects are the issue, you can perform a post-extraction spike experiment. This involves comparing the analyte's peak area in a neat solution to its peak area in a blank matrix extract spiked with the analyte at the same concentration.[1][12] A significant difference indicates the presence of matrix effects.[7]
Issue 2: Inaccurate Quantification
Question: My quantitative results for sphinganine (d20:0) are not accurate. What could be the cause?
Answer: Inaccurate quantification can stem from several sources, including uncorrected matrix effects, improper calibration, and the use of an inappropriate internal standard.
Troubleshooting Steps:
-
Use a Proper Internal Standard: The use of a single internal standard for an entire class of lipids can be inaccurate due to differences in ionization efficiency and fragmentation.[3] For the most accurate quantification of sphinganine (d20:0), a stable isotope-labeled internal standard like D-erythro-sphinganine-d7 is highly recommended.[9][13]
-
Prepare Matrix-Matched Calibrators: To compensate for consistent matrix effects, prepare your calibration standards in a blank matrix that is representative of your samples.[10]
-
Evaluate Extraction Recovery: Inefficient extraction of sphinganine from the sample matrix will lead to underestimation. Test your extraction efficiency by comparing the signal of a pre-extraction spiked sample to a post-extraction spiked sample.[12] Some methods, like two-phase MTBE extractions, have shown poor recoveries for sphinganine.[5][6]
Issue 3: High Background or Interfering Peaks
Question: I am seeing high background noise and several interfering peaks in my chromatogram. How can I resolve this?
Answer: High background and interfering peaks are typically due to insufficient sample cleanup, leading to the presence of abundant matrix components like phospholipids.
Troubleshooting Steps:
-
Implement Phospholipid Removal: Phospholipids are a major source of interference in sphingolipid analysis.[1][14]
-
Alkaline Hydrolysis: A mild alkaline treatment (e.g., with KOH in methanol) can selectively hydrolyze and remove glycerophospholipids, which are a primary source of interference, while leaving most sphingolipids intact.[3][15] However, sphinganine levels may decrease after this treatment, so this should be validated for your specific application.[5]
-
Specialized SPE: Use SPE cartridges or 96-well plates specifically designed for phospholipid removal.[7]
-
-
Improve Chromatographic Resolution:
Frequently Asked Questions (FAQs)
Q1: What is the most significant source of matrix effects in sphinganine (d20:0) analysis from biological fluids?
A1: The most significant source of matrix effects, particularly ion suppression, in the LC-MS/MS analysis of sphinganine from biological fluids like plasma and serum are phospholipids.[1][14] These highly abundant lipids can co-elute with sphinganine and interfere with its ionization process.[3]
Q2: What is the best internal standard to use for sphinganine (d20:0) quantification?
A2: The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for correcting for matrix effects and ensuring accurate quantification.[3][8] D-erythro-sphinganine-d7 is an ideal internal standard for the analysis of endogenous sphinganine due to its similar chemical and physical properties.[9]
Q3: Which sample extraction method is best for sphinganine?
A3: While classic methods like Bligh & Dyer can be effective, they may have limitations.[4] For sphinganine and other polar sphingolipids, a single-phase butanol extraction method has been shown to provide good recoveries.[5][6] It is important to avoid methods like two-phase MTBE extraction, which have demonstrated poor recovery for sphinganine.[5][6]
Q4: How can I assess the extent of matrix effects in my assay?
A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solution at the same concentration.[1][12] The ratio of these peak areas is known as the matrix factor and indicates the degree of ion suppression or enhancement.[1]
Q5: Can I use whole blood instead of plasma or serum for sphinganine analysis?
A5: Yes, whole blood can be a suitable alternative to plasma. Studies have shown that whole blood may contain higher concentrations of most sphingolipids, and using it can reduce processing steps and potential variability introduced during plasma or serum isolation.[5][6][16]
Quantitative Data Summary
The selection of an appropriate sample preparation technique is critical for minimizing matrix effects and ensuring good recovery of sphinganine.
Table 1: Comparison of Extraction Method Recoveries for Sphingolipids
| Sphingolipid | Butanol Single Phase Recovery | MTBE Two Phase Recovery | MTBE Single Phase Recovery |
|---|---|---|---|
| Sphinganine | Good | Poor | Poor |
| Sphingosine | Good | Poor | Poor |
| Sphinganine-1-P | Good | Poor | Improved |
| Sphingosine-1-P | Good | Poor | Improved |
| Ceramides | Good | Good | Good |
| Sphingomyelins | Good | Good | Good |
(Data summarized from a study comparing extraction efficiencies, indicating that single-phase butanol provides superior recovery for sphinganine and related bases compared to MTBE methods)[5][6]
Table 2: Representative Quantitative Performance for Sphinganine using a SIL-IS
| Parameter | Value |
|---|---|
| Calibration Curve Range | 0.5 - 250 ng/mL |
| Regression Model | Linear, 1/x weighting |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Accuracy (% Recovery) at LLOQ | 90 - 110% |
| Intra-day Precision (%CV) at LLOQ | ≤ 10 |
| Inter-day Precision (%CV) at LLOQ | ≤ 15 |
(This data is illustrative of expected performance from a validated LC-MS/MS method using D-erythro-sphinganine-d7 as an internal standard)[9]
Experimental Protocols
Protocol 1: Single-Phase Butanol Extraction for Sphingolipids from Plasma
This protocol is adapted from methods shown to have good recovery for sphinganine and other sphingolipids.[5][6]
Materials:
-
Plasma sample
-
Internal standard working solution (e.g., D-erythro-sphinganine-d7 in methanol)
-
Butanol:Methanol (1:1, v/v) mixture with 10 mM ammonium (B1175870) formate
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 16,000 x g at 4°C)
-
Nitrogen evaporator
Procedure:
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add a sufficient volume of the butanol:methanol (1:1, v/v) mixture containing 10 mM ammonium formate.[13]
-
Vortex the mixture thoroughly.
-
Incubate at room temperature for 30 minutes, vortexing occasionally.[13]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[13]
-
Carefully transfer the supernatant containing the extracted lipids to a new clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.[13]
Protocol 2: Alkaline Hydrolysis for Phospholipid Removal
This protocol can be used as a sample cleanup step to reduce matrix effects from glycerophospholipids.[3] Caution: This method may affect sphinganine stability and should be validated.[5]
Materials:
-
Dried lipid extract from a primary extraction (e.g., Protocol 1)
-
0.6 M KOH in methanol
-
Formic acid (or other suitable acid for neutralization)
Procedure:
-
Reconstitute the dried lipid extract in 1 mL of 0.6 M KOH in methanol.[3]
-
Incubate at room temperature for 60 minutes. This step selectively hydrolyzes the ester linkages in glycerophospholipids.[3]
-
Neutralize the reaction by adding an appropriate amount of acid (e.g., formic acid) to bring the pH to neutral.
-
Dry the sample under nitrogen and reconstitute for LC-MS/MS analysis.
Visualizations
Workflow for Sphinganine Quantification
Caption: General experimental workflow for sphinganine quantification.
Troubleshooting Logic for Matrix Effects
Caption: A logical workflow for addressing matrix effects in LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Long-Chain Sphingoid Base Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of long-chain sphingoid bases (LCBs) during extraction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My recovery of free long-chain sphingoid bases is consistently low. What are the most common causes?
Low recovery of free LCBs is a frequent challenge, primarily due to their low abundance in biological samples and their amphipathic nature. Several factors can contribute to this issue:
-
Incomplete Cell Lysis: Inefficient disruption of cell membranes will prevent the complete release of LCBs into the extraction solvent. Ensure your homogenization or sonication protocol is optimized for your specific sample type.
-
Suboptimal Solvent Polarity: The choice of extraction solvent is critical. LCBs have polar head groups and nonpolar tails, requiring a solvent system that can effectively solubilize them.
-
Interference from Phospholipids: Glycerophospholipids are highly abundant in most biological samples and can interfere with the extraction and analysis of LCBs.[1][2]
-
Degradation of LCBs: Harsh extraction conditions, such as excessively high temperatures or extreme pH, can lead to the degradation of LCBs.
-
Phase Partitioning Losses: In biphasic extraction methods (e.g., Folch or Bligh & Dyer), LCBs can be lost at the interface or partitioned into the incorrect phase if the solvent ratios are not precise.
Q2: Which extraction method is generally recommended for maximizing LCB recovery?
There is no single "best" method for all applications, as the optimal choice depends on the sample matrix and the specific LCBs of interest. However, comparative studies have provided insights into the performance of common protocols.
A single-phase extraction using a mixture of methanol (B129727) and chloroform (B151607) (e.g., 2:1, v/v) has been shown to be effective for the analysis of sphingolipids.[1][2] This approach is often followed by alkaline methanolysis to break down interfering phospholipids.[1][2] For polar sphingolipids, like glycosylceramides (GIPCs), a mixture of isopropanol, hexane (B92381), and water has been demonstrated to be highly efficient.[3]
Here is a general workflow for an optimized single-phase extraction:
Caption: Optimized single-phase extraction workflow for LCBs.
Q3: How do different extraction protocols compare in terms of LCB recovery?
Several studies have quantitatively compared the efficiency of different lipid extraction methods. A simplified summary of findings is presented below.
| Extraction Method | Key Solvents | Average Recovery (%) | Advantages | Disadvantages |
| Methanol-based (Single-Phase) | Methanol, Chloroform | 96-101%[1][4] | Simple, high throughput, good for broad sphingolipid coverage.[1][4] | May require optimization for highly polar species. |
| Folch | Chloroform, Methanol, Water | 69-96%[1] | Well-established, good for a wide range of lipids. | Biphasic, more laborious, potential for loss at the interface. |
| Bligh & Dyer | Chloroform, Methanol, Water | 35-72%[1] | Uses less solvent than Folch. | Lower recovery for some sphingolipids compared to other methods.[1] |
| MTBE | Methyl-tert-butyl ether, Methanol | 48-84%[1] | Safer alternative to chloroform.[5] | Lower recovery for some sphingolipids compared to methanol-based methods.[1] |
| Isopropanol-based | Isopropanol, Hexane, Water | Up to 98% for total sphingolipids[3] | Excellent for polar and complex sphingolipids like GIPCs.[3] | May require specific ratios for optimal recovery. |
Note: Recovery percentages are indicative and can vary based on the specific LCB, sample matrix, and precise protocol used.
Q4: What is the purpose of alkaline methanolysis and is it always necessary?
Alkaline methanolysis is a crucial step for removing the abundant glycerophospholipids that can interfere with the detection of LCBs, especially in mass spectrometry-based analyses.[2] This process involves using a mild base (e.g., KOH in methanol) to selectively cleave the ester bonds in glycerophospholipids, while leaving the amide bonds of ceramides (B1148491) and the free amine of LCBs intact.[6]
When is it necessary?
-
When analyzing complex mixtures: For most biological samples (plasma, tissues, cells), alkaline methanolysis is highly recommended to reduce matrix effects and improve the signal-to-noise ratio for LCBs.[2]
-
When using mass spectrometry: To avoid ion suppression and obtain accurate quantification.
When might it be omitted?
-
If you are analyzing relatively pure sphingolipid fractions.
-
If your analytical method (e.g., a specific chromatographic separation) can effectively resolve LCBs from interfering lipids.
Caption: The role of alkaline methanolysis in improving LCB analysis.
Q5: Can derivatization improve the detection of long-chain sphingoid bases?
Yes, derivatization can significantly enhance the sensitivity of LCB detection, particularly for methods like HPLC with fluorescence detection or mass spectrometry.[2] Free LCBs often have poor ionization efficiency in mass spectrometry. Derivatization adds a chemical tag to the LCB molecule that improves its ionization or allows for fluorescent detection.
-
Common Derivatizing Agents: o-phthalaldehyde (B127526) (OPA) and phenylisothiocyanate (PITC) are commonly used reagents.[2][7]
-
Benefits: Derivatization can lead to a tenfold increase in detectability.
-
Considerations: While beneficial for sensitivity, derivatization adds an extra step to the protocol and may not be superior to using a well-chosen chromatographic column and a long elution gradient for LC-MS/MS.[2]
Detailed Experimental Protocols
Protocol 1: Optimized Single-Phase Extraction with Alkaline Methanolysis
This protocol is adapted from a method demonstrated to have high recovery for a broad range of sphingolipids from plasma.[2]
Materials:
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Potassium hydroxide (B78521) (KOH)
-
Internal standards (e.g., C17-sphingosine)
-
Homogenizer or sonicator
-
Glass centrifuge tubes
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 100 µL of sample (e.g., plasma), add an appropriate amount of internal standard.
-
Extraction:
-
Add 1.5 mL of a methanol/chloroform mixture (2:1, v/v).
-
Vortex thoroughly for 1 minute.
-
Incubate at 38°C for 1 hour in a shaking water bath.
-
-
Alkaline Methanolysis:
-
Add 150 µL of 1 M KOH in methanol.
-
Vortex and incubate at 38°C for 2 hours to hydrolyze glycerophospholipids.
-
-
Phase Separation:
-
After incubation, add 1.25 mL of chloroform and 1.25 mL of water.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
-
Collection and Drying:
-
Carefully collect the lower organic phase into a new glass tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in an appropriate solvent for your analytical platform (e.g., mobile phase for LC-MS).
-
Protocol 2: Isopropanol-Based Extraction for Polar Sphingolipids
This method is particularly effective for the extraction of glycosylated sphingolipids from plant tissues.[3]
Materials:
-
Isopropanol (LC-MS grade)
-
Hexane (LC-MS grade)
-
Water (LC-MS grade)
-
Homogenizer
-
Glass centrifuge tubes
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Homogenize the tissue sample (e.g., 100 mg of plant leaves) in a suitable buffer.
-
Extraction:
-
Add 3 mL of an isopropanol/hexane/water mixture (e.g., 55:20:25, v/v/v) to the homogenized sample.
-
Include an appropriate internal standard.
-
Incubate at 60°C for 15 minutes.
-
-
Phase Separation:
-
Add 2 mL of hexane and 2 mL of water to induce phase separation.
-
Vortex and centrifuge at 1,500 x g for 5 minutes.
-
-
Collection and Drying:
-
Collect the lower aqueous phase (which contains the more polar GIPCs) and the upper organic phase separately if different sphingolipid classes are of interest.
-
Dry the collected phases under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extracts in a solvent compatible with your downstream analysis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Long-chain bases | Cyberlipid [cyberlipid.gerli.com]
troubleshooting poor peak shape of sphinganine in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor peak shape of sphinganine (B43673) in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Poor Sphinganine Peak Shape
Poor peak shape, often observed as peak tailing or broadening, can significantly compromise the accuracy and precision of sphinganine quantification. This guide provides a systematic approach to diagnosing and resolving these common chromatographic issues.
Q1: My sphinganine peak is tailing. What are the most common causes and how can I fix it?
A1: Peak tailing for sphinganine, a basic compound, is most commonly due to secondary interactions with the stationary phase, improper mobile phase conditions, or system issues.
Initial Checks:
-
Observe all peaks: Is it only the sphinganine peak that is tailing, or are all peaks in the chromatogram affected? Tailing of all peaks usually points to a system or column-wide issue, whereas tailing of only the sphinganine peak suggests a chemical interaction problem.[1]
Chemical and Method-Related Solutions:
-
Secondary Silanol (B1196071) Interactions: Sphinganine, with its primary amine group, is prone to strong ionic interactions with residual silanol groups on silica-based HPLC columns.[2][3] These interactions are a primary cause of peak tailing.[2][3]
-
Solution 1: Adjust Mobile Phase pH: Maintain the mobile phase pH at a low level (typically between 2.5 and 3.5) using an additive like formic acid or acetic acid. This ensures that the silanol groups are protonated and less likely to interact with the positively charged sphinganine molecule. The pKa of sphinganine's amino group is approximately 9.29, so a low pH will ensure it is fully protonated.
-
Solution 2: Use a Modern, End-Capped Column: Employ a high-purity, end-capped C18 or C8 column. End-capping chemically modifies the silica (B1680970) surface to minimize the number of accessible silanol groups. Columns with embedded polar groups can also shield the analyte from silanol interactions.
-
Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can saturate the active silanol sites, reducing their interaction with sphinganine. However, be aware that TEA can suppress MS signals if using an LC-MS system.
-
-
Inappropriate Mobile Phase Strength: If the mobile phase is too weak, the analyte will spend more time interacting with the stationary phase, which can lead to peak tailing.
-
Solution: Increase the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase to achieve a more timely elution.
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength.
-
System and Column-Related Solutions:
-
Column Contamination: Accumulation of strongly retained compounds on the column can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If you are using a guard column, replace it.
-
-
Column Void: A void at the head of the column can cause peak tailing and splitting. This may be indicated by a sudden drop in backpressure.
-
Solution: Replace the column.
-
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening.
-
Solution: Use tubing with a small internal diameter and keep the length to a minimum. Ensure all fittings are secure to eliminate dead volume.
-
Frequently Asked Questions (FAQs)
Q2: Which HPLC column is best for sphinganine analysis?
A2: For reversed-phase HPLC analysis of a basic compound like sphinganine, a modern, high-purity silica-based column with extensive end-capping is recommended to minimize silanol interactions. Options include:
-
C18 or C8 columns: These are the most common choices for reversed-phase chromatography.
-
Columns with Embedded Polar Groups: These columns have a polar group embedded in the alkyl chain, which can shield basic analytes from interacting with residual silanols, resulting in improved peak shape.
-
Hybrid Silica Columns: These columns are more resistant to high pH mobile phases, offering greater flexibility in method development.
Q3: What mobile phase additives can I use to improve sphinganine peak shape?
A3: Mobile phase additives are crucial for controlling the ionization state of both sphinganine and the stationary phase.
-
Acids: Adding 0.1% formic acid or acetic acid to the mobile phase is a common practice to maintain a low pH, which suppresses silanol activity and ensures consistent protonation of sphinganine.
-
Buffers: In some cases, a buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) can be used to maintain a stable pH throughout the analysis.
Q4: Can derivatization improve the peak shape and detection of sphinganine?
A4: Yes, derivatization can significantly improve the chromatographic properties and detectability of sphinganine.
-
Mechanism: Derivatization involves chemically modifying the sphinganine molecule, often at the primary amine group, to make it less polar and more easily detectable.
-
Common Reagents: Reagents like o-phthalaldehyde (B127526) (OPA), benzoyl chloride, or 9-fluorenylmethyl chloroformate (Fmoc-Cl) can be used. Derivatization with a fluorescent tag like OPA can also greatly enhance sensitivity when using a fluorescence detector.
Q5: My peak shape is still poor after trying the above solutions. What else could be the problem?
A5: If you have addressed the common chemical and system-related issues, consider the following:
-
Co-eluting Interference: A hidden peak co-eluting with sphinganine can distort its peak shape.
-
Solution: If using a UV detector, change the detection wavelength to see if the peak shape changes. If using a mass spectrometer, check for other ions under the sphinganine peak. Adjusting the mobile phase composition or gradient may help to resolve the co-eluting peak.
-
-
Sample Matrix Effects: Complex biological samples can contain components that interfere with the chromatography.
-
Solution: Improve your sample preparation procedure. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters from published HPLC methods for sphinganine analysis.
Table 1: HPLC Method Parameters for Sphinganine Analysis
| Parameter | Method 1 | Method 2 |
| Column | Monolithic C18 | Chromolith HighResolution RP-18e |
| Mobile Phase | Methanol:Water (93:7, v/v) | Methanol:5 mM Potassium Phosphate buffer pH 7.0 (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | Fluorescence (Ex: 334 nm, Em: 440 nm) | Fluorescence (Ex: 340 nm, Em: 455 nm) |
| Derivatization | o-phthalaldehyde (OPA) | o-phthalaldehyde (OPA) |
| Reference |
Table 2: Performance Data for Sphinganine Analysis
| Parameter | Method 1 | Method 2 |
| Retention Time | < 6 min | ~4.6 min |
| Limit of Detection (LOD) | 0.45 ng/mL (in male urine) | ~1 ng |
| Limit of Quantification (LOQ) | Not specified | 3.0 ng |
| Linearity Range | 20–500 ng/mL | Not specified |
| Reference |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for Sphinganine Analysis in Urine
This protocol is adapted from a method for the analysis of sphinganine in urine samples.
-
Extraction:
-
To 5 mL of urine, add an internal standard (e.g., C20 sphinganine).
-
Alkalinize the sample with 125 µL of 1.0 M potassium hydroxide.
-
Extract the sample with 5 mL of ethyl acetate (B1210297) by sonicating for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer and pool the ethyl acetate fractions.
-
Evaporate the pooled ethyl acetate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent.
-
Add o-phthalaldehyde (OPA) reagent in the presence of 2-mercaptoethanol.
-
Allow the reaction to proceed for a specified time at room temperature.
-
Inject a portion of the derivatized sample into the HPLC system.
-
Protocol 2: General HPLC-MS/MS Method for Sphingoid Bases
This protocol provides a general framework for the analysis of sphinganine and other sphingoid bases by LC-MS/MS.
-
Sample Preparation (from cell culture):
-
Harvest cells and extract lipids using a suitable method (e.g., Bligh-Dyer).
-
Fortify the sample with a non-naturally occurring internal standard (e.g., C17-sphinganine).
-
Evaporate the lipid extract to dryness and reconstitute in the initial mobile phase.
-
-
HPLC Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B.
-
Flow Rate: A typical analytical flow rate (e.g., 0.2-0.5 mL/min).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The specific precursor-to-product ion transitions for sphinganine and the internal standard should be optimized.
-
Visualizations
References
optimization of collision energy for sphinganine (d20:0) fragmentation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing the collision energy for the mass spectrometric fragmentation of sphinganine (B43673) (d20:0).
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for sphinganine (d20:0) in positive ion mode ESI-MS/MS?
When analyzed by electrospray ionization tandem mass spectrometry (ESI-MS/MS) in positive ion mode, sphinganine (d20:0) typically forms a protonated precursor ion [M+H]⁺. The fragmentation of this precursor ion occurs primarily through sequential losses of water molecules (dehydration).
The key ions to monitor are summarized in the table below.
| Ion Description | Sphinganine (d18:0) m/z (for reference) | Sphinganine (d20:0) m/z (Calculated) | Fragmentation Pathway |
| Precursor Ion [M+H]⁺ | 302.3 | 330.3 | N/A |
| Product Ion 1 | 284.3[1] | 312.3[1] | [M+H-H₂O]⁺ |
| Product Ion 2 | 266.3[1] | 294.3[1] | [M+H-2H₂O]⁺ |
| Product Ion 3 | 60.1[2] | 60.1 | Cleavage of the C2-C3 bond |
Caption: Predicted m/z values for sphinganine (d20:0) based on known fragmentation patterns of sphingoid bases.
Q2: I am not observing the expected product ions at m/z 312.3 and 294.3. What should I check?
If you are not detecting the characteristic product ions, consider the following troubleshooting steps:
-
Verify Precursor Selection: Ensure that the mass spectrometer is correctly isolating the [M+H]⁺ precursor ion at m/z 330.3 in the first mass analyzer (Q1).
-
Check Collision Energy Range: The applied collision energy (CE) might be too low to induce fragmentation or too high, causing the product ions to fragment further. It is necessary to perform a collision energy optimization experiment by ramping the CE over a broad range (e.g., 10-80 eV) to find the optimal setting.[3][4]
-
Confirm Instrument Sensitivity: Infuse a known standard at a suitable concentration (e.g., 1-10 pmol/µL) to confirm the instrument is performing as expected.[5] Poor sensitivity can be due to a dirty ion source, which may require cleaning.[6]
-
Optimize Ion Source Conditions: Suboptimal ion source parameters can lead to poor precursor ion generation. Systematically optimize settings such as spray voltage, capillary temperature, and nebulizing gas flows to maximize the intensity of the m/z 330.3 precursor ion.[6][7]
Q3: How do I systematically optimize the collision energy for my specific instrument?
Collision energy is a critical, instrument-dependent parameter that requires empirical optimization for each analyte. The goal is to find the energy level that produces the highest abundance of the desired product ion(s).
A general workflow involves infusing a standard solution of sphinganine (d20:0) and acquiring product ion spectra across a range of collision energy values. The intensity of the target product ions is then plotted against the collision energy to determine the optimum value.[8] For a detailed procedure, refer to the Experimental Protocol section below.
Q4: My signal intensity is very low. Could this be related to collision energy?
Yes, improper collision energy is a common cause of low signal intensity.
-
If the CE is too low, the precursor ions will not have sufficient internal energy to fragment efficiently, resulting in a strong precursor signal but weak product ion signals.[9]
-
If the CE is too high, the precursor ion may undergo excessive fragmentation into smaller, untargeted ions, or the primary product ions themselves may fragment further, leading to a decrease in the intensity of the desired fragments.
However, low intensity can also result from other factors such as ion suppression from the sample matrix, sample degradation, or incorrect mobile phase composition.[6]
Q5: Should I use a fixed collision energy or a stepped normalized collision energy (SNCE) approach?
The choice depends on your experimental goal.
-
Fixed Collision Energy: This is ideal for targeted quantification using Multiple Reaction Monitoring (MRM), where you have already identified the single optimal CE that maximizes the signal for a specific precursor-to-product transition.
-
Stepped Collision Energy: Using a stepped NCE (e.g., applying 30, 40, and 50 eV in rapid succession during a single scan) can be advantageous for qualitative or discovery-based experiments.[10] This approach generates richer fragmentation spectra, which can increase confidence in compound identification, especially when analyzing unknown samples.[10]
Experimental Protocol: Collision Energy Optimization
This protocol describes a general method for optimizing collision energy for sphinganine (d20:0) using a triple quadrupole or similar mass spectrometer.
1. Sample Preparation:
-
Prepare a standard solution of sphinganine (d20:0) at a concentration of approximately 1-10 pmol/µL in a suitable solvent like methanol.[5]
2. Infusion and Mass Spectrometer Setup:
-
Infuse the standard solution directly into the mass spectrometer's ESI source at a constant flow rate (e.g., 5-10 µL/min).[3]
-
Operate the ion source in positive ionization mode (ESI+).
-
Optimize source parameters (e.g., spray voltage: 3500-5500 V, source temperature: 300-400°C, gas flows) to achieve a stable and maximal signal for the precursor ion [M+H]⁺ at m/z 330.3.[7]
3. Collision Energy Ramp Experiment:
-
Set up a product ion scan experiment.
-
Select the precursor ion m/z 330.3 in the first mass analyzer (Q1).
-
Program the instrument to acquire a series of product ion spectra, ramping the collision energy in the collision cell (Q2).
-
Starting Energy: 10 eV
-
Ending Energy: 80 eV
-
Step Size: 2-5 eV
-
-
Ensure the collision gas (typically nitrogen or argon) pressure is set according to the manufacturer's recommendation.
4. Data Analysis:
-
From the acquired data, extract the intensity of the target product ions (m/z 312.3 and m/z 294.3) at each collision energy value.
-
Create a plot of product ion intensity versus collision energy for each fragment.
-
The optimal collision energy is the value on the x-axis that corresponds to the highest point (apex) on the intensity curve for your desired product ion.[8] It has been generally observed that the required collision energy increases with the chain length of the sphingoid base.[3][4]
Visualizations
Caption: A flowchart detailing the systematic workflow for optimizing and troubleshooting the collision energy for sphinganine (d20:0) fragmentation.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In-depth sphingomyelin characterization using electron impact excitation of ions from organics and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sphinganine (d20:0) Isomer Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sphingolipids. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the separation and analysis of sphinganine (B43673) (d20:0) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating sphinganine (d20:0) and its related isomers?
The separation of sphinganine (d20:0) isomers is inherently challenging due to several factors. Primarily, isomers possess identical mass and similar physicochemical properties, which leads to co-elution in standard chromatographic methods.[1][2] This issue is compounded by the vast number of potential structural variants, including stereoisomers and isobaric species (different molecules with the same mass), which can interfere with accurate identification and quantification.[3][4] For instance, a signal in a mass spectrometer could correspond to multiple isomers if they are not chromatographically separated first.[4]
Q2: Why is mass spectrometry (MS) alone insufficient for differentiating sphinganine isomers?
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). By definition, isomers have the same molecular formula and thus the same mass, making them indistinguishable in a single-stage MS analysis.[4][5] While tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the molecule, many isomers produce similar fragmentation patterns. Therefore, robust chromatographic separation, typically using High-Performance Liquid Chromatography (HPLC), is essential to resolve isomers before they are introduced to the mass spectrometer.[3][5] The combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) provides three orthogonal dimensions for identification: retention time, precursor mass, and product ion fragments.[6]
Q3: What is the known biological role of sphinganine (d20:0)?
Sphinganine (d20:0) is a key intermediate in the de novo sphingolipid biosynthesis pathway.[7][8] It is formed from the condensation of serine and palmitoyl-CoA, and is subsequently acylated to form dihydroceramides or phosphorylated by sphingosine (B13886) kinases.[8][9] Recent studies have uncovered a critical role for sphinganine in innate immunity. It has been shown to physically interact with Toll-like receptor 4 (TLR4) adaptor proteins, such as MyD88 and TIRAP, promoting the recruitment of MyD88 to the cell membrane in macrophages and initiating inflammatory responses.[10]
Q4: What is the most effective analytical technique for separating sphinganine isomers?
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the comprehensive analysis of sphingolipids, including their isomers.[6] HPLC, particularly using a reversed-phase column, can separate sphingoid bases based on their alkyl chain length and saturation.[3] This separation is critical for resolving isomers before they enter the mass spectrometer for sensitive and specific quantification using methods like Multiple Reaction Monitoring (MRM).[6] For challenging separations, derivatization of the amino group or specialized techniques like chiral phase HPLC may also be employed.[11]
Troubleshooting Guides
Problem 1: Poor Peak Resolution or Co-elution of Isomers
Symptom: Your chromatogram displays broad, asymmetric, or completely overlapping peaks for sphinganine isomers that are expected to be distinct.
Troubleshooting Workflow for Poor Peak Resolution
Caption: A decision tree for systematically troubleshooting poor chromatographic peak resolution.
Quantitative Data: Potential Causes and Solutions
| Potential Cause | Recommended Solution & Action |
| Inadequate Chromatographic Separation | Optimize the HPLC Gradient: Decrease the ramp of the organic mobile phase to give isomers more time to resolve on the column. For example, change a 5-minute gradient to a 15-minute gradient. |
| Inappropriate Mobile Phase | Modify Mobile Phase Composition: The choice between acetonitrile (B52724) and methanol (B129727) can significantly impact selectivity. Test different organic solvents and adjust the concentration of additives like formic acid or ammonium (B1175870) formate (B1220265) (typically 0.1-0.2%). |
| Column Overload | Reduce Sample Injection Volume: Injecting too much sample can saturate the column, leading to peak broadening. Reduce the injection volume by 50% and re-assess.[12] |
| Column Degradation | Replace the Column: Columns have a finite lifetime. If performance has steadily declined, replace it with a new column of the same type. Contamination can also be a factor; attempt to flush the old column with a strong solvent before discarding.[13] |
| Extra-Column Volume | Minimize Tubing Length: The tubing between the column and the mass spectrometer can contribute to peak broadening. Ensure the tubing is as short as possible and has a small internal diameter (e.g., ≤0.125 mm).[13] |
Experimental Protocol: Optimizing a Reversed-Phase HPLC Method for Sphinganine Isomers
This protocol provides a starting point for separating sphinganine d20:0 from its common d18:0 counterpart.
-
Column: C18 reversed-phase column (e.g., 2.1 mm ID x 100 mm length, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid and 1 mM Ammonium Formate.
-
Mobile Phase B: Methanol/Acetonitrile (90:10, v/v) with 0.1% Formic Acid and 1 mM Ammonium Formate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 min: 60% B
-
2.0 min: 60% B
-
12.0 min: 95% B
-
15.0 min: 95% B
-
15.1 min: 60% B
-
20.0 min: 60% B (Re-equilibration)
-
-
Method Development Notes:
-
If co-elution persists, slow the gradient from 2.0 to 12.0 minutes (e.g., extend to 15 minutes for a total 20-minute analytical run).
-
Ensure the mobile phase is properly degassed to prevent baseline noise.[13]
-
Problem 2: Inaccurate Quantification due to Isobaric Interference
Symptom: The quantified amount of a low-abundance isomer is unexpectedly high, or the ratio between two isomers is inconsistent across replicates. This can occur when an isobaric lipid (a different lipid with the same mass) co-elutes and interferes with the measurement.
Quantitative Data: Common Sphingoid Base Fragments for MS/MS
Accurate quantification by LC-MS/MS relies on monitoring specific precursor-to-product ion transitions (MRM). Using diagnostic fragment ions that are unique to your target isomer is crucial.
| Sphingoid Base | Precursor Ion (m/z) [M+H]+ | Diagnostic Product Ion(s) (m/z) | Notes |
| Sphinganine (d18:0) | 302.3 | 284.3, 266.3 | Corresponds to sequential water losses.[3] |
| Sphingosine (d18:1) | 300.3 | 282.3, 264.3 | The m/z 264 fragment is highly characteristic.[2][14] |
| Sphinganine (d20:0) | 330.3 | 312.3, 294.3 | Corresponds to sequential water losses. |
| Sphingosine (d20:1) | 328.3 | 310.3, 292.3 | The m/z 292 fragment is characteristic.[1][2] |
Experimental Protocol: Developing a Scheduled MRM Method
A scheduled MRM method only monitors for specific ions when they are expected to elute from the HPLC, increasing sensitivity and reducing the chance of cross-talk.
-
Initial Analysis: Perform a full scan or precursor ion scan analysis on an authentic standard of sphinganine (d20:0) to confirm its retention time under your optimized HPLC conditions.
-
Identify Isomer Retention Times: Inject a mix of standards (e.g., d18:0, d18:1, d20:0, d20:1) to determine the precise retention time for each isomer.
-
Create MRM Transitions: In your mass spectrometer software, create an MRM transition for each target isomer using the precursor and product ions from the table above.
-
Apply Scheduling Window: Instead of monitoring all transitions for the entire run, set a retention time window for each one. For example, if sphinganine (d20:0) elutes at 9.5 minutes, set the software to monitor for the 330.3 -> 312.3 transition only from 9.0 to 10.0 minutes.
-
Verification: Analyze your biological samples using the new scheduled MRM method. The improved specificity should result in more accurate and reproducible quantification.
Sphingolipid Signaling Pathways
Understanding the biological context of sphinganine is crucial for experimental design and data interpretation. The diagrams below illustrate the central role of sphinganine in sphingolipid metabolism and its newly identified function in immune signaling.
De Novo Sphingolipid Biosynthesis Pathway
Caption: The de novo synthesis pathway of sphingolipids, highlighting sphinganine as a key intermediate.
Sphinganine's Role in TLR4 Signaling
Caption: Sphinganine physically interacts with TLR4 adaptors to promote MyD88 recruitment and inflammation.
References
- 1. Ganglioside Isomer Analysis Using Ion Polarity Switching Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. The Sphingolipid-Signaling Pathway as a Modulator of Infection by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Sphinganine (d20:0) - CAS:24006-62-0 - KKL Med Inc. [m.kklmed.com]
- 10. Sphinganine recruits TLR4 adaptors in macrophages and promotes inflammation in murine models of sepsis and melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Picomole scale stereochemical analysis of sphingosines and dihydrosphingosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 13. epruibiotech.com [epruibiotech.com]
- 14. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]
minimizing ion suppression for sphingolipid analysis by ESI-MS
Welcome to the technical support center for sphingolipid analysis using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on minimizing ion suppression.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your sphingolipid analysis experiments.
Question: Why is the signal intensity for my sphingolipid of interest unexpectedly low or inconsistent?
Answer:
Low and inconsistent signal intensity are often primary indicators of ion suppression.[1] This phenomenon occurs when molecules in your sample matrix interfere with the ionization of your target analyte, leading to a reduced signal.[1]
To determine if ion suppression is the cause, you can perform the following checks:
-
Post-Column Infusion Experiment: Continuously infuse a standard solution of your analyte into the mobile phase flow after the analytical column but before the mass spectrometer. Then, inject a blank matrix sample. A drop in the constant analyte signal as the matrix components elute indicates the time regions where ion suppression is occurring.[1]
-
Analyte Signal Comparison: Compare the signal response of your analyte in a pure solvent to its response in a blank matrix extract spiked with the analyte after extraction. A significantly lower signal in the matrix sample points to ion suppression.[1]
Potential Causes and Solutions for Low Signal Intensity:
| Potential Cause | Recommended Solution |
| Ion Suppression from Matrix Effects | Enhance sample cleanup to remove co-eluting matrix components like phospholipids.[2][3] Modify the LC gradient to better separate analytes from suppressive matrix components.[2] Consider sample dilution if the analyte concentration is high enough for detection post-dilution.[1] |
| Suboptimal MS Parameters | Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) for each sphingolipid.[2] |
| Sample Degradation | Ensure proper storage of samples and stock solutions. Sphingolipids are typically stored at low temperatures in an inert atmosphere.[4] |
| Inefficient Extraction | Standardize your lipid extraction protocol. Ensure the internal standard is added at the beginning of the sample preparation process to account for variability in extraction efficiency.[2] |
Question: My retention times are shifting between injections. What could be the cause?
Answer:
Inconsistent retention times can compromise the reliability of your analysis. Several factors related to your liquid chromatography (LC) system can cause this issue.
Troubleshooting Inconsistent Retention Times:
| Potential Cause | Recommended Solution |
| Changes in Mobile Phase Composition | Prepare fresh mobile phases daily to avoid degradation or changes in composition.[5] |
| Column Temperature Fluctuations | Use a column oven to maintain a stable and consistent temperature throughout your analytical run.[5] |
| Column Degradation | Regularly perform system suitability tests by injecting a standard mixture to monitor retention times, peak shapes, and signal intensity. If performance degrades, consider replacing the column.[2] |
| Air Bubbles in the System | Degas your mobile phases before use and ensure all connections are tight to prevent air from entering the system. |
Frequently Asked Questions (FAQs)
FAQ 1: What is ion suppression and why is it a problem in sphingolipid analysis?
Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte in the ESI source.[1] This occurs when co-eluting compounds from the sample matrix, such as salts, proteins, and other lipids, compete with the analyte for ionization.[1][3] The result is a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analysis.[1] Sphingolipid analysis is particularly susceptible to ion suppression due to the complexity of biological matrices from which they are often extracted.[1]
FAQ 2: What are the most common sources of ion suppression in ESI-MS analysis of sphingolipids?
Common sources of ion suppression include:
-
Endogenous Lipids: High-abundance lipids, especially phospholipids, are major contributors to ion suppression in biological samples.[1][3]
-
Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can precipitate in the MS source, reducing ionization efficiency.[6][7]
-
Exogenous Contaminants: Contaminants introduced during sample preparation, such as polymers from plasticware or vial cap liners, can also cause significant ion suppression.[1][8]
FAQ 3: How can I minimize ion suppression through sample preparation?
Effective sample preparation is the most critical step in minimizing ion suppression.[2] The goal is to remove interfering matrix components while efficiently extracting the sphingolipids of interest.
Comparison of Sample Preparation Techniques for Ion Suppression Removal:
| Technique | Complexity | Effectiveness in Removing Interferences | Throughput | Cost |
| Protein Precipitation (PPT) | Low | Low, high potential for ion suppression remaining.[1] | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Generally provides cleaner extracts than PPT.[1] | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | Often the most effective for removing a broad range of interferences.[1][4] | Low to Moderate | High |
| HybridSPE-Phospholipid | Very High | Significant reduction in ion suppression from phospholipids.[1] | Moderate | High |
FAQ 4: What is the role of internal standards in correcting for ion suppression?
Internal standards (IS) are crucial for accurate quantification in ESI-MS analysis as they help to compensate for matrix effects, including ion suppression.[9][10] An ideal internal standard is a stable isotope-labeled version of the analyte of interest, as it has nearly identical chemical and physical properties and will be affected by ion suppression in the same way as the analyte.[10][11] By adding a known amount of the IS to the sample at the beginning of the extraction process, the ratio of the analyte signal to the IS signal can be used for accurate quantification, even in the presence of signal suppression.[2][9]
Experimental Protocols
Protocol 1: General Sphingolipid Extraction from Cultured Cells (LLE)
This protocol is a general guideline for the liquid-liquid extraction of a broad range of sphingolipids from cultured cells.[5]
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis and Lipid Extraction: Add 1 mL of ice-cold methanol (B129727) to each well (for a 6-well plate) and scrape the cells. Transfer the cell suspension to a glass tube.
-
Internal Standard Spiking: Add your internal standard cocktail to the methanol suspension.
-
Phase Separation: Add 2 mL of chloroform (B151607) and vortex thoroughly. Add 1 mL of water and vortex again. Centrifuge at 2000 x g for 10 minutes to separate the phases.[5]
-
Collection: Carefully collect the lower organic phase into a new glass tube.
-
Drying: Dry the organic phase under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol:chloroform 9:1, v/v).[2]
Protocol 2: Post-Column Infusion for Ion Suppression Evaluation
This protocol helps to identify regions of ion suppression in your chromatogram.[1]
-
System Setup: Set up your LC-MS system as you would for your sphingolipid analysis.
-
Analyte Infusion: Using a syringe pump and a T-junction, continuously infuse a standard solution of your sphingolipid of interest into the mobile phase flow between the LC column and the ESI source.
-
Matrix Injection: Once a stable signal for your infused analyte is observed, inject a blank, extracted sample matrix (a sample prepared in the same way as your study samples but without the analyte).
-
Data Analysis: Monitor the signal of the infused analyte. Any significant drop in signal intensity corresponds to a region of ion suppression caused by co-eluting matrix components.
Visualizations
Caption: Experimental workflow for sphingolipid analysis with key points for minimizing ion suppression.
Caption: Logical relationship between causes of ion suppression and mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 8. Impact of ion suppression by sample cap liners in lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2003048784A2 - Internal standards for sphingolipids for use in mass spectrometry - Google Patents [patents.google.com]
- 11. The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
improving sensitivity for low-level detection of sphinganine (d20:0)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for low-level detection of sphinganine (B43673) (d20:0).
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for sensitive detection of sphinganine (d20:0)?
A1: The most common and highly sensitive method for the quantification of sphinganine is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS).[1][2][3] This technique offers excellent specificity and sensitivity by separating sphinganine from other lipids chromatographically before detection by the mass spectrometer.[2] Multiple Reaction Monitoring (MRM) is a frequently used MS/MS technique that further enhances sensitivity and provides lower limits of detection by monitoring specific precursor and product ion pairs.[4]
Q2: Why is it challenging to detect low levels of sphinganine (d20:0)?
A2: Low-level detection of sphinganine is challenging due to several factors:
-
Isotopic Interference: Sphingosine (B13886) (d18:1), which is often much more abundant in biological samples, has a naturally occurring isotope [M+2] with the same mass-to-charge ratio (m/z) as sphinganine (d18:0). This can interfere with quantification unless the two are chromatographically separated.[2]
-
Ion Suppression: The complexity of biological samples can lead to matrix effects, where other co-eluting molecules suppress the ionization of sphinganine, leading to a lower signal.[2][5]
-
Low Natural Abundance: Sphinganine can be present at very low concentrations compared to other sphingolipids, making detection difficult without optimized methods.[6]
-
Poor Ionization: The chemical nature of free sphingoid bases can make their ionization in the mass spectrometer's source inefficient.[6]
Q3: What is derivatization and can it improve sphinganine detection?
A3: Derivatization is a chemical modification of the analyte to produce a new compound with improved properties for analysis. For sphinganine, derivatization can significantly enhance detection sensitivity.[7] Reagents like o-phthaldialdehyde (OPA) or phenylisothiocyanate (PITC) react with the primary amine group of sphinganine to form fluorescent or more easily ionizable derivatives.[6][8][9] This can increase the signal intensity by 1.5 to 2.5-fold and help eliminate interfering signals.[6]
Q4: Which ionization mode, positive or negative, is better for sphinganine analysis?
A4: Positive ion mode Electrospray Ionization (ESI) is most commonly and effectively used for the analysis of sphingoid bases like sphinganine.[5][10] In positive mode, sphinganine readily forms protonated molecules [M+H]+, which provide strong signals and characteristic fragmentation patterns essential for identification and quantification.[10]
Troubleshooting Guides
This section addresses specific issues encountered during the low-level detection of sphinganine (d20:0).
Issue 1: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Recommended Solution | References |
| Suboptimal Sample Extraction | Extraction efficiency can be low. For free sphingoid bases, a single-phase extraction may provide better recovery than traditional two-phase methods. Consider adding 0.1% Trifluoroacetic Acid (TFA) to the extraction solvent to improve recovery of related compounds, which may also benefit sphinganine. | [10][11][12] |
| Ion Suppression from Matrix Effects | Improve sample cleanup procedures to remove interfering substances like salts or abundant lipids. Enhance chromatographic separation to ensure sphinganine elutes in a region with fewer co-eluting compounds. | [2][5] |
| Inefficient Ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Consider chemical derivatization with reagents like PITC to create a derivative with better ionization efficiency. | [5][6] |
| Inappropriate Internal Standard | Use a stable isotope-labeled internal standard (e.g., d-erythro-Sphinganine (d18:0) (1,2,3,4-13C4)) or a non-naturally occurring odd-chain sphinganine (e.g., C17 sphinganine) to accurately correct for extraction loss and matrix effects. | [1][3] |
Issue 2: Poor Chromatographic Peak Shape or Resolution
| Potential Cause | Recommended Solution | References |
| Column Choice | A C18 reversed-phase column is commonly used. For improved separation from interfering signals, consider using columns with different selectivities (e.g., Cortecs C18) or different chromatography modes like Hydrophilic Interaction Liquid Chromatography (HILIC). | [6][8][13] |
| Mobile Phase Composition | Optimize the mobile phase gradient. A common system uses ammonium (B1175870) formate (B1220265) and formic acid in water and methanol (B129727)/acetonitrile. Ensure mobile phases are freshly prepared. | [11][13] |
| Isotopic Interference | Sphinganine and the [M+2] isotope of sphingosine can co-elute. Lengthening the chromatographic run time or adjusting the gradient can improve their separation, which is critical for accurate quantification. | [2][6] |
Issue 3: High Background Noise
| Potential Cause | Recommended Solution | References |
| Contaminated Solvents/Reagents | Use high-purity, LC-MS grade solvents and additives. Flush the LC system thoroughly before analysis. | [5] |
| Dirty Mass Spectrometer Ion Source | Perform routine cleaning and maintenance of the ion source as recommended by the instrument manufacturer. | [5] |
| Carryover Between Samples | Optimize the autosampler wash protocol. Use a stronger wash solvent or increase the wash volume and number of wash cycles between injections. | [5] |
Quantitative Data Summary
The following tables summarize key performance metrics from various published methods for sphinganine detection.
Table 1: Limits of Detection (LOD) and Quantification (LLOQ)
| Analyte | Method | Matrix | LOD | LLOQ | Reference |
| Sphinganine (SPA) | HPLC-ESI-MS/MS | Crude Lipid Extract | 21 fmol | - | [1] |
| Sphinganine (Sa) | HPLC-Fluorescence (OPA Deriv.) | Male Urine | 0.45 ng/mL | - | [9] |
| Sphinganine (Sa) | HPLC-Fluorescence (OPA Deriv.) | Female Urine | 0.85 ng/mL | - | [9] |
| Sphinganine (SAPH) | LC-ESI-MS/MS | Human/Rat Plasma | - | <1.9 ng/mL | [14] |
Table 2: Extraction Recovery and Efficiency
| Analyte Class | Extraction Method | Matrix | Mean Recovery | Reference |
| Polar Sphingolipids | Butanolic Extraction | Fibroblast Homogenate | 60 - 70% | [13] |
| Sphingosine-1-Phosphate (S1P) | Solvent with 0.1% TFA | - | >80% | [11] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Sphinganine
This protocol is adapted from methods described for sphingolipid analysis.[5][10][12]
-
Homogenization: Homogenize the tissue sample or cell pellet in a suitable buffer.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., C17-sphinganine or a stable isotope-labeled standard) to the homogenate.
-
Single-Phase Extraction:
-
Add ice-cold methanol to the sample.
-
Add chloroform (B151607) (final ratio often around Methanol:Chloroform 2:1 v/v).
-
Vortex thoroughly to mix.
-
-
Phase Separation:
-
Add water and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
-
Collection:
-
For free sphingoid bases like sphinganine, a single-phase extraction (before adding water for phase separation) can yield higher recovery.[10][12]
-
If phase separation is performed, collect the appropriate phase (sphinganine is polar and may partition into the upper aqueous/methanol phase or remain in the single-phase mixture).
-
-
Drying and Reconstitution: Evaporate the collected solvent under a stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Derivatization with o-Phthaldialdehyde (OPA)
This protocol enhances sensitivity for HPLC with fluorescence detection.[9]
-
Reagent Preparation: Prepare the OPA derivatizing reagent by dissolving 25 mg of OPA and 25 µL of 2-mercaptoethanol (B42355) in 0.5 mL of methanol, and bring the final volume to 25 mL with 0.05 M sodium tetraborate (B1243019) solution.
-
Reaction: To the reconstituted sample extract, add 200 µL of the OPA reagent.
-
Incubation: Allow the reaction to proceed for a short period at room temperature (typically 1-2 minutes) before injection into the HPLC system. The resulting derivative is fluorescent.
Protocol 3: LC-MS/MS Analysis
This is a representative protocol based on common practices.[11][13]
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Methanol with 0.2% formic acid.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute lipids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Sphinganine (d18:0): Precursor ion (Q1) m/z 302.3 → Product ion (Q3) m/z 284.3 (loss of water). Note: Exact m/z values may vary slightly based on instrument calibration.
-
MRM Transition for Sphingosine (d18:1): Precursor ion (Q1) m/z 300.3 → Product ion (Q3) m/z 282.3 (loss of water). Monitor this to assess chromatographic separation from sphinganine.
-
Visualizations
Caption: Experimental workflow for sensitive sphinganine (d20:0) analysis.
Caption: Principle of derivatization to enhance detection sensitivity.
Caption: Logic diagram for troubleshooting low detection sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
stability of DL-Erythro sphinganine (d20:0) in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of DL-Erythro sphinganine (B43673) (d20:0) in various solvents. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of DL-Erythro sphinganine (d20:0)?
A1: DL-Erythro sphinganine (d20:0) is soluble in several organic solvents. For preparing stock solutions, high-purity ethanol (B145695), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are recommended.[1] A mixture of chloroform (B151607) and methanol (B129727) (e.g., 5:1) can also be used, particularly for analytical applications.[2][3] The choice of solvent should be guided by the specific requirements of your experimental protocol and its compatibility with your analytical system.[1] For cell-based assays, ethanol is often a suitable choice as it can be diluted in culture media.[4]
Q2: How should I store DL-Erythro sphinganine (d20:0) for optimal stability?
A2: Proper storage is critical to prevent degradation. For long-term stability, DL-Erythro sphinganine (d20:0) should be stored as a solid at -20°C, where it can be stable for at least four years.[5][6] Stock solutions should also be stored at -20°C and are generally stable for up to one month.[1][7] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use vials.[1]
Q3: Can I store solutions of DL-Erythro sphinganine (d20:0) at 4°C?
A3: For long-term stability, storage at -20°C is strongly recommended.[1] Short-term storage of working solutions at 4°C may be acceptable for a brief period, but for ensuring the accuracy and reproducibility of your experiments, it is best to prepare fresh working solutions from your -20°C stock for each experiment.[1]
Q4: My DL-Erythro sphinganine (d20:0) is not dissolving properly. What should I do?
A4: DL-Erythro sphinganine (d20:0), like other sphingolipids, can have limited solubility.[8] If you encounter solubility issues, gentle warming and vortexing of the solution can help ensure it is fully dissolved.[1] For particularly stubborn solutes, sonication may also be employed.[9] Always visually inspect the solution to ensure there is no precipitate before use.
Q5: What are the potential degradation pathways for sphinganine?
A5: Sphinganine can degrade under certain conditions. Exposure to alkaline conditions during sample preparation is a known cause of degradation.[1] Enzymatically, sphinganine can be phosphorylated by sphingosine (B13886) kinases to form sphinganine-1-phosphate, which can then be further metabolized.[10] While essential for biological processes, these enzymatic pathways can also contribute to the degradation of the compound in cellular or tissue samples.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with DL-Erythro sphinganine (d20:0).
Issue 1: Inconsistent or Low Signal in Mass Spectrometry Analysis
-
Possible Cause 1: Degradation of the standard.
-
Troubleshooting Step: The internal standard may have degraded due to improper storage or handling.[1] Ensure that the solid compound and any stock solutions are stored at -20°C and that aliquots are used to prevent multiple freeze-thaw cycles.[1] Prepare fresh working solutions for each experiment.[1]
-
-
Possible Cause 2: Poor Solubility.
-
Possible Cause 3: Adsorption to Surfaces.
-
Troubleshooting Step: Sphingolipids can be "sticky" and adsorb to plasticware. Use low-adhesion microcentrifuge tubes and pipette tips where possible. Preparing solutions in glass vials can also mitigate this issue.
-
Issue 2: Unexpected Results or Lack of Effect in Cell-Based Assays
-
Possible Cause 1: Inactive Compound due to Degradation.
-
Possible Cause 2: Solvent Cytotoxicity.
-
Troubleshooting Step: The solvent used to dissolve the sphinganine (e.g., DMSO, ethanol) may be toxic to your cells at the final concentration used in the experiment. Always run a vehicle control (media with the same final concentration of the solvent) to assess any effects of the solvent alone.
-
-
Possible Cause 3: Poor Delivery to Cells.
-
Troubleshooting Step: For in vivo or cell culture experiments, ensuring the bioavailability of the lipid is crucial. One common method is to complex the lipid with fatty acid-free bovine serum albumin (BSA) to aid its delivery into cells.[4]
-
Data Presentation
Table 1: Solubility and Storage Recommendations for DL-Erythro Sphinganine (d20:0) and Related Compounds
| Parameter | Recommendation | Source(s) |
| Physical Form | Solid / Powder | [5][11] |
| Storage Temperature (Solid) | -20°C | [1][5][6] |
| Long-Term Stability (Solid) | ≥ 4 years | [1][5][6] |
| Recommended Solvents | Ethanol, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Chloroform:Methanol mixtures | [1][2][5] |
| Storage Temperature (Solution) | -20°C | [1][7] |
| Solution Stability | Use within 1 month | [1][7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of DL-Erythro sphinganine (d20:0).
Materials:
-
DL-Erythro sphinganine (d20:0) solid
-
High-purity solvent (e.g., ethanol, DMSO, or DMF)
-
Amber glass vials
-
Vortex mixer
Procedure:
-
Allow the vial of solid DL-Erythro sphinganine (d20:0) to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the solid in a sterile environment.
-
Add the appropriate volume of the chosen solvent to achieve a 1 mg/mL concentration.
-
Cap the vial tightly and vortex gently until the solid is completely dissolved.[1] Gentle warming may be applied if necessary.
-
Store the stock solution at -20°C in amber glass vials.[1] It is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol provides a general guideline for preparing working solutions for cell-based experiments.
Materials:
-
1 mg/mL stock solution of DL-Erythro sphinganine (d20:0) in ethanol or DMSO
-
Appropriate cell culture medium
Procedure:
-
Thaw a single-use aliquot of the 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution with the appropriate cell culture medium to achieve the desired final concentration.
-
Ensure the final concentration of the organic solvent (e.g., ethanol or DMSO) in the culture medium is low enough to not affect cell viability (typically <0.5%).
-
Prepare the working solution fresh before each experiment for best results.[1]
Visualizations
Caption: Workflow for handling and using DL-Erythro sphinganine (d20:0).
Caption: Key enzymatic pathways involving sphinganine.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. larodan.com [larodan.com]
preventing degradation of sphingoid bases during sample storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of sphingoid bases during sample storage. Adherence to these protocols is crucial for obtaining accurate and reproducible results in sphingolipid analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of sphingoid base degradation during sample storage?
A1: Sphingoid base degradation can be attributed to several factors:
-
Enzymatic Activity: Endogenous enzymes such as kinases and hydrolases can remain active at suboptimal storage temperatures, leading to the modification or breakdown of sphingoid bases.[1][2]
-
Oxidation: The unsaturated nature of some sphingoid bases makes them susceptible to oxidation when exposed to oxygen and light.[3][4] This process can be accelerated by the presence of metal ions.
-
Chemical Instability: Extreme pH conditions (both acidic and alkaline) can cause the hydrolysis of linkages within complex sphingolipids, ultimately affecting the integrity of the sphingoid base backbone.[1] Contaminants in solvents, such as phosgene (B1210022) in chloroform (B151607), can also degrade samples.[5]
-
Improper Handling: Repeated freeze-thaw cycles can disrupt cell membranes, leading to the release of degradative enzymes and increased exposure to oxidative stress.[6][7][8]
Q2: What is the optimal temperature for long-term storage of samples for sphingolipid analysis?
A2: For long-term stability, it is highly recommended to store biological samples and lipid extracts at -80°C.[6][9] Storage at -20°C is acceptable for shorter periods (months), but -80°C is superior for preserving sample integrity over several years.[10] A study on the long-term stability of plasma metabolites at -80°C showed that while some lipids, including sphingomyelins, exhibited a mean concentration decrease of -14.8% over five years, many metabolites remained stable.[11][12]
Q3: How do multiple freeze-thaw cycles affect sphingoid base stability?
A3: Multiple freeze-thaw cycles should be strictly avoided as they can significantly compromise the stability of sphingoid bases.[6] The process of freezing and thawing can disrupt cellular and organelle membranes, releasing enzymes that can degrade sphingolipids.[7][8] This can lead to an increase in free fatty acids and a decrease in phospholipids. To mitigate this, it is best practice to aliquot samples into single-use vials before the initial freezing.[6]
Q4: Can I store my lipid extracts in a dry state?
A4: It is not recommended to store lipids in a dry state for extended periods.[10] Dried lipids have a larger surface area exposed to air, which can increase the rate of oxidation. They should be promptly redissolved in an inert organic solvent, preferably one containing an antioxidant, for storage.[6][10]
Q5: What are the best practices for collecting blood samples for sphingolipid analysis?
A5: Careful handling of blood samples during collection is crucial. To prevent hemolysis, which can release sphingosine-1-phosphate (S1P) from red blood cells and lead to its overestimation, gentle collection and processing techniques are necessary.[13] The choice of anticoagulant can also influence the sphingolipid profile.[13] For plasma, prompt separation from blood cells is essential.
Troubleshooting Guide
Problem: Low or inconsistent recovery of sphingoid bases.
| Possible Cause | Suggested Solution |
| Inefficient Extraction Protocol | The choice of extraction method is critical due to the diverse polarity of sphingolipids. A modified Bligh-Dyer extraction is a common and effective method.[14][15] For a broad range of sphingolipids, a two-step or single-phase extraction using a mixture of polar and non-polar solvents may be necessary.[6] |
| Incomplete Phase Separation | During liquid-liquid extraction, ensure a clear separation between the aqueous and organic phases. Centrifugation can help sharpen the interface, allowing for complete aspiration of the organic layer without collecting contaminants from the interface.[6] |
| Sample Degradation During Handling | Keep samples on ice whenever possible during processing to minimize enzymatic activity.[5] Use high-purity solvents to avoid degradation from contaminants.[5] |
| Adsorption to Surfaces | Use glass tubes with Teflon-lined caps (B75204) for extraction and storage, as sphingolipids can adsorb to certain plastic surfaces.[10][14] |
Problem: Evidence of sample oxidation (e.g., unexpected peaks in mass spectrometry).
| Possible Cause | Suggested Solution |
| Exposure to Air and Light | Minimize the exposure of samples to air and light. Store extracts under an inert gas like nitrogen or argon. Use amber vials to protect from light. |
| Absence of Antioxidants | Add an antioxidant such as Butylated Hydroxytoluene (BHT) to the extraction and storage solvents.[16] Resveratrol has also been shown to have antioxidant effects on sphingolipids.[4] |
| Storage in a Dry State | As mentioned previously, avoid storing lipids in a dried-down state. Promptly redissolve in a suitable solvent for storage.[10] |
Quantitative Data on Sample Stability
The following tables summarize the effects of different storage conditions on sphingolipid stability.
Table 1: Effect of Storage Temperature on Sphingomyelin Concentration in Plasma Over Time.
| Storage Temperature | Time Point | Mean Concentration Change (%) |
| -80°C | 5 years | -14.8%[11][12] |
| 4°C (Refrigerator) | 28 days | Stable (within ±2%ΔC/CV)[17] |
| 20 ± 2°C (Benchtop) | 28 days | Stable (within ±2%ΔC/CV)[17] |
| 37.5°C (Incubator) | 28 days | Stable (within ±2%ΔC/CV)[17] |
Note: While sphingomyelins showed stability over 28 days at various temperatures in one study, long-term storage at -80°C is still the recommended practice to minimize degradation over years.
Table 2: General Recommendations for Sample Storage Conditions.
| Sample Type | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Plasma/Serum | -80°C[9] | -80°C[9] |
| Tissue | Snap frozen in liquid N₂, then -80°C[9] | -80°C[9] |
| Cultured Cells | -80°C[9] | -80°C[9] |
| Lipid Extracts | 0-4°C (in solvent)[10] | -20°C or -80°C (in solvent with antioxidant)[6][10] |
Experimental Protocols
Protocol 1: Stability Testing of Sphingoid Bases Under Different Storage Conditions
This protocol outlines a procedure to evaluate the stability of a target sphingoid base in a specific sample matrix under various storage conditions.[6]
Materials:
-
A pooled biological sample representative of the study samples.
-
Cryovials.
-
Freezers set to desired temperatures (e.g., -20°C, -80°C).
-
Analytical instrument for sphingolipid quantification (e.g., LC-MS/MS).
-
Internal standards.
Procedure:
-
Aliquoting: Thaw the pooled sample on ice and aliquot it into multiple cryovials to avoid freeze-thaw cycles.
-
Baseline Analysis (Time 0): Immediately process and analyze a subset of the aliquots to establish the initial concentration of the sphingoid base of interest.
-
Storage: Store the remaining aliquots under the different conditions to be tested (e.g., -20°C vs. -80°C, with vs. without antioxidant).
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a set of aliquots from each storage condition.
-
Sample Processing and Analysis: Thaw the samples on ice and perform lipid extraction (e.g., modified Bligh-Dyer method) and subsequent analysis using a validated quantitative method.
-
Data Analysis: Compare the measured concentrations at each time point to the baseline (Time 0) concentration to calculate the percentage of degradation.
Protocol 2: Modified Bligh-Dyer Lipid Extraction for Sphingoid Bases
This is a widely used protocol for the extraction of total lipids from biological samples.[5][14]
Materials:
-
Sample (e.g., 100 µL plasma, cell pellet).
-
Internal standard mix in methanol (B129727).
-
Chloroform (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Glass tubes with Teflon-lined caps.
-
Vortex mixer.
-
Centrifuge.
Procedure:
-
Sample Preparation:
-
For plasma/serum: To a glass tube, add 100 µL of the sample.
-
For cell pellets: Homogenize the pellet in a suitable buffer.
-
-
Addition of Internal Standard: Add the internal standard mix to each sample.
-
Single-Phase Mixture: Add methanol and chloroform to the sample to achieve a single-phase mixture (typically a final ratio of Chloroform:Methanol:Water of 1:2:0.8). Vortex thoroughly.
-
Phase Separation: Add additional chloroform and water to induce phase separation (bringing the final ratio to approximately 2:2:1.8). Vortex and then centrifuge to separate the phases.
-
Collection of Organic Phase: Carefully aspirate the lower organic phase, which contains the lipids, and transfer it to a new clean glass tube.
-
Drying: Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipids in a suitable solvent for the intended downstream analysis (e.g., methanol/chloroform 1:1, v/v for LC-MS/MS).
Visualizations
Caption: Key pathways of sphingolipid metabolism and points of potential degradation.
Caption: Workflow for optimal sample storage and handling to prevent degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis | MDPI [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Sphingolipid Levels and Signaling via Resveratrol and Antioxidant Actions in Cardiometabolic Risk and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sphingolipid Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Blood sphingolipidomics in healthy humans: impact of sample collection methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
selecting the appropriate internal standard for C20 sphinganine
Welcome to the Technical Support Center for Sphingolipid Analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate internal standard for the quantification of C20 sphinganine (B43673).
Frequently Asked Questions (FAQs)
Q1: What is C20 sphinganine and why is its accurate quantification important?
A1: C20 sphinganine, also known as icosasphinganine or d20:0, is a C20 analog of sphinganine, a key intermediate in the de novo sphingolipid biosynthetic pathway. Sphingolipids are not only structural components of cell membranes but also critical signaling molecules involved in various cellular processes. Given that mammalian cells predominantly contain sphingoid bases with C18 and C20 backbones, accurately measuring C20 sphinganine is crucial for understanding sphingolipid metabolism and its role in health and disease.[1]
Q2: Why is an internal standard essential for the analysis of C20 sphinganine by mass spectrometry?
A2: An internal standard (IS) is indispensable for accurate and reliable quantification in mass spectrometry-based lipidomics.[2] Analytical variability can be introduced at multiple stages of the experimental workflow, including sample extraction, derivatization, and instrumental analysis. An ideal internal standard, when added to the sample at the very beginning of the process, experiences the same variations as the analyte of interest.[3] This allows it to normalize for differences in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, thereby ensuring the integrity of the quantitative data.[1][4][5]
Q3: What are the primary types of internal standards available for C20 sphinganine analysis?
A3: There are two main categories of internal standards used for sphingolipid analysis:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" for quantitative mass spectrometry.[4][5][6] A SIL IS is chemically identical to the analyte (e.g., C20 sphinganine) but is heavier due to the incorporation of stable isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C).[1][7]
-
Odd-Chain Internal Standards: These are sphingolipids with a carbon chain length that is not commonly found in the biological sample, such as C17 sphinganine (sphinganine d17:0).[1][4][6] Since they are naturally absent or present in very low amounts in most mammalian tissues, they can be easily distinguished from endogenous sphingolipids.[1][6]
Q4: Which internal standard provides the highest accuracy for C20 sphinganine quantification?
A4: A stable isotope-labeled C20 sphinganine (e.g., C20-sphinganine-d7 or ¹³C-C20-sphinganine) is the most suitable choice for achieving the highest accuracy. SIL standards exhibit virtually identical physicochemical properties, extraction recovery, and ionization efficiency to their endogenous counterparts.[4][5] This near-perfect mimicry allows for the most effective correction of analytical variability.
Q5: What are the advantages and disadvantages of SIL vs. Odd-Chain internal standards?
A5: The choice between a SIL and an odd-chain internal standard often involves a trade-off between performance and cost. The table below summarizes the key characteristics of each.
Performance Comparison of Internal Standards
| Performance Metric | Stable Isotope-Labeled IS (e.g., C20-sphinganine-d7) | Odd-Chain IS (e.g., C17-sphinganine) |
| Chemical & Physical Properties | Nearly identical to the analyte.[5] | Similar, but differences in chain length can affect extraction efficiency and chromatographic retention. |
| Co-elution with Analyte | Yes, which is ideal for correcting matrix effects.[5] | No, it is chromatographically separated, which can be an advantage but may not perfectly mirror the analyte's ionization environment.[1] |
| Correction for Matrix Effects | Excellent, as it experiences the same ion suppression/enhancement.[3] | Good, but may not be as precise as a co-eluting SIL standard. |
| Accuracy & Precision | Highest level of accuracy and precision (CV% typically <10%).[5][7] | Generally provides reliable quantification, but may have slightly higher variability.[6] |
| Cost | Generally more expensive to synthesize. | More cost-effective.[6] |
Troubleshooting Guide
Issue 1: High Variability in Quantitative Results
-
Possible Cause: Inconsistent addition of the internal standard.
-
Solution: Ensure the internal standard is added at the very beginning of the sample preparation workflow, before any extraction steps.[3] Use a calibrated pipette to add a precise and consistent volume to all samples, calibrators, and quality controls.
Issue 2: Poor Signal or Peak Shape for C20 Sphinganine
-
Possible Cause: Suboptimal extraction or chromatographic conditions.
-
Solution: Optimize the lipid extraction protocol to ensure efficient recovery.[3] Ensure the final extract is reconstituted in a solvent compatible with the initial mobile phase conditions to prevent peak distortion.[3] For chromatography, a C8 or C18 reversed-phase column is typically effective.[6]
Issue 3: Suspected Interference from Other Molecules
-
Possible Cause: Isobaric species (molecules with the same mass) may be co-eluting with your analyte or internal standard. A common example is the [M+2] isotope of a more abundant, unsaturated sphingoid base interfering with the saturated analyte (e.g., C18 sphingosine (B13886) interfering with C18 sphinganine).[8]
-
Solution: High-efficiency chromatographic separation is crucial to resolve isobaric interferences.[9] Adjusting the LC gradient can improve the separation between the analyte and interfering compounds. The high selectivity of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry also helps to minimize interferences.[6]
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using an Internal Standard
This protocol describes a general method for extracting sphingolipids from plasma.
Materials:
-
Plasma sample
-
Internal Standard solution (e.g., C17-sphinganine or a deuterated C20-sphinganine in methanol)
-
Chloroform (B151607), HPLC grade
-
Methanol, HPLC grade
-
Water, LC-MS grade
Procedure:
-
To 100 µL of plasma in a clean glass tube, add 10 µL of the internal standard mixture.[9][10]
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly for 1 minute.[10]
-
Add 125 µL of chloroform and vortex for 30 seconds.[10]
-
Add 125 µL of water to induce phase separation and vortex for another 30 seconds.[10]
-
Centrifuge the sample at 1,000 x g for 5 minutes to achieve clear phase separation.[10]
-
Carefully aspirate the lower organic phase, which contains the lipids, and transfer it to a new clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol:chloroform 9:1, v/v) for LC-MS analysis.[9]
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the LC-MS/MS analysis of sphinganine.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).[2]
-
Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium (B1175870) formate.[3]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.2% formic acid and 10 mM ammonium formate.[2]
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage is used to elute the sphingolipids. The exact gradient should be optimized for the specific column and analytes.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
-
Scan Type: Multiple Reaction Monitoring (MRM).[6]
-
MRM Transitions: The specific precursor-to-product ion transitions for C20 sphinganine and the chosen internal standard must be optimized by infusing pure standards into the mass spectrometer.
Visualizations
Caption: A decision workflow for selecting an internal standard.
Caption: A generalized experimental workflow for sphingolipid analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous quantitation of sphingoid bases by UPLC-ESI-MS/MS with identical 13C-encoded internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Navigating Isobaric Interference in Sphingolipidomics
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in sphingolipidomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of isobaric interference in mass spectrometry-based analysis of sphingolipids.
Frequently Asked Questions (FAQs)
Q1: What is isobaric interference in the context of sphingolipidomics?
A1: Isobaric interference occurs when two or more different lipid molecules have the same nominal mass-to-charge ratio (m/z), making them appear as a single peak in a low-resolution mass spectrum.[1] This poses a significant challenge in sphingolipidomics because different sphingolipid species with distinct biological functions can be isobaric, leading to potential misidentification and inaccurate quantification.
Q2: What are some common examples of isobaric overlap in sphingolipid analysis?
A2: A frequent example is the overlap between the second isotope of a ceramide species and another ceramide species that differs by one double bond.[2][3] For instance, Cer(d18:1/24:0) and the M+2 isotope of Cer(d18:1/24:1) can be difficult to distinguish. Another common interference is between different lipid classes, such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM) species, which can have the same nominal mass.[4] Additionally, sodiated adducts of one lipid species can interfere with the protonated ions of another.[5]
Q3: How can I determine if my signal of interest is affected by isobaric interference?
A3: Several indicators can suggest the presence of isobaric interference:
-
Broad or asymmetric chromatographic peaks: If you are using liquid chromatography, co-eluting isobaric species can result in distorted peak shapes.
-
Inconsistent fragmentation patterns: Tandem mass spectrometry (MS/MS) of a seemingly single precursor ion may produce fragment ions characteristic of multiple different molecules.
-
High-resolution mass spectrometry (HRMS) reveals multiple distinct masses: An HRMS instrument can often resolve ions with very small mass differences, revealing the presence of multiple isobaric species under a single nominal mass peak.[1][6]
Q4: What are the primary analytical strategies to overcome isobaric interference?
A4: The main strategies involve increasing the specificity of the analysis through various techniques:
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers can differentiate between ions with very small mass differences.[1][6]
-
Tandem Mass Spectrometry (MS/MS): By isolating and fragmenting the isobaric ions, MS/MS can distinguish between different lipid species based on their unique fragmentation patterns.[1][7]
-
Differential Ion Mobility Spectrometry (DMS): This technique separates ions in the gas phase based on their different mobilities in high and low electric fields, providing an orthogonal separation to both chromatography and mass spectrometry.[4][8][9][10][11]
-
Liquid Chromatography (LC): Techniques like reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can separate isobaric lipids based on their physicochemical properties before they enter the mass spectrometer.[7][12]
-
Chemical Derivatization: Modifying a specific functional group on a lipid class can shift its mass or alter its fragmentation pattern, thereby resolving it from interfering species.[13][14][15][16][17]
Troubleshooting Guides
Problem: A single peak in my low-resolution mass spectrum is suspected to contain both a ceramide and a contaminating isobaric species.
Solution:
-
High-Resolution Mass Spectrometry (HRMS):
-
Action: Re-analyze your sample on an HRMS instrument.
-
Expected Outcome: The HRMS should be able to resolve the two isobaric species into two distinct peaks with slightly different m/z values, confirming the presence of a contaminant.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Action: Isolate the precursor ion of interest and perform collision-induced dissociation (CID).
-
Expected Outcome: Analyze the resulting fragment ions. The presence of fragment ions that are not characteristic of your target ceramide will confirm the presence of an interfering species. For example, ceramides (B1148491) typically produce a fragment corresponding to the long-chain base.
-
Problem: I am unable to differentiate between two isobaric sphingolipid isomers using HRMS.
Solution:
Isomers have the exact same mass and elemental composition, so HRMS alone cannot distinguish them.
-
Liquid Chromatography (LC) Optimization:
-
Action: Optimize your LC method. For sphingolipids, reversed-phase chromatography with a long gradient can often separate isomers based on differences in their acyl chain length or degree of unsaturation.[7]
-
Expected Outcome: The two isomers will have different retention times, allowing for their individual detection and quantification.
-
-
Differential Ion Mobility Spectrometry (DMS):
-
Action: Employ a mass spectrometer equipped with a DMS device. DMS separates ions based on their shape and size in the gas phase.[4][8]
-
Expected Outcome: Isomers with different three-dimensional structures may have different compensation voltages (CoV) in the DMS cell, enabling their separation before they enter the mass spectrometer.
-
Problem: My quantitative results for a specific sphingolipid are inconsistent and show high variability, possibly due to an unresolved isobaric interference.
Solution:
-
Implement an Orthogonal Separation Technique:
-
Action: Introduce an additional dimension of separation to your workflow. If you are using shotgun lipidomics (direct infusion), incorporate liquid chromatography. If you are already using LC-MS, consider adding differential ion mobility spectrometry (DMS).[4][11]
-
Expected Outcome: The additional separation step will resolve the interfering species from your analyte of interest, leading to more accurate and reproducible quantification.
-
-
Chemical Derivatization:
-
Action: Use a chemical derivatization strategy that specifically targets your sphingolipid of interest or the interfering species. This can shift the mass of the derivatized molecule, moving it away from the interfering m/z.[14][16]
-
Expected Outcome: The derivatization will create a unique mass for your target analyte, eliminating the isobaric overlap and allowing for accurate quantification.
-
Quantitative Data Summary
The following table summarizes the mass differences for common isobaric interferences in lipidomics, highlighting the required mass resolution for their separation.
| Interfering Species Pair | Mass Difference (Da) | Required Mass Resolution (at m/z 800) |
| 13C2-isotopologue vs. one less double bond | ~0.009 | > 90,000 |
| Sodiated adduct vs. protonated species with two additional CH2 and three double bonds | ~0.0025 | > 320,000 |
| Isotopic peak of sodiated adduct vs. ammoniated species with one additional CH2 and four double bonds | ~0.0057 | > 140,000 |
Data compiled from literature.[5][13]
Experimental Protocols
Protocol 1: General Workflow for Resolving Isobaric Interference using LC-MS/MS
This protocol outlines a general approach for utilizing liquid chromatography coupled with tandem mass spectrometry to separate and identify isobaric sphingolipids.
-
Sample Preparation:
-
Extract lipids from the biological sample using a well-established method such as a modified Bligh-Dyer or methyl-tert-butyl ether (MTBE) extraction.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent compatible with your LC system (e.g., methanol/chloroform 1:1, v/v).
-
-
Liquid Chromatography (Reversed-Phase):
-
Column: C18 or C30 column.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over a long gradient (e.g., 30-60 minutes) to facilitate the separation of lipids based on their hydrophobicity.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 50 °C) for reproducible retention times.
-
-
Mass Spectrometry (Tandem MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for many sphingolipids.
-
Scan Mode: Full scan MS followed by data-dependent MS/MS acquisition.
-
Precursor Ion Selection: Isolate the m/z of the suspected isobaric species.
-
Fragmentation: Use collision-induced dissociation (CID) to fragment the precursor ions.
-
Data Analysis: Analyze the MS/MS spectra to identify unique fragment ions for each of the co-eluting isobaric species.
-
Signaling Pathway Visualization
The following diagram illustrates a simplified sphingolipid metabolism pathway, highlighting key enzymes and interconversions. Understanding these relationships can help predict potential isobaric interferences.
References
- 1. benchchem.com [benchchem.com]
- 2. Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differential mobility spectrometry-driven shotgun lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Isobaric Lipids in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation and Classification of Lipids Using Differential Ion Mobility Spectrometry | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sciex.com [sciex.com]
- 11. sciex.com [sciex.com]
- 12. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Derivatization-Aided High Resolution Mass Spectrometry for Shotgun Lipidome Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Chemical Derivatization-Aided High Resolution Mass Spectrometry for Shotgun Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Alkaline Methanolysis for Phospholipid Removal
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing alkaline methanolysis for the effective removal of phospholipids (B1166683) from their samples.
Troubleshooting Guide
Encountering issues during your alkaline methanolysis experiments can be frustrating. This guide provides solutions to common problems to help you get back on track.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Phospholipid Removal | Insufficient reaction time or temperature: The methanolysis reaction may not have proceeded to completion. | Optimize reaction conditions. A common starting point is 1M Lithium Methoxide (B1231860) (LiOMe) in methanol (B129727) at 0°C for 1 hour.[1] You can test varying temperatures (-20°C, 0°C, 25°C, 50°C) and times (0.5, 1, 2 hours) to find the optimal conditions for your specific sample type.[1] |
| Inadequate catalyst concentration: The concentration of the alkaline catalyst may be too low for the amount of phospholipids present. | Increase the catalyst concentration. For example, when using NaOH, concentrations can be varied, and the optimal dose might be around 0.79%wt.[2] | |
| Poor solvent mixing: Inadequate vortexing or agitation can lead to incomplete reaction. | Ensure thorough vortexing for at least 15 seconds after adding the alkaline methanolysis solution.[1] | |
| Low Recovery of Target Analytes (e.g., Sphingolipids) | Harsh reaction conditions: High temperatures or prolonged reaction times can lead to the degradation of sensitive analytes. | Use milder reaction conditions. For sphingolipid analysis, treatment with LiOMe at 0°C for 1 hour has been found to be effective while preserving the analytes of interest.[1] |
| Loss during extraction steps: Target analytes may be lost during the liquid-liquid extraction phases. | Be cautious during phase separation. When removing the fatty acid methyl esters (FAMEs) with a non-polar solvent like hexane (B92381), carefully aspirate the upper organic layer without disturbing the interface.[3] | |
| Co-precipitation with proteins: If protein precipitation is part of the workflow, analytes might be trapped in the protein pellet. | Ensure efficient protein precipitation and separation. A 4:1 acetonitrile (B52724) to plasma ratio is reported to achieve ~95% protein removal.[4] | |
| High Signal Variability Between Replicates | Inconsistent sample preparation: Variations in pipetting, timing, or temperature can introduce variability. | Standardize every step of the protocol. The use of internal standards added at the beginning of the extraction process can help account for variability in extraction efficiency.[3] |
| Instrument instability: Fluctuations in the analytical instrument (e.g., mass spectrometer) can cause variable signals. | Perform regular system suitability tests with a standard mixture to ensure consistent retention times, peak shapes, and signal intensities.[3] | |
| Presence of Interfering Peaks in Analysis (e.g., LC-MS) | Carryover of phospholipids: Incomplete removal of phospholipids can lead to ion suppression and interfering peaks in mass spectrometry.[5] | Perform alkaline methanolysis to hydrolyze and remove interfering glycerophospholipids.[3] Consider using solid-phase extraction (SPE) cartridges designed for phospholipid removal for additional cleanup.[4][6] |
| Formation of side products: Undesired side reactions can generate byproducts that interfere with the analysis. | Optimize the reaction conditions to minimize side reactions. For instance, excessive alkali can lead to the decomposition of intermediates.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is alkaline methanolysis necessary for my sample analysis?
A1: Phospholipids are a major component of cell membranes and are abundant in biological samples like plasma and serum.[5][8] They can interfere with the analysis of other molecules of interest by causing ion suppression in mass spectrometry, reducing column lifetime, and increasing system backpressure.[5] Alkaline methanolysis is a chemical method used to break down and remove these interfering phospholipids, thereby improving the sensitivity, robustness, and precision of the assay.[9]
Q2: What is the basic principle of alkaline methanolysis for phospholipid removal?
A2: Alkaline methanolysis is a transesterification reaction. In the presence of an alkaline catalyst (like sodium methoxide or lithium methoxide) in methanol, the ester linkages in glycerophospholipids are cleaved. This process converts the fatty acyl chains into fatty acid methyl esters (FAMEs). These non-polar FAMEs can then be easily removed from the more polar target analytes (like sphingolipids) through liquid-liquid extraction with a non-polar solvent such as hexane.[1]
Q3: Which alkaline catalyst is best for my experiment?
A3: The choice of catalyst can depend on your specific application. Sodium methoxide (NaOMe) and lithium methoxide (LiOMe) are commonly used.[1] For applications involving the analysis of sphingolipids, LiOMe has been shown to be effective.[1] Other alkaline catalysts like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) can also be used.[2][10] The optimal catalyst and its concentration should be determined empirically for your specific sample matrix and target analytes.
Q4: How can I assess the efficiency of phospholipid removal?
A4: The efficiency of phospholipid removal can be evaluated in several ways:
-
Gravimetric analysis: The total amount of residue after extraction can be weighed. A smaller residue weight indicates more efficient removal of matrix components, including phospholipids.[8]
-
Mass Spectrometry: A common method is to monitor for the precursor ion of m/z 184 in positive ion mode, which is a characteristic fragment of the phosphocholine (B91661) headgroup found in major phospholipid classes like phosphatidylcholines and sphingomyelins.[8][9] A significant reduction in the signal for this ion indicates successful phospholipid removal.
-
Chromatographic Profile: Comparing the chromatograms of a sample before and after phospholipid removal can visually demonstrate the reduction of interfering peaks.[8]
Q5: Can alkaline methanolysis affect my target analytes?
A5: Yes, harsh alkaline methanolysis conditions (e.g., high temperatures, long reaction times) can potentially degrade certain classes of analytes. It is crucial to use mild conditions that are sufficient for phospholipid removal but do not affect the integrity of your target molecules. For example, sphingolipids are resistant to mild basic conditions, allowing for their enrichment after the removal of glycerophospholipids.[1] It is always recommended to validate the method with standards of your target analytes to check for any degradation or loss.
Experimental Protocols
Protocol 1: Alkaline Methanolysis for Sphingolipid Enrichment
This protocol is adapted for the enrichment of sphingolipids from a crude lipid extract.[1]
Materials:
-
Crude lipid extract
-
1M Lithium methoxide (LiOMe) in methanol (ice-cold)
-
0.4% Acetic acid solution
-
Hexane
-
Methanol
-
10 mM Lithium chloride (LiCl) solution
-
Conical centrifuge glass test tubes
-
Vortex mixer
-
Nitrogen gas stream for drying
Procedure:
-
Transfer an aliquot of the crude lipid extract to a conical centrifuge glass test tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 50 µL of ice-cold 1M LiOMe in methanol to the dried lipid extract at 0°C.
-
Vortex the mixture for 15 seconds.
-
Incubate the reaction mixture in an ice bath for 1 hour.
-
Quench the reaction by adding 2 mL of 0.4% acetic acid solution. The pH should be adjusted to 4-5.
-
Wash the aqueous phase by adding 2 mL of hexane and vortexing. Centrifuge to separate the phases and carefully remove the upper hexane layer containing the FAMEs. Repeat this wash step two more times.
-
Perform a modified Bligh and Dyer extraction on the remaining aqueous phase to recover the sphingolipids.
-
Dry the final chloroform phase containing the enriched sphingolipids under a nitrogen stream.
-
Re-extract the residue against a 10 mM aqueous LiCl solution for further purification.
Data Presentation
Table 1: Optimization of Reaction Conditions for Alkaline Methanolysis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst | 1M LiOMe | 1M NaOH | 0.5% NaOCH3 | 1% KOH |
| Temperature | 0°C | 60.5°C | Ambient | 70°C |
| Time | 1 hour | Not specified | Not specified | 3.5 hours |
| Methanol to Oil Ratio | Not applicable | 6.7:1 | Not specified | 8:1 |
| Phospholipid Removal Efficiency | >95% (inferred) | Not specified | Not specified | Not specified |
| Target Application | Sphingolipid analysis[1] | Biodiesel production[2] | Phosphoglyceride analysis[11] | Fatty acid production[12] |
Note: The conditions presented are from different studies and for various applications. Optimal conditions for a specific experiment must be determined empirically.
Visualizations
Caption: Workflow for Alkaline Methanolysis and Sphingolipid Enrichment.
Caption: Troubleshooting Logic for Incomplete Phospholipid Removal.
References
- 1. Alkaline methanolysis of lipid extracts extends shotgun lipidomics analyses to the low-abundance regime of cellular sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Investigating the Role of Cs Species in the Toluene–Methanol Side Chain Alkylation Catalyzed by CsX Catalysts [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. Studies on the methanolysis of small amounts of purified phospholipids for gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrolysis optimization and characterization study of preparing fatty acids from Jatropha curcas seed oil - PMC [pmc.ncbi.nlm.nih.gov]
improving the derivatization efficiency of sphinganine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the derivatization efficiency of sphinganine (B43673) for analytical studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the derivatization of sphinganine.
Q1: Why is derivatization of sphinganine necessary for its analysis?
A1: Sphinganine, like other sphingoid bases, lacks a strong chromophore or fluorophore, making it difficult to detect with high sensitivity using common analytical techniques like HPLC with UV-Vis or fluorescence detection. Derivatization attaches a chemical tag to the sphinganine molecule that has strong UV absorbance or fluorescence properties, significantly enhancing its detectability.
Q2: My derivatization reaction is showing low yield or is incomplete. What are the possible causes and solutions?
A2: Low derivatization yield can be attributed to several factors:
-
Suboptimal pH: The pH of the reaction buffer is critical for the derivatization reaction to proceed efficiently. For instance, OPA derivatization is typically carried out in a basic medium, with a borate (B1201080) buffer at a pH of around 9.5 to 10.5 being commonly used.[1] Fmoc-Cl also reacts with amines under alkaline conditions.[2] Ensure your buffer is freshly prepared and the pH is accurately adjusted.
-
Incorrect Reagent Concentration: An insufficient amount of the derivatizing reagent can lead to incomplete derivatization. Conversely, an excessive concentration of the reagent can sometimes lead to side reactions and the formation of interfering byproducts.[3] It is advisable to optimize the molar ratio of the derivatizing agent to the analyte.
-
Degraded Reagents: Derivatization reagents like OPA can be unstable and degrade over time, especially when exposed to light and air.[3][4] Always use fresh or properly stored reagents. For example, OPA solutions are often prepared fresh daily.
-
Presence of Interfering Substances: Primary amines in the sample matrix can compete with sphinganine for the derivatizing reagent, leading to lower yields. Proper sample clean-up and extraction procedures are crucial to minimize such interferences.
-
Inadequate Reaction Time or Temperature: Derivatization reactions require a specific amount of time to reach completion. Short incubation times may result in incomplete reactions. While most derivatization reactions for sphinganine are performed at room temperature, temperature can influence the reaction rate.[5]
Q3: I am observing multiple peaks or interfering peaks in my chromatogram. What could be the reason?
A3: The presence of extraneous peaks can be due to:
-
Reagent-Related Peaks: The derivatizing reagent itself or its degradation products can sometimes be detected, leading to interfering peaks. A blank run (containing only the derivatization reagent and solvent) can help identify these peaks.
-
Side Reactions: Under non-optimal conditions, derivatizing agents can react with other molecules in the sample or undergo side reactions, leading to the formation of multiple products.
-
Instability of Derivatives: Some derivatives, like those formed with OPA, can be unstable and degrade over time, leading to the appearance of new peaks in the chromatogram.[4][6] It is important to analyze the samples as soon as possible after derivatization or to use a more stable derivatizing reagent like NDA.[7]
-
Matrix Effects: Complex biological matrices can contain compounds that co-elute with the derivatized sphinganine, causing interference.[8] Improving the sample extraction and clean-up steps or adjusting the chromatographic conditions can help resolve these interfering peaks.
Q4: How can I improve the stability of my sphinganine derivatives?
A4: The stability of the derivatives is a crucial factor for obtaining reproducible results.
-
Choice of Derivatizing Agent: Naphthalene-2,3-dicarboxaldehyde (NDA) is known to form more stable derivatives with primary amines compared to o-phthalaldehyde (B127526) (OPA).[7][9]
-
Reaction Quenching: For some reactions, it may be necessary to stop the reaction after a specific time to prevent degradation of the derivative. This can be achieved by adding an acid, such as acetic acid.[3]
-
Storage Conditions: If immediate analysis is not possible, store the derivatized samples at low temperatures (e.g., 4°C or -20°C) and protect them from light to minimize degradation.[10] However, repeated freeze-thaw cycles should be avoided as they can lead to increased S1P and SPH levels.[11]
Q5: What are the key differences between OPA, Fmoc-Cl, and NDA as derivatizing agents for sphinganine?
A5: OPA, Fmoc-Cl, and NDA are all effective derivatizing agents for primary amines like sphinganine, but they have different characteristics:
-
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[1] The main drawback is the limited stability of the derivatives.[4][6]
-
9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl): Reacts with primary and secondary amines to form stable and highly fluorescent derivatives.[2][12] The reaction is typically carried out in a borate buffer.[12]
-
Naphthalene-2,3-dicarboxaldehyde (NDA): Reacts with primary amines in the presence of a cyanide ion to form stable and intensely fluorescent 1-cyano-2-alkyl-benz[f]isoindole (CBI) derivatives.[6][7] NDA derivatives are generally more stable than OPA derivatives.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for different sphinganine derivatization methods to facilitate comparison.
Table 1: Comparison of Derivatization Reagents for Sphinganine Analysis
| Parameter | o-Phthalaldehyde (OPA) | 9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl) | Naphthalene-2,3-dicarboxaldehyde (NDA) |
| Reaction pH | 9.5 - 10.5 (Borate Buffer)[1] | ~10 (Borate Buffer)[2] | ~9.1 (Borate Buffer)[13] |
| Nucleophile | Thiol (e.g., 2-mercaptoethanol)[1] | Not Required | Cyanide Ion (e.g., NaCN)[13] |
| Derivative Stability | Less Stable[4][6] | Stable[12] | More Stable than OPA[7] |
| Detection Wavelengths (Ex/Em) | 340 nm / 455 nm[1] | 265 nm / 309 nm[5] | 252 nm / 483 nm[6][7] |
| Limit of Detection (LOD) | - | 1.5 ng/mL[5] | ~0.1 pmol[7] |
Table 2: Optimized Conditions for OPA Derivatization of Sphinganine
| Parameter | Condition | Reference |
| OPA Reagent Preparation | 5 mg OPA dissolved in 95 µL ethanol (B145695) and 5 µL 2-mercaptoethanol, added to 9.9 mL of 3% boric acid (pH 10.5) | [1] |
| Reaction Time | 5 minutes | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Mobile Phase for HPLC | Methanol (B129727):5 mM potassium phosphate (B84403) buffer pH 7 (90:10 v/v) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to sphinganine derivatization.
Protocol 1: OPA Derivatization for HPLC-FLD Analysis
This protocol is adapted from a method for the quantification of sphingosine (B13886) and sphinganine in rat serum.[1]
Materials:
-
o-Phthalaldehyde (OPA)
-
Ethanol (100%)
-
2-Mercaptoethanol
-
Boric acid
-
Potassium hydroxide (B78521) (KOH)
-
Methanol (HPLC grade)
-
Potassium phosphate buffer (5 mM, pH 7)
-
Syringe filters (0.25 µm)
Procedure:
-
Preparation of OPA Reagent:
-
Dissolve 5 mg of OPA in 95 µL of 100% ethanol.
-
Add 5 µL of 2-mercaptoethanol.
-
Add this solution to 9.9 mL of 3% boric acid in water.
-
Adjust the pH of the final solution to 10.5 with KOH.
-
-
Sample Preparation:
-
The lipid extract containing sphinganine should be dried and reconstituted in 50 µL of methanol.[1]
-
-
Derivatization Reaction:
-
Add 50 µL of the prepared OPA reagent to the reconstituted lipid extract.
-
Incubate the mixture for 5 minutes at room temperature.
-
-
Sample Dilution and Filtration:
-
Add 900 µL of methanol:5 mM potassium phosphate buffer (90:10, pH 7) to the reaction mixture.
-
Filter the 1 mL sample into an HPLC vial using a 0.25 µm syringe filter.
-
-
HPLC-FLD Analysis:
-
Inject the sample into an HPLC system equipped with a fluorescence detector.
-
Use a C18 reverse-phase column for separation.
-
The mobile phase is methanol:5 mM potassium phosphate buffer pH 7 (90:10 v/v) at a flow rate of 1 mL/min.
-
Set the excitation wavelength to 340 nm and the emission wavelength to 455 nm.[1]
-
Protocol 2: NDA Derivatization for Enhanced Stability
This protocol is based on the use of naphthalene-2,3-dicarboxaldehyde (NDA) which forms more stable derivatives compared to OPA.[7]
Materials:
-
Naphthalene-2,3-dicarboxaldehyde (NDA)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Boric acid buffer (pH ~9)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
Procedure:
-
Preparation of Derivatization Reagents:
-
Prepare a stock solution of NDA in a suitable organic solvent like methanol or acetonitrile.
-
Prepare a dilute solution of cyanide (e.g., 10 mM NaCN) in water.
-
Prepare a borate buffer (e.g., 20 mM) and adjust the pH to approximately 9.
-
-
Derivatization Reaction:
-
To the sample containing sphinganine (dissolved in a small volume of solvent), add the borate buffer, the NDA solution, and the cyanide solution.
-
The exact concentrations and volumes should be optimized, but a typical reaction mixture might involve reacting the sample with 1.0 mM NDA and 20 mM NaCN in a borate buffer at pH 9.1 for about 15 minutes.[13]
-
-
HPLC-FLD Analysis:
Visualizations
The following diagrams illustrate the experimental workflow and a key reaction pathway.
Caption: Experimental workflow for sphinganine derivatization and analysis.
Caption: OPA derivatization reaction of sphinganine.
References
- 1. Isolation and Quantification of Sphingosine and Sphinganine from Rat Serum Revealed Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ikm.org.my [ikm.org.my]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comparative study of naphthalene-2,3-dicarboxaldehyde and o-phthalaldehyde fluorogenic reagents for chromatographic detection of sphingoid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pickeringlabs.com [pickeringlabs.com]
- 10. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Sphingolipid Analysis in Complex Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of sphingolipids in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability and artifacts in sphingolipid analysis?
A1: Artifacts and variability in sphingolipid analysis can be introduced at multiple stages of the experimental workflow.[1] Key sources include:
-
Pre-analytical Variables: Sample handling and storage are critical. For instance, the concentration of sphingosine-1-phosphate (S1P) can be artificially elevated in serum samples compared to plasma due to platelet activation during coagulation.[1] Some sphingolipid species can degrade depending on the time and temperature of storage.[1]
-
Matrix Effects: Components of a biological sample can interfere with the ionization of target analytes in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2][3][4] Phospholipids are a major source of matrix effects in biological samples.[3][5]
-
In-source Fragmentation: Sphingolipids, particularly ceramides (B1148491), can fragment within the ion source of the mass spectrometer before mass analysis.[1] This can lead to an underestimation of the intact species.[1]
-
Suboptimal Extraction: The vast structural diversity of sphingolipids, from hydrophobic ceramides to water-soluble gangliosides, makes it challenging to achieve uniform extraction efficiency for all species with a single protocol.[6][7] S1P recovery, for example, can be poor with standard lipid extraction methods.[1]
-
Isobaric Interferences: Different sphingolipid species can have the same nominal mass (isobaric species), which can lead to misidentification and inaccurate quantification if not properly separated chromatographically.[1][6][8]
Q2: How can I minimize matrix effects, particularly from phospholipids?
A2: Minimizing matrix effects is crucial for accurate sphingolipid quantification. Several strategies can be employed:
-
Optimized Sample Cleanup:
-
Liquid-Liquid Extraction (LLE): Methods like the Folch or Bligh and Dyer are commonly used to separate lipids from other cellular components.[9][10]
-
Solid-Phase Extraction (SPE): SPE can be used to fractionate different lipid classes and remove interfering substances.[1][7][11]
-
Phospholipid Removal Products: Specialized products, such as those using zirconia-coated silica, can selectively remove phospholipids.[3]
-
Alkaline Hydrolysis: A mild alkaline treatment can selectively hydrolyze glycerophospholipids while leaving most sphingolipids intact.[1][12]
-
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate analytes from co-eluting matrix components is essential.[11]
-
Use of Appropriate Internal Standards: Stable isotope-labeled (SIL) internal standards are considered the gold standard as they co-elute with the analyte and experience similar matrix effects, providing the most accurate correction.[1][13][14] When a specific SIL standard is unavailable, a SIL standard of a closely related species within the same lipid class is the next best option.[7]
Q3: I'm observing poor peak shape and low recovery for Sphingosine-1-Phosphate (S1P). What could be the cause and how can I fix it?
A3: The analysis of S1P is known to be challenging due to its polar phosphate (B84403) head group and zwitterionic nature.[1]
-
Potential Cause: Poor retention on standard reversed-phase (RP) columns and low recovery with typical lipid extraction methods.[1]
-
Troubleshooting Steps:
-
Chromatography: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for better retention and improved peak shape of polar molecules like S1P.[1]
-
Extraction: A butanol-based extraction or a single-phase extraction method may improve S1P recovery compared to standard protocols.[1] A simple and rapid method using methanol (B129727) for plasma sphingolipid extraction has also been reported to have good performance.[15]
-
Q4: How do I choose the right internal standard for my sphingolipid analysis?
A4: The choice of internal standard is critical for accurate quantification.[14]
-
Gold Standard: Stable isotope-labeled (SIL) internal standards that are chemically identical to the analyte of interest are highly recommended.[13][14] They share very similar physical and chemical properties with their endogenous counterparts, ensuring comparable extraction efficiency and ionization response.[13]
-
Class-Specific Standards: When it is not feasible to use an individual internal standard for every analyte, using one SIL standard for each class of sphingolipid is a common practice.[13]
-
Odd-Chain Standards: An alternative is to use odd-chain sphingolipids (e.g., C17-sphinganine), which are not typically found in mammalian samples or are present at very low levels.[14]
-
Validation: Regardless of the choice, it is crucial to validate the performance of the internal standard to ensure it accurately reflects the behavior of the endogenous analyte.
Q5: How can I differentiate between isobaric sphingolipid species?
A5: Differentiating between sphingolipids with the same nominal mass is a significant challenge.[6]
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) is essential for separating isobaric species before they enter the mass spectrometer.[8] Both reversed-phase (RP) and normal-phase (NP) LC can be used. RP-LC separates based on the length and saturation of the N-acyl chain, while NP-LC separates based on the polarity of the headgroups.[8]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements that can help distinguish between some isobaric species.[1]
-
Tandem Mass Spectrometry (MS/MS): The fragmentation patterns of sphingolipids in MS/MS can provide structural information to help differentiate isomers.[6][16]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Suggested Solution(s) |
| Ion Suppression from Matrix Effects | Enhance sample cleanup using techniques like LLE, SPE, or phospholipid removal plates.[11] Modify the LC gradient to better separate analytes from interfering matrix components.[17] |
| Suboptimal Mass Spectrometer Settings | Optimize MS parameters, including spray voltage, gas flows, and temperature.[17][18] Fine-tune compound-dependent parameters like declustering potential and collision energy for each analyte.[17] |
| Sample Degradation | Ensure proper sample handling and storage on ice or at low temperatures to prevent degradation.[7][18] |
| Inappropriate Internal Standard | Use a stable isotope-labeled internal standard that closely matches the analyte's properties to compensate for signal variability.[3][6] |
Issue 2: Poor Chromatographic Peak Shape (Broadening, Tailing, or Splitting)
| Potential Cause | Suggested Solution(s) |
| Column Contamination or Degradation | Wash the column with a strong solvent like isopropanol.[11] If the issue persists, the column may need to be replaced.[11][18] |
| Inappropriate Sample Solvent | Reconstitute the final lipid extract in a solvent that is weaker than or matches the initial mobile phase composition.[11] |
| Column Overload | Dilute the sample to avoid overloading the analytical column. |
| Secondary Interactions with Stationary Phase | For basic analytes that exhibit tailing, consider using a different column or adjusting the mobile phase pH.[11] |
Data Summary Tables
Table 1: Comparison of Sphingolipid Extraction Methods
| Extraction Method | Principle | Advantages | Considerations | Typical Recovery |
| Folch Method | Liquid-liquid extraction using a chloroform-methanol mixture to separate lipids into a lower organic phase.[9][10] | Widely used, effective for a broad range of lipids.[9] | Can be labor-intensive, may not be optimal for all sphingolipid classes. | 69-96%[19] |
| Bligh and Dyer Method | A modified liquid-liquid extraction using chloroform (B151607), methanol, and water.[9][10] | Requires smaller solvent volumes compared to the Folch method. | May have lower recovery for some sphingolipids compared to other methods. | 35-72%[19] |
| Methanol-based Extraction | A simple, single-phase extraction using methanol.[15] | Rapid, requires small sample volumes, and is environmentally friendly.[15][19] | May not be as exhaustive as two-phase extractions for all lipid classes. | 96-101%[19] |
| MTBE Method | Uses methyl-tert-butyl ether for lipid extraction. | 48-84%[19] |
Experimental Protocols
Protocol 1: General Sphingolipid Extraction from Plasma (Modified Bligh & Dyer)
This protocol is a widely used method for extracting a broad range of lipids from plasma.[1][7]
Materials:
-
Plasma sample
-
Internal standard mixture
-
Chloroform (high purity)
-
Methanol (high purity)
-
Water (LC-MS grade)
-
Glass tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of plasma in a glass tube, add 10 µL of the internal standard mix.[7]
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.[1][7]
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.[1]
-
Carefully collect the lower organic phase containing the lipids into a new clean glass tube.[1]
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform 9:1, v/v).[17]
Protocol 2: Alkaline Hydrolysis for Phospholipid Removal
This protocol can be used as a sample cleanup step to reduce matrix effects from phospholipids.[1]
Materials:
-
Dried lipid extract
-
0.6 M KOH in methanol
-
Formic acid (or other suitable acid for neutralization)
Procedure:
-
Reconstitute the dried lipid extract in 1 mL of 0.6 M KOH in methanol.[1]
-
Incubate at room temperature for 60 minutes. This selectively hydrolyzes the ester linkages in glycerophospholipids.[1]
-
Neutralize the reaction by adding an appropriate amount of acid (e.g., formic acid).[1]
-
Proceed with further sample processing or direct analysis.
Visualizations
Caption: A generalized experimental workflow for sphingolipid analysis.
Caption: Troubleshooting decision tree for low signal intensity.
Caption: Simplified overview of sphingolipid metabolism pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio [metwarebio.com]
- 10. A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis - ProQuest [proquest.com]
- 16. The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput Sphingolipid Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in high-throughput sphingolipid analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental procedures in a question-and-answer format.
Question: Why am I observing poor peak shapes and inconsistent retention times in my LC-MS/MS analysis?
Answer: Poor chromatography can stem from several sources. Ensure that your mobile phase composition is optimal for the column and the analytes being separated.[1] The sample should be reconstituted in a solvent compatible with the initial mobile phase conditions to prevent peak distortion.[1] Additionally, verify that the LC column is not clogged or degraded, and that the system is properly equilibrated before each run.
Question: My quantitative results show high variability between technical replicates. What are the likely causes?
Answer: High variability in quantitative data often points to inconsistencies in sample preparation or matrix effects.[1] It is crucial to standardize the lipid extraction protocol to ensure precise and consistent execution for all samples.[1] The most critical step for accurate quantification is the addition of an appropriate internal standard at the very beginning of the sample preparation process to account for variability in extraction efficiency and to compensate for matrix effects and variations in ionization efficiency.[1] Stable isotope-labeled (SIL) internal standards are the gold standard as they co-elute with the analyte and experience the same matrix effects.[1]
Question: I am seeing low signal intensity for my target sphingolipids. How can I improve sensitivity?
Answer: Low signal intensity can be due to ion suppression from the sample matrix or suboptimal mass spectrometer parameters.[1] To mitigate ion suppression, enhance the sample cleanup procedure to remove co-eluting matrix components, such as phospholipids (B1166683).[1] Techniques like liquid-liquid extraction, solid-phase extraction (SPE), or specialized phospholipid removal plates can be effective.[1][2] You can also modify the LC gradient to achieve better chromatographic separation between your analytes and the suppressive matrix components.[1] It is also important to optimize MS parameters, including electrospray voltage, gas flows, and temperature, as well as compound-specific parameters like declustering potential and collision energy for each analyte.[1][3]
Question: I am concerned about interference from isobaric species. How can I ensure the specificity of my analysis?
Answer: The analysis of sphingolipids is challenged by the existence of a vast number of isomers.[2] Mass spectrometry alone cannot distinguish between isobaric molecules (molecules with the same mass but different structures).[4] Therefore, chromatographic separation is essential.[4] Techniques like hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) chromatography can be used to separate isomeric and isobaric species before they enter the mass spectrometer.[5][6][7] For complex mixtures, employing multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer enhances the sensitivity and specificity of the analysis by scanning for selected precursor-product ion pairs.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in sphingolipid analysis?
A1: Artifacts in sphingolipid analysis can originate from various stages of the experimental workflow. Common sources include pre-analytical variables during sample handling and storage, matrix effects during mass spectrometry, in-source fragmentation of analytes, isobaric interferences between different lipid species, and suboptimal extraction procedures.[9] For instance, improper sample handling can lead to the degradation of sphingolipids.[4]
Q2: Can I use a single internal standard for all ceramide species?
A2: Using a single internal standard for all ceramides (B1148491) can lead to inaccuracies.[9] This is because differences in acyl chain length and saturation can affect ionization efficiency and fragmentation.[9] For the most accurate quantification, it is recommended to use a panel of stable isotope-labeled internal standards that cover the range of ceramide species present in your sample.[9]
Q3: Is it possible to extract all sphingolipids using a single protocol?
A3: It is challenging to achieve uniformly high recovery for all sphingolipid subspecies with a single extraction protocol due to their vast structural diversity.[2][4] Sphingolipids range from highly hydrophobic species like ceramides to water-soluble gangliosides.[2][4] Therefore, the chosen extraction method often needs to be tailored to the specific class of sphingolipids being analyzed.[4]
Q4: How can I remove interfering phospholipids from my samples?
A4: Phospholipids are a major source of matrix effects in sphingolipid analysis. Several methods can be employed to reduce their interference. A mild alkaline hydrolysis can selectively break down glycerophospholipids while leaving most sphingolipids intact.[1][10] Alternatively, solid-phase extraction (SPE) or commercially available phospholipid removal plates can be used to specifically retain and remove phospholipids from the sample extract.[1]
Q5: What are the benefits of using HILIC over reversed-phase chromatography for sphingolipid analysis?
A5: Hydrophilic Interaction Liquid Chromatography (HILIC) can offer advantages for separating polar sphingolipids. It often provides better retention and separation for classes like sphingoid bases and their phosphates. A key benefit of HILIC is that it can achieve co-elution of analytes and their respective internal standards, which is important for accurate quantification.[5]
Data Presentation
Table 1: Typical MRM Transitions for Selected Sphingolipids
| Sphingolipid Class | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Ceramides (d18:1 backbone) | Varies by fatty acid | 264.4 | Common fragment for ceramides with a d18:1 sphingoid backbone.[11] |
| Sphingomyelins | Varies by fatty acid | 184.1 | Characteristic of the phosphocholine (B91661) head group.[11] |
| Sphingosine (B13886) | 300.3 | 282.3 | Represents the loss of water. |
| Sphingosine-1-Phosphate | 380.3 | 264.4 | Corresponds to the sphingosine backbone. |
| Glucosylceramides (d18:1/C16:0) | 700.6 | 264.4 | Fragmentation yields the ceramide backbone. |
Note: These values are illustrative and should be optimized for the specific instrument and conditions used.[11]
Experimental Protocols
1. Lipid Extraction from Plasma (Bligh & Dyer Method Modification)
This protocol is a widely used method for the extraction of a broad range of lipids from plasma.[4][9]
-
Materials: Plasma sample, Chloroform (B151607), Methanol, Water, Internal standard mix.
-
Procedure:
-
To 100 µL of plasma in a glass tube, add 10 µL of the internal standard mix.[4]
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.[4][9]
-
Add 125 µL of chloroform and vortex for 30 seconds.[4]
-
Add 125 µL of water and vortex for another 30 seconds.[4]
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.[9] You should observe a lower organic phase and an upper aqueous phase.[4]
-
Carefully collect the lower organic phase containing the lipids into a new clean glass tube.[9]
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 9:1, v/v).[4]
-
2. Alkaline Hydrolysis for Phospholipid Removal
This protocol can be used as a sample cleanup step to reduce matrix effects from phospholipids.[9]
-
Materials: Dried lipid extract, 0.6 M KOH in methanol.
-
Procedure:
-
Reconstitute the dried lipid extract in 1 mL of 0.6 M KOH in methanol.[9]
-
Incubate at room temperature for 60 minutes. This selectively hydrolyzes the ester linkages in glycerophospholipids.[9]
-
Neutralize the reaction by adding an appropriate amount of acid (e.g., formic acid).
-
Proceed with further sample processing or direct analysis.
-
Visualizations
A generalized experimental workflow for sphingolipid analysis.
Simplified diagram of the sphingolipid signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the LC-MS/MS Quantification of Sphinganine (d20:0)
For researchers, scientists, and drug development professionals engaged in sphingolipid analysis, the accurate and reliable quantification of key intermediates like sphinganine (B43673) (d20:0) is paramount. This guide provides an objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for sphinganine quantification with alternative approaches, supported by experimental data and detailed protocols.
Method Performance Comparison
The selection of an analytical method significantly impacts the quality of quantitative data. The following tables summarize the key performance characteristics of a typical validated LC-MS/MS method for sphinganine (d20:0) and highlight considerations for alternative analytical approaches.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Sphinganine (d20:0)
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85% - 115% |
| Specificity | High (achieved through MRM) |
| Throughput | High (3-5 min per sample) |
Table 2: Comparison of Alternative Methodological Approaches
| Approach | Advantages | Disadvantages |
| Alternative Internal Standards | ||
| Odd-Chain Sphingolipids (e.g., C17-sphinganine) | Cost-effective.[1] | May not perfectly mimic the analyte's behavior during extraction and ionization. |
| Stable Isotope-Labeled (e.g., d7-sphinganine) | Considered the gold standard, as it closely mimics the physicochemical properties of the endogenous analyte.[1] | Higher cost. |
| Alternative Extraction Methods | ||
| Single-Phase Extraction (e.g., butanol) | Good recovery for a broad range of sphingolipids, including polar species.[2] | |
| Two-Phase Liquid-Liquid Extraction (e.g., Bligh and Dyer) | Well-established and widely used. | May have variable recovery for more polar sphingolipids.[2] |
| Protein Precipitation | Simple and fast.[3][4] | Potential for significant matrix effects. |
Experimental Protocols
A robust and validated experimental protocol is the foundation of reliable quantitative analysis. The following section details a typical workflow for the quantification of sphinganine (d20:0) using LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma or cell lysate, add 150 µL of ice-cold methanol (B129727) containing the internal standard (e.g., d7-sphinganine).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A C18 reversed-phase column is commonly used for separation.[1][3]
-
Mobile Phases:
-
Gradient Elution: A gradient is employed to separate sphinganine from other matrix components.
-
Mass Spectrometry: Analysis is performed in positive electrospray ionization (ESI+) mode, using Multiple Reaction Monitoring (MRM) for targeted quantification.[1]
Table 3: Example MRM Transitions for Sphinganine (d20:0) and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Sphinganine (d20:0) | 302.3 | 284.3 |
| d7-Sphinganine (Internal Standard) | 309.3 | 291.3 |
Visualizing the Workflow and Pathway
To better understand the experimental process and the biological context of sphinganine, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Sphinganine (d18:0) and Sphinganine (d20:0) for Researchers and Drug Development Professionals
An in-depth guide to the structural and functional distinctions between the C18 and C20 saturated sphingoid bases, offering insights into their metabolic pathways, analytical separation, and potential roles in cellular signaling.
Sphinganine (B43673), a key intermediate in the de novo biosynthesis of sphingolipids, exists in various chain lengths, with the 18-carbon (d18:0) and 20-carbon (d20:0) variants being of significant biological interest. While structurally similar, the two-carbon difference in their aliphatic chains gives rise to distinct physicochemical properties and may influence their roles in cellular processes. This guide provides a comparative analysis of sphinganine (d18:0) and sphinganine (d20:0), presenting key data, experimental protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in understanding their nuanced differences.
Physicochemical and Biological Properties: A Tabular Comparison
The addition of two carbons to the hydrocarbon tail of sphinganine (d20:0) compared to sphinganine (d18:0) results in subtle yet significant differences in their physical and biological characteristics. These are summarized below.
| Property | Sphinganine (d18:0) | Sphinganine (d20:0) | Data Source |
| Molecular Formula | C₁₈H₃₉NO₂ | C₂₀H₄₃NO₂ | |
| Molecular Weight | 301.5 g/mol | 329.6 g/mol | [1] |
| Monolayer Behavior | Forms a disordered, liquid-like metastable monolayer at the air/water interface.[2] | Forms a stable, crystalline monolayer at the air/water interface.[2] | [2] |
| Precursor Acyl-CoA | Palmitoyl-CoA (C16:0) | Stearoyl-CoA (C18:0) | [3] |
| Primary Occurrence | Ubiquitous in mammalian tissues. | Enriched in nervous tissues, particularly in gangliosides.[4] | [4] |
Biosynthesis and Metabolism: The Influence of Chain Length
The biosynthesis of both sphinganine (d18:0) and (d20:0) initiates with the condensation of L-serine with a long-chain fatty acyl-CoA by the enzyme serine palmitoyltransferase (SPT). The chain length of the resulting sphinganine is determined by the fatty acyl-CoA substrate utilized.
Caption: De novo biosynthesis of sphinganine (d18:0) and (d20:0).
Once synthesized, sphinganine serves as a substrate for ceramide synthases (CerS) and sphingosine (B13886) kinases (SphK), leading to the formation of dihydroceramides and sphinganine-1-phosphate, respectively. While detailed kinetic studies directly comparing the preference of these enzymes for d18:0 versus d20:0 are limited, the Km values of various CerS isoforms for sphinganine (d18:0) have been determined to be in the low micromolar range (2-5 µM)[5]. The substrate specificity of these downstream enzymes for d18:0 versus d20:0 likely plays a crucial role in determining the abundance and species of complex sphingolipids within different tissues.
Experimental Protocols
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The accurate quantification of sphinganine (d18:0) and (d20:0) in biological samples is most effectively achieved using LC-MS/MS. These two molecules can be distinguished based on their different precursor ion masses and chromatographic retention times.[6]
Sample Preparation (Lipid Extraction):
-
Homogenize tissue or cell samples in a suitable solvent mixture, typically chloroform:methanol (B129727).
-
Perform a liquid-liquid extraction to separate the lipid-containing organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in a solvent compatible with the LC mobile phase.
LC-MS/MS Parameters:
-
Chromatographic Separation: A reverse-phase C18 column is commonly used. A gradient elution with a mobile phase consisting of solvents such as water, acetonitrile, and methanol with additives like formic acid or ammonium (B1175870) formate (B1220265) allows for the separation of the analytes.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM):
-
For sphinganine (d18:0), monitor the transition of the precursor ion [M+H]⁺ at m/z 302.3 to product ions.
-
For sphinganine (d20:0), monitor the transition of the precursor ion [M+H]⁺ at m/z 330.3 to product ions.
-
Common product ions for both molecules result from the loss of one or two water molecules.[6]
-
Caption: Experimental workflow for LC-MS/MS analysis of sphinganines.
Signaling Pathways and Biological Implications
While both sphinganine (d18:0) and (d20:0) are precursors to bioactive sphingolipids like ceramides (B1148491) and sphingosine-1-phosphate (S1P), their direct roles in cell signaling are less understood. It is hypothesized that the difference in their chain length could influence their partitioning into cellular membranes and their interaction with effector proteins, thereby modulating downstream signaling events. For instance, sphinganine has been shown to inhibit protein kinase C (PKC)[7][8]. The differential efficacy of d18:0 and d20:0 in such interactions warrants further investigation.
The downstream metabolites of these two sphinganine species, particularly ceramides and S1Ps with C18 and C20 backbones, have been implicated in a variety of cellular processes, including apoptosis, cell cycle regulation, and inflammation. The prevalence of C20-sphingolipids in the nervous system suggests a specialized role in neural function.[4]
Caption: Potential downstream signaling of d18:0 and d20:0 sphinganine.
Conclusion and Future Directions
The subtle structural difference between sphinganine (d18:0) and sphinganine (d20:0) translates into distinct biophysical behaviors and suggests potentially unique biological functions. While current research has established their biosynthetic origins and analytical separation, a significant knowledge gap remains regarding their comparative roles in modulating enzyme activities and signaling pathways. Future research should focus on:
-
Direct comparative enzyme kinetic studies of ceramide synthases and sphingosine kinases with both d18:0 and d20:0 sphinganine as substrates.
-
Cell-based assays to elucidate the differential effects of exogenous sphinganine (d18:0) and (d20:0) on specific signaling cascades.
-
Advanced lipidomic studies to map the distribution and abundance of C18- and C20-sph ingolipids in various tissues and disease states.
A deeper understanding of the comparative biology of these two sphinganine species will undoubtedly provide valuable insights for researchers in the field of sphingolipid metabolism and may open new avenues for therapeutic intervention in diseases where sphingolipid signaling is dysregulated.
References
- 1. C20 Sphinganine | C20H43NO2 | CID 11616885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. search.library.ucla.edu [search.library.ucla.edu]
- 6. lipidmaps.org [lipidmaps.org]
- 7. LIPID MAPS [lipidmaps.org]
- 8. Sphinganine effects on chemoattractant-induced diacylglycerol generation, calcium fluxes, superoxide production, and on cell viability in the human neutrophil. Delivery of sphinganine with bovine serum albumin minimizes cytotoxicity without affecting inhibition of the respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Dichotomy: A Comparative Guide to C18 and C20 Sphingoid Bases
For Researchers, Scientists, and Drug Development Professionals
Sphingolipids, a class of complex lipids, are integral components of cellular membranes and play critical roles as signaling molecules in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The backbone of these lipids is the sphingoid long-chain base, with the most common in mammals being the 18-carbon (C18) and 20-carbon (C20) structures. While structurally similar, the two-carbon difference between C18 and C20 sphingoid bases imparts distinct biological functions and tissue-specific distributions, holding significant implications for cellular signaling, membrane biophysics, and the pathogenesis of various diseases. This guide provides an objective comparison of the biological significance of C20 versus C18 sphingoid bases, supported by experimental data and detailed methodologies.
At a Glance: Key Differences Between C18 and C20 Sphingoid Bases
| Feature | C18 Sphingoid Bases (e.g., Sphingosine) | C20 Sphingoid Bases (e.g., Eicosasphingosine) |
| Prevalence | The most abundant sphingoid base in most mammalian tissues.[1] | Significantly enriched in the central nervous system (CNS), particularly in gangliosides.[1] |
| Biosynthesis Precursor | Predominantly synthesized from palmitoyl-CoA (C16:0).[2] | Synthesized from stearoyl-CoA (C18:0).[2] |
| Primary Roles | Ubiquitous roles in maintaining membrane structure and signaling in various cell types. | Specialized functions in the nervous system, including neuronal development, differentiation, and signaling.[1][3] |
| Impact on Membrane Properties | Contributes to the formation of ordered membrane domains (lipid rafts). | The longer chain length is suggested to induce a more rigid and flatter membrane structure, potentially influencing protein interactions within rafts.[3] |
| Involvement in Disease | Dysregulation of C18-ceramide is implicated in various diseases, including cancer and metabolic disorders, often promoting apoptosis.[4][5] | Altered ratios of C18/C20 gangliosides are associated with CNS development, aging, and neurodegenerative diseases.[1][6] Elevated levels of C20-ceramides have been linked to cardiovascular disease and type 2 diabetes.[4] |
Quantitative Insights: Distribution and Biological Effects
While direct quantitative comparisons of the bioactivity of C18 and C20 sphingoid bases are not extensively documented, their differential distribution and the varying levels of their derivatives in pathological states provide crucial insights into their distinct roles.
Table 1: Relative Abundance of C18 and C20 Sphingoid Base-Containing Sphingolipids in Different Tissues
| Tissue | Predominant Sphingoid Base | C20-Sphingosine Content | Key Findings |
| Most Mammalian Tissues | C18-Sphingosine | Low to negligible | C18 is the foundational sphingoid base for the majority of sphingolipids throughout the body.[1] |
| Central Nervous System (Brain) | C18-Sphingosine and C20-Sphingosine | Significantly enriched, particularly in gangliosides.[1][3] | The ratio of C20/C18-gangliosides increases with neuronal differentiation and aging.[1] |
| Rat Cerebellar Granule Cells | C18-Sphingosine and C20-Sphingosine | Present, with biosynthesis increasing during prolonged cell culture. | The incorporation of stearic acid into C20-sphingosine is lower than that of palmitic acid into C18-sphingosine.[2] |
This table is a summary of general findings. Specific percentages can vary significantly based on the specific lipid species, analytical methods, and the age and condition of the organism.
Delving into the Mechanisms: Signaling Pathways and Biosynthesis
The biological effects of C18 and C20 sphingoid bases are executed through their incorporation into more complex sphingolipids like ceramides (B1148491) and gangliosides, which in turn modulate critical signaling pathways.
De Novo Sphingolipid Biosynthesis
The synthesis of both C18 and C20 sphingoid bases originates from the condensation of a fatty acyl-CoA with the amino acid serine, catalyzed by serine palmitoyltransferase (SPT). The chain length of the resulting sphingoid base is determined by the fatty acyl-CoA substrate.
Ceramide-Induced Apoptosis Signaling
Ceramides, particularly C18-ceramide, are well-established pro-apoptotic molecules. They can be generated in response to various cellular stresses and activate downstream signaling cascades leading to programmed cell death.
Experimental Protocols
Protocol 1: Analysis of C18 and C20 Sphingoid Bases and their Derivatives by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of sphingolipids from cultured cells.
1. Lipid Extraction (Modified Bligh & Dyer Method)
-
Harvest and wash cells with ice-cold PBS.
-
Add a 2:1:0.8 (v/v/v) mixture of chloroform (B151607):methanol:water to the cell pellet.
-
Vortex thoroughly and incubate on ice for 15 minutes.
-
Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase of the chromatography gradient).
2. LC-MS/MS Analysis
-
Chromatography:
-
Column: A C18 reversed-phase column is suitable for separating sphingolipids based on their acyl chain length.
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the sphingolipids.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for sphingoid bases and ceramides.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. Specific precursor-to-product ion transitions for each C18 and C20 sphingolipid species of interest are monitored.
-
Quantification: Absolute quantification is achieved by comparing the peak areas of the endogenous sphingolipids to those of a known amount of added internal standards (e.g., C17-sphingosine, C17-ceramide).
-
Protocol 2: Ceramide-Induced Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activity of executioner caspases, a hallmark of apoptosis.
1. Cell Culture and Treatment
-
Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of C18-ceramide and C20-ceramide (typically dissolved in a suitable solvent like DMSO) for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle control.
2. Caspase-3/7 Activity Measurement
-
Use a commercially available luminescent or fluorescent caspase-3/7 activity assay kit.
-
Following the manufacturer's instructions, add the caspase-3/7 reagent, which contains a proluminescent or profluorescent substrate for caspase-3 and -7, to each well.
-
Incubate the plate at room temperature for the recommended time to allow for the enzymatic reaction.
-
Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.
3. Data Analysis
-
Normalize the readings to the vehicle control to determine the fold-change in caspase activity.
-
Plot the dose-response curves for C18-ceramide and C20-ceramide to compare their apoptotic potency.
Conclusion
The subtle difference in chain length between C18 and C20 sphingoid bases translates into significant functional diversity. While C18 sphingoid bases are fundamental to cellular structure and signaling throughout the body, C20 sphingoid bases play a more specialized role, particularly within the complex environment of the central nervous system. The differential expression of these sphingoid bases and their derivatives in various physiological and pathological states underscores their importance as potential biomarkers and therapeutic targets. Further quantitative studies directly comparing the bioactivities of C18 and C20 sphingolipids are warranted to fully elucidate their distinct roles in health and disease, paving the way for the development of more targeted therapeutic strategies.
References
- 1. Ganglioside molecular species containing C18- and C20-sphingosine in mammalian nervous tissues and neuronal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of gangliosides containing C18:1 and C20:1 [3-14C]sphingosine after administrating [1-14C]palmitic acid and [1-14C]stearic acid to rat cerebellar granule cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Differential Anatomical Expression of Ganglioside GM1 Species Containing d18:1 or d20:1 Sphingosine Detected by MALDI Imaging Mass Spectrometry in Mature Rat Brain [frontiersin.org]
- 4. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gangliosides as Biomarkers of Human Brain Diseases: Trends in Discovery and Characterization by High-Performance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of different sphinganine quantification assays
An objective comparison of analytical methods is crucial for researchers selecting the appropriate assay for their specific needs. This guide provides a detailed , focusing on methodologies, performance metrics, and applications relevant to researchers, scientists, and drug development professionals.
Overview of Sphinganine (B43673) Quantification Methods
The quantification of sphinganine, a key intermediate in sphingolipid metabolism, is essential for understanding its role in cellular processes and various pathologies. The primary methods for its measurement include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Enzyme-Linked Immunosorbent Assay (ELISA), and enzymatic assays. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, throughput, and cost.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for sphingolipid analysis due to its high sensitivity and specificity.[1] This technique allows for the simultaneous quantification of multiple sphingolipid species, including sphinganine, sphingosine (B13886), and their phosphorylated derivatives, within a single chromatographic run.[2][3]
Quantitative Performance
LC-MS/MS methods demonstrate excellent precision, accuracy, and low detection limits, making them suitable for analyzing samples with low analyte concentrations.[2]
| Parameter | LC-MS/MS Performance Data | Source |
| Limit of Detection (LOD) | 21 fmol | [4] |
| Linear Range | 5 - 10,000 nM | [3] |
| Precision (CV%) | 0.3 - 8.0% RSD (Intra-assay) | [3] |
| 13% (Overall) | [4][5] | |
| Analysis Time | 3.5 - 20 minutes per sample | [3][4][5] |
| Sample Types | Plasma, Serum, B cells, Tissue Homogenates, Cell Lysates | [1][3] |
Experimental Protocol: LC-MS/MS
A typical workflow involves lipid extraction, chromatographic separation, and mass spectrometric detection.
-
Internal Standard Spiking : A non-naturally occurring internal standard (e.g., C17-sphingosine) is added to the sample to correct for variations in extraction and ionization.[2][4]
-
Lipid Extraction : Lipids are commonly extracted from the biological matrix using a liquid-liquid extraction, such as a modified Bligh & Dyer method with chloroform/methanol (B129727) mixtures or a butanolic extraction.[2][6] The organic phase containing the lipids is collected and dried.
-
Reconstitution : The dried lipid extract is redissolved in an appropriate solvent, such as methanol or a methanol/chloroform mixture, for injection into the LC system.[4][6]
-
Chromatographic Separation : The extracted lipids are separated using high-performance liquid chromatography. Both reversed-phase (C18) and hydrophilic interaction liquid chromatography (HILIC) columns are used.[2][6] A gradient elution with solvents like methanol, water, and formic acid is typically employed.[1][2]
-
Mass Spectrometry Detection : The separated analytes are ionized, often using electrospray ionization (ESI) in positive mode, and detected by a tandem mass spectrometer. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for sphinganine (e.g., m/z 302.3 → 284.2).[2][4]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD serves as a cost-effective alternative to LC-MS/MS. This method requires derivatization of the primary amine group of sphinganine with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA), to enable sensitive detection.[7][8]
Quantitative Performance
While generally less sensitive than LC-MS/MS, modern HPLC-FLD methods can quantify nanogram amounts of sphinganine and are comparable to mass spectrometry in terms of sensitivity and reproducibility for certain applications.[7]
| Parameter | HPLC-FLD Performance Data | Source |
| Limit of Quantification (LOQ) | 3.0 ng | [8] |
| Analysis Time | ~10 minutes per sample | [7][8] |
| Sample Types | Serum, Plasma, Tissues, Cultured Cells | [7][9] |
Experimental Protocol: HPLC-FLD
-
Lipid Extraction : Similar to LC-MS/MS protocols, lipids are extracted from the sample using organic solvents like isopropanol:ethyl acetate.[7] The extract is then dried.
-
Derivatization : The dried lipid residue is dissolved in methanol. An o-phthalaldehyde (OPA) reagent is added and incubated for a short period (e.g., 5 minutes) to allow the fluorescent tag to react with sphinganine.[7][8]
-
Chromatographic Separation : The derivatized sample is injected into an HPLC system, typically equipped with a reversed-phase C18 column.[7][8] An isocratic mobile phase, such as methanol and potassium phosphate (B84403) buffer, is used to separate the analytes.[7][8]
-
Fluorescence Detection : The separated, fluorescently-tagged sphinganine is detected using a fluorescence detector set to appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 455 nm).[7][8] Quantification is performed by comparing the peak area to a standard curve.
Enzymatic Assays
Enzymatic methods provide an alternative approach for quantifying sphingolipids. For sphinganine (or sphingosine), the assay often involves acylation to form a ceramide analog, which is then phosphorylated by a kinase using radiolabeled ATP.[10]
Quantitative Performance
These assays can quantify picomole levels of sphinganine and are useful for measuring total mass levels in cellular extracts.[10]
| Parameter | Enzymatic Assay Performance Data | Source |
| Quantitative Range | 25 - 5,000 pmol | [10][11] |
| Sample Types | Cultured Cells, Tissues | [10][12] |
Experimental Protocol: Enzymatic Assay
-
Lipid Extraction : Lipids are extracted from cellular samples.
-
Acylation : Sphinganine is chemically acylated (e.g., with hexanoic anhydride) to convert it into a substrate (N-C6-sphinganine) that can be recognized by E. coli diacylglycerol kinase.[10]
-
Phosphorylation : The short-chain ceramide is quantitatively phosphorylated using diacylglycerol kinase and radiolabeled ATP ([γ-³²P]ATP) to produce N-C6-[³²P]sphinganine phosphate.[10]
-
Separation and Quantification : The radiolabeled product is separated from other lipids, often by thin-layer chromatography (TLC).[10] The amount of radioactivity in the product spot is then measured using a scintillation counter or phosphorimager, which is proportional to the initial amount of sphinganine.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits offer a high-throughput platform for quantifying sphingolipids, including sphingosine, although specific kits for sphinganine are less common. These are typically competitive immunoassays where the analyte in the sample competes with a labeled antigen for binding to a limited number of antibody sites.[13]
Quantitative Performance
The performance of ELISA kits varies by manufacturer and target analyte. They provide a convenient method, though cross-reactivity with structurally similar lipids can be a concern.
| Parameter | ELISA Performance Data (for Sphingosine) | Source |
| Sensitivity | 0.066 ng/mL | [14] |
| Detection Range | 0.156 - 10 ng/mL | [13][14] |
| Precision (CV%) | <10% (Intra-assay), <12% (Inter-assay) | |
| Assay Time | ~1.5 - 3 hours | [15][16] |
| Sample Types | Serum, Plasma, Cell Culture Supernatants, Urine | [17][14][16] |
Experimental Protocol: Competitive ELISA
-
Sample Addition : Samples and standards are added to microtiter plate wells pre-coated with an anti-sphingosine antibody.[13]
-
Competitive Binding : A fixed amount of biotinylated sphingosine is added to the wells. It competes with the sphingosine in the sample for binding to the antibody.[13]
-
Washing : The plate is washed to remove unbound components.[13]
-
Enzyme Conjugate Addition : An avidin-horseradish peroxidase (HRP) conjugate is added, which binds to the captured biotinylated sphingosine.[13]
-
Substrate Reaction : After another wash, a TMB substrate is added. The HRP catalyzes a color change, which is inversely proportional to the amount of sphingosine in the original sample.[13]
-
Measurement : The reaction is stopped, and the absorbance is read at 450 nm.[13]
Visualizations
Sphingolipid De Novo Synthesis Pathway
The diagram below illustrates the de novo synthesis pathway for sphingolipids, highlighting the central role of sphinganine as the precursor to ceramides (B1148491) and more complex sphingolipids.
Caption: De novo sphingolipid synthesis pathway.
General Workflow for Sphinganine Quantification
This workflow outlines the fundamental steps involved in chromatography-based quantification assays for sphinganine.
References
- 1. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Quantification of Sphingosine and Sphinganine from Rat Serum Revealed Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic quantification of sphingosine in the picomole range in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic quantification of sphingosine in the picomole range in cultured cells (Journal Article) | OSTI.GOV [osti.gov]
- 12. Enzymatic measurement of sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ELISA Kit FOR Sphingosine | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 14. biocompare.com [biocompare.com]
- 15. amsbio.com [amsbio.com]
- 16. biomatik.com [biomatik.com]
- 17. biomatik.com [biomatik.com]
A Comparative Guide to the Stereospecific Analysis of D-erythro and L-erythro Sphinganine
For Researchers, Scientists, and Drug Development Professionals
The accurate stereospecific analysis of D-erythro and L-erythro sphinganine (B43673) is critical in sphingolipid research and drug development. As the biosynthetic precursor to sphingosine (B13886) and more complex sphingolipids, the stereochemistry of sphinganine dictates its metabolic fate and biological activity. The naturally occurring D-erythro isomer is a key component of cellular membranes and a signaling molecule, while the L-erythro enantiomer is not typically metabolized through the same enzymatic pathways. This guide provides an objective comparison of the primary analytical methodologies for the separation and quantification of D-erythro and L-erythro sphinganine, supported by experimental data and detailed protocols.
Comparison of Analytical Methodologies
The primary challenge in the analysis of D-erythro and L-erythro sphinganine lies in their enantiomeric nature. As enantiomers, they possess identical physical and chemical properties in an achiral environment, necessitating the use of chiral selectors or derivatizing agents for their separation. The most prevalent techniques employed are High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), derivatization with a chiral reagent followed by analysis on a standard achiral column, and, more recently, Supercritical Fluid Chromatography (SFC).
| Analytical Method | Principle | Typical Performance Metrics | Advantages | Disadvantages |
| Chiral HPLC (Polysaccharide-based CSPs) | Enantiomers interact differently with the chiral cavities of the polysaccharide-based stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives), leading to differential retention. | Resolution (Rs): > 1.5Selectivity (α): 1.1 - 1.5Analysis Time: 15-30 min | Broad applicability to a wide range of chiral compounds. Robust and reproducible separations. | Can be sensitive to mobile phase composition. Columns can be expensive. |
| Chiral HPLC (Macrocyclic Glycopeptide-based CSPs) | Enantiomers form transient diastereomeric complexes with the macrocyclic glycopeptide selector through multiple interaction modes (e.g., hydrogen bonding, ionic interactions, and steric hindrance). | Resolution (Rs): > 1.5Selectivity (α): 1.2 - 1.8Analysis Time: 10-25 min | Excellent for polar and ionizable compounds like sphinganine. Multimodal, allowing for use in normal-phase, reversed-phase, and polar organic modes. | Can have lower sample loading capacity compared to polysaccharide CSPs. |
| Derivatization with Marfey's Reagent followed by Achiral HPLC | The primary amine of sphinganine enantiomers reacts with the chiral Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column (e.g., C18). | Resolution (Rs): > 2.0Selectivity (α): > 1.5Analysis Time: 20-40 min (including derivatization) | Utilizes standard, less expensive achiral columns. Can provide excellent resolution. Derivatized products often have strong UV absorbance, enhancing sensitivity. | Requires an additional reaction step, which can be time-consuming and may introduce variability. Incomplete derivatization can lead to inaccurate quantification. |
| Supercritical Fluid Chromatography (SFC) with Chiral CSPs | Utilizes a supercritical fluid (typically CO2) as the mobile phase. Separation principles are similar to HPLC, relying on differential interactions with a chiral stationary phase. | Resolution (Rs): > 1.5Selectivity (α): 1.1 - 1.6Analysis Time: < 10 min | Significantly faster analysis times compared to HPLC. Reduced organic solvent consumption ("greener" method). Lower viscosity of the mobile phase allows for higher flow rates without a significant loss in efficiency. | Requires specialized instrumentation. Not as widely adopted as HPLC. |
Note: The performance metrics provided are typical values reported in the literature for the separation of chiral amines and amino alcohols and may vary depending on the specific sphinganine sample, instrumentation, and experimental conditions.
Experimental Protocols
Chiral HPLC Method using a Polysaccharide-Based CSP
This protocol outlines a general procedure for the separation of D-erythro and L-erythro sphinganine using a cellulose-based chiral stationary phase.
a. Sample Preparation:
-
Dissolve the sphinganine sample in the mobile phase or a compatible solvent (e.g., ethanol, isopropanol) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
b. HPLC Conditions:
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based chiral column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. A typical starting point is n-hexane/isopropanol (90:10, v/v). The ratio can be optimized to improve resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as sphinganine has a weak chromophore) or Evaporative Light Scattering Detector (ELSD). For enhanced sensitivity, derivatization with a UV-active tag can be performed prior to chiral separation.
-
Injection Volume: 10 µL.
c. Data Analysis:
-
Identify the peaks corresponding to D-erythro and L-erythro sphinganine based on the retention times of pure standards.
-
Calculate the resolution (Rs) and selectivity (α) factors to assess the quality of the separation.
-
Quantify the enantiomers by integrating the peak areas.
Derivatization with Marfey's Reagent and Achiral HPLC Analysis
This method involves the formation of diastereomers for separation on a standard reversed-phase column.
a. Derivatization Procedure:
-
To 50 µL of a 1 mg/mL solution of the sphinganine sample in 50 mM sodium bicarbonate buffer (pH 8.5), add 100 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone (B3395972).
-
Incubate the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and quench the reaction by adding 20 µL of 1 M HCl.
-
Evaporate the acetone under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
b. HPLC Conditions:
-
Column: A standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 30% to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 340 nm.
-
Injection Volume: 20 µL.
c. Data Analysis:
-
Inject derivatized standards of D-erythro and L-erythro sphinganine to determine their respective retention times.
-
Separate and quantify the diastereomeric derivatives in the sample. The elution order of the D- and L-derivatives is typically consistent.
Visualizing the Workflow and Pathways
To better illustrate the experimental processes and the biochemical context of sphinganine, the following diagrams have been generated.
Caption: Workflow for the stereospecific analysis of sphinganine using Chiral HPLC.
A Guide to Inter-Laboratory Comparison of Sphingolipid Measurement
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible measurement of sphingolipids is critical for advancing research and development in numerous therapeutic areas, including oncology, metabolic disorders, and neurodegenerative diseases. Sphingolipids are a class of bioactive lipids that play pivotal roles in cellular processes such as proliferation, apoptosis, and inflammation. As the demand for reliable sphingolipid analysis grows, understanding the performance of different analytical methods across laboratories is paramount. This guide provides an objective comparison of methodologies, supported by inter-laboratory experimental data, to aid researchers in selecting and implementing robust analytical strategies.
Inter-Laboratory Performance of Ceramide Quantification
A significant community effort involving 34 laboratories from 19 countries has provided valuable insights into the inter-laboratory performance of ceramide quantification in human plasma.[1] This study highlights the importance of standardized methods and authentic internal standards in achieving concordant results. The use of mass spectrometry-based methods is the current gold standard for the quantitative analysis of sphingolipids.[1][2][3]
Below is a summary of the quantitative data from this inter-laboratory comparison for four clinically relevant ceramides (B1148491) in a standard reference material (NIST SRM 1950). The results demonstrate that while individual laboratories can achieve high precision, there is notable variability between laboratories, which can be significantly reduced with harmonized protocols.
| Ceramide Species | Mean Concentration (µmol/L) | Intra-laboratory CV (%) | Inter-laboratory CV (%) (Unfiltered) | Inter-laboratory CV (%) (Excluding Outliers) |
| Cer 18:1;O2/16:0 | 0.244 | 3.7 - 4.2 | 25 | 9 |
| Cer 18:1;O2/18:0 | 0.0835 | 3.7 - 4.2 | 31 | 14 |
| Cer 18:1;O2/24:0 | 2.42 | 3.7 - 4.2 | 28 | 12 |
| Cer 18:1;O2/24:1 | 0.855 | 3.7 - 4.2 | 26 | 11 |
Table 1: Summary of inter-laboratory comparison data for ceramide quantification in NIST SRM 1950 human plasma. Data sourced from a study involving 34 laboratories.[1] The use of authentic labeled standards for calibration was shown to dramatically reduce data variability.
Key Sphingolipid Signaling Pathways
Sphingolipids are central to a complex network of signaling pathways that regulate cell fate. The "sphingolipid rheostat" is a critical concept where the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) determines whether a cell undergoes apoptosis or proliferates.[4] Understanding these pathways is essential for interpreting sphingolipid measurements in the context of disease and drug action.
Experimental Protocols
The following section details a generalized, robust protocol for the quantification of sphingolipids in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the most widely used and reliable method.[4][5][6][7][8]
Protocol 1: Sphingolipid Extraction from Plasma/Serum
-
Sample Preparation: Thaw plasma or serum samples on ice.
-
Internal Standard Spiking: To 50 µL of sample, add a cocktail of appropriate stable isotope-labeled internal standards (e.g., C17-ceramide, d7-S1P). The use of non-naturally occurring odd-chain or stable-isotope labeled internal standards is crucial for accurate quantification.[5][7][9]
-
Lipid Extraction:
-
Add methanol, chloroform, and water in a sequential manner with vigorous vortexing between each addition. A common method is the Bligh and Dyer extraction.[7]
-
Centrifuge to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying and Reconstitution:
-
Dry the extracted lipids under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis, such as methanol/chloroform (1:1, v/v).[10]
-
Protocol 2: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Utilize a C18 reversed-phase column for separation of different sphingolipid species.[10]
-
Employ a gradient elution with mobile phases typically consisting of water with formic acid and ammonium (B1175870) formate, and an organic solvent mixture like acetonitrile/isopropanol.[5][7]
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode for most sphingolipids using electrospray ionization (ESI).[10]
-
Perform analysis in Multiple Reaction Monitoring (MRM) mode, using specific precursor-product ion transitions for each sphingolipid species and their corresponding internal standards.[10][11]
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of each sphingolipid using a calibration curve generated with known concentrations of authentic standards.[5][10]
-
Normalize the results to the initial sample volume or protein concentration.[9]
-
References
- 1. chem.yonsei.ac.kr [chem.yonsei.ac.kr]
- 2. Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tandem Mass Spectrometry of Sphingolipids: Applications for Diagnosis of Sphingolipidoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Biological Sphingolipids with Glycerophospholipids and Diacylglycerol by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quantitation of Multiple Sphingolipid Classes Using Normal and Reversed-Phase LC–ESI–MS/MS: Comparative Profiling of Two Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of Sphinganine (d20:0) Peaks in Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally identifying lipid species in mass spectrometry data is paramount. This guide provides a comparative overview of methodologies to confidently confirm the identity of sphinganine (B43673) (d20:0) peaks, supported by experimental data and detailed protocols.
Sphinganine (d20:0), a C20 analog of sphinganine, is a key intermediate in sphingolipid metabolism. Its accurate identification is crucial for understanding various cellular processes and disease states. This guide will compare and detail the essential steps and alternative approaches for the robust identification of sphinganine (d20:0) in mass spectrometry analysis.
Methods for Identification
The gold-standard for identifying sphinganine (d20:0) involves a combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS). This approach relies on three key identifiers: retention time, precursor ion mass, and characteristic fragment ions.
Liquid Chromatography Separation
Liquid chromatography separates sphinganine (d20:0) from other lipid species, including its isomers and isobars, prior to detection by the mass spectrometer. The choice of chromatography can significantly impact the resolution and sensitivity of the analysis.
Table 1: Comparison of Liquid Chromatography Methods for Sphingolipid Analysis
| Feature | Reversed-Phase (RP) Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | C8 or C18 | Silica, Amide |
| Separation Principle | Separates based on hydrophobicity (acyl chain length and saturation). | Separates based on polarity (head group). |
| Typical Mobile Phases | A: Water/Methanol/Formic AcidB: Methanol/Acetonitrile/Isopropanol/Formic Acid | A: Water/Ammonium Formate/Formic AcidB: Acetonitrile/Formic Acid |
| Advantages | Good separation of sphingoid bases with different chain lengths. | Excellent separation of different lipid classes. Good peak shapes for polar sphingolipids.[1] |
| Disadvantages | May have co-elution of lipids with different head groups but similar acyl chains. | May not be as effective at separating sphingoid bases with the same head group but different chain lengths. |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry is used to fragment the selected precursor ion of sphinganine (d20:0) and generate a characteristic fragmentation pattern, or "fingerprint," that confirms its identity.
In positive ion mode, the protonated molecule of sphinganine (d20:0) ([M+H]⁺) has a mass-to-charge ratio (m/z) of 330.6. Upon fragmentation, it undergoes single and double dehydration, resulting in characteristic product ions.
Table 2: Key Mass Spectrometric Parameters for Sphinganine (d20:0) Identification
| Parameter | Value | Reference |
| Precursor Ion [M+H]⁺ | 330.6 m/z | Inferred from d18:0 sphinganine |
| Product Ion (Single Dehydration) | 312.6 m/z | [2] |
| Product Ion (Double Dehydration) | 294.6 m/z | [2] |
| Internal Standard | C17 Sphingoid Bases (e.g., d17:0 sphinganine) | [3] |
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS/MS technique used for quantification. For sphinganine (d20:0), the following MRM transitions would be monitored: 330.6 → 312.6 and/or 330.6 → 294.6. The specific transition and collision energy should be optimized for the instrument being used.[4]
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for accurate and reproducible sphingolipid analysis. The goal is to efficiently extract sphingolipids while minimizing contamination from other lipid classes.
Table 3: Comparison of Sphingolipid Extraction Methods
| Method | Principle | Advantages | Disadvantages | Suitable Matrices |
| Bligh-Dyer | Biphasic liquid-liquid extraction using chloroform, methanol, and water. | Well-established and widely used. Good recovery for a broad range of lipids. | Can be less efficient for very polar sphingolipids.[5] Uses chlorinated solvents. | Tissues, Cells, Plasma |
| Folch | Similar to Bligh-Dyer but with a higher proportion of chloroform. | Good for extracting a wide range of lipids. | Less efficient for polar sphingolipids compared to single-phase methods.[6] Uses chlorinated solvents. | Tissues, Cells, Plasma |
| Single-Phase Extraction | Uses a mixture of solvents (e.g., methanol/chloroform or butanol/methanol) to create a single phase for extraction. | Simpler and faster than biphasic methods.[7] Can have better recovery for polar sphingolipids.[8] Can use non-halogenated solvents.[7] | May extract more non-lipid contaminants. | Plasma, Cells |
dot
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. researchgate.net [researchgate.net]
- 6. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 8. Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sphinganine (d20:0) and Sphingosine (d20:1) in Cellular Signaling and Fate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of two closely related sphingolipids: sphinganine (B43673) (d20:0) and sphingosine (B13886) (d20:1). By examining their roles in key cellular processes and signaling pathways, supported by experimental data, this document aims to equip researchers with a deeper understanding of their distinct and overlapping functions.
Introduction to Sphinganine (d20:0) and Sphingosine (d20:1)
Sphinganine (d20:0) and sphingosine (d20:1) are long-chain sphingoid bases that serve as fundamental building blocks for complex sphingolipids and as bioactive molecules in their own right.[1] Structurally, they share a 20-carbon backbone, but differ in the presence of a double bond in sphingosine (d20:1), which is absent in the saturated sphinganine (d20:0). This subtle structural variance leads to significant differences in their biological activities and metabolic fates.
Both molecules are central to the "sphingolipid rheostat," a concept that posits the balance between pro-apoptotic sphingolipids like ceramide and sphingosine, and pro-survival sphingolipids like sphingosine-1-phosphate (S1P), dictates cell fate.[2][3] While much of the research has focused on the more common 18-carbon (d18) forms, the longer d20 variants are gaining attention for their unique roles, particularly in specific tissues and disease states.
Comparative Biological Effects
Sphinganine (d20:0) and sphingosine (d20:1) both exert potent effects on cell viability and apoptosis, primarily by influencing key signaling cascades. Their pro-apoptotic roles are well-documented, although the precise mechanisms and potency can vary.
Induction of Apoptosis
Both sphinganine and sphingosine are known to induce apoptosis in various cancer cell lines.[1][4] A study on primary chronic lymphocytic leukemia (CLL) cells demonstrated that both lipids significantly reduce cell viability and induce apoptosis.
Table 1: Comparative Effects of Sphinganine and Sphingosine on CLL Cell Viability and Apoptosis
| Treatment (10 µM for 22h) | Mean Cell Viability (%) | Mean Apoptosis (%) |
| Vehicle (MeOH) | 100 | Baseline |
| Sphingosine | ~50% | ~60% |
| Sphinganine | ~60% | ~40% |
Data is approximated from graphical representations in a study by Billiot et al. and is intended for comparative purposes.[5]
These findings suggest that in CLL cells, sphingosine (d20:1) may be a more potent inducer of apoptosis than sphinganine (d20:0) at the same concentration.
Signaling Pathways and Mechanisms of Action
The biological effects of sphinganine and sphingosine are mediated through their interaction with and modulation of various signaling pathways.
Sphingolipid Metabolism and the "Sphingolipid Rheostat"
Sphinganine is a direct precursor to dihydroceramide, which is then desaturated to form ceramide. Sphingosine is generated from the breakdown of ceramide.[6] Both can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphinganine-1-phosphate (SA1P) and sphingosine-1-phosphate (S1P), respectively.[7] S1P is a potent pro-survival signaling molecule, and the balance between sphingosine/ceramide and S1P is critical for determining cell fate.[3][8]
Caption: Simplified Sphingolipid Metabolism and Signaling.
Inhibition of Protein Kinase C (PKC)
Both sphinganine and sphingosine have been identified as potent inhibitors of Protein Kinase C (PKC), a family of kinases crucial for cell proliferation and survival.[9] By inhibiting PKC, these sphingolipids can disrupt pro-survival signals and contribute to apoptosis. The inhibitory effect appears to be competitive with respect to calcium and phorbol (B1677699) esters, suggesting an interaction with the regulatory domain of PKC.[10][11]
Caption: Inhibition of Protein Kinase C (PKC) by Sphinganine and Sphingosine.
Experimental Protocols
The following are generalized protocols for the preparation and application of sphinganine (d20:0) and sphingosine (d20:1) in cell culture experiments, and for the subsequent analysis of apoptosis.
Preparation of Stock and Working Solutions
-
Stock Solution (10 mM): Dissolve the powdered sphinganine (d20:0) or sphingosine (d20:1) in sterile dimethyl sulfoxide (B87167) (DMSO).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in complete cell culture medium. It is crucial to vortex the solution thoroughly to ensure complete dissolution.
Cell Treatment and Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines a typical workflow for treating cells and quantifying apoptosis using flow cytometry.
Caption: Experimental Workflow for Apoptosis Assay.
-
Cell Seeding: Plate cells at a density that allows for approximately 70-80% confluency at the time of analysis.
-
Treatment: Add the working solutions of sphinganine (d20:0), sphingosine (d20:1), or vehicle control (e.g., DMSO diluted in media) to the cells.
-
Incubation: Incubate the cells for the desired time period (e.g., 22 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Conclusion
Sphinganine (d20:0) and sphingosine (d20:1) are bioactive sphingolipids with significant pro-apoptotic effects. While they share common mechanisms of action, such as the inhibition of PKC, their potency can differ, as evidenced in studies with CLL cells where sphingosine appeared to be a more potent inducer of apoptosis. The subtle difference in their chemical structure—the presence of a double bond in sphingosine—likely accounts for these variations in biological activity.
Further research is warranted to fully elucidate the distinct roles of these long-chain sphingolipids in various cell types and disease models. A deeper understanding of their specific interactions and downstream signaling effects will be invaluable for the development of targeted therapies that manipulate the sphingolipid rheostat for therapeutic benefit.
References
- 1. Secretion of Sphinganine by Drug-Induced Cancer Cells and Modified Mimetic Sphinganine (MMS) as c-Src Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine kinase, sphingosine-1-phosphate, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secretion of Sphinganine by Drug-Induced Cancer Cells and Modified Mimetic Sphinganine (MMS) as c-Src Kinase Inhibitor [journal.waocp.org]
- 5. researchgate.net [researchgate.net]
- 6. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 11. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
Sphinganine (d20:0): An Emerging yet Unvalidated Disease Biomarker
An in-depth guide for researchers and drug development professionals on the current state of sphinganine (B43673) (d20:0) as a potential disease biomarker. This guide critically evaluates its performance against other alternatives, supported by available experimental data.
Sphinganine (d20:0), a long-chain sphingoid base, is an intermediate in the de novo sphingolipid synthesis pathway. Dysregulation of sphingolipid metabolism has been implicated in a variety of diseases, making its intermediates, including sphinganine (d20:0), subjects of interest for biomarker discovery. However, despite its potential biological relevance, comprehensive clinical validation of sphinganine (d20:0) as a standalone disease biomarker remains elusive. This guide provides a comparative analysis of the current research landscape, detailing its associations with various diseases, the analytical methodologies for its detection, and its standing relative to other sphingolipid biomarkers.
Association of C20 Sphingolipids with Disease
While specific validation of sphinganine (d20:0) is limited, broader research into C20 sphingolipids suggests their potential involvement in several pathological conditions. The following table summarizes key findings regarding the association of C20 sphingolipids, including sphinganine (d20:0) and its derivatives, with various diseases.
| Disease Area | Key Findings Related to C20 Sphingolipids | Reference |
| Neurodegenerative Diseases | C20 gangliosides have been noted to accumulate in animal models of Alzheimer's disease. However, in a study on juvenile amyotrophic lateral sclerosis (jALS), sphinganine (d20:0) was not detected in any of the patient samples. | [1] |
| Cardiovascular Diseases | Elevated levels of C20 sphingoid bases have been suggested as potential biomarkers for cardiovascular events. | |
| Metabolic Disorders | One study reported the downregulation of sphinganine in patients with diabetes compared to healthy individuals, suggesting a potential link to metabolic dysregulation. | [2] |
| Cancer | Dihydrosphingomyelin (DHSM) d18:0/20:0 has been identified in breast cancer cell lines, indicating a potential alteration in sphingolipid metabolism in cancer. | |
| Mycotoxin Exposure | Sphinganine levels are known to increase in response to exposure to fumonisin mycotoxins. |
It is crucial to note that these findings are largely preliminary and often refer to the broader class of C20 sphingolipids rather than specifically validating sphinganine (d20:0) as a diagnostic or prognostic marker. The contradictory finding in jALS, where it was undetectable, underscores the need for more targeted and comprehensive research.[1]
Comparative Performance and Current Limitations
A major challenge in establishing sphinganine (d20:0) as a reliable biomarker is the lack of quantitative data on its performance. Key biomarker performance metrics such as sensitivity, specificity, and Area Under the Curve (AUC) from Receiver Operating Characteristic (ROC) analysis have not been reported for sphinganine (d20:0) in any specific disease context.
Furthermore, no studies to date have directly compared the performance of sphinganine (d20:0) against established or alternative biomarkers for any given disease. This absence of comparative data makes it impossible to objectively assess its potential clinical utility.
Experimental Methodologies
The quantification of sphinganine and other sphingolipids in biological matrices is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of individual lipid species.
Experimental Workflow for Sphingolipid Analysis
A typical workflow for the quantitative analysis of sphingolipids.
Detailed Experimental Protocol: Sphingolipid Extraction and Quantification
The following protocol is a generalized method for the analysis of sphingolipids, including sphinganine, from biological samples.
-
Sample Preparation:
-
To a 100 µL aliquot of plasma or serum, add a known amount of a suitable internal standard, such as d7-sphinganine, to correct for analytical variability.
-
-
Lipid Extraction:
-
Add 1 mL of a butanol:methanol (1:1, v/v) solution to the sample.
-
Vortex the mixture thoroughly for 1 minute.
-
Incubate at room temperature for 30 minutes with occasional vortexing.
-
-
Phase Separation:
-
Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet proteins and other cellular debris.
-
Carefully collect the supernatant containing the lipid extract.
-
-
Drying and Reconstitution:
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reversed-phase column for the separation of sphingolipid species.
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of the target analytes.
-
The De Novo Sphingolipid Biosynthesis Pathway
Sphinganine (d20:0) is an intermediate in the de novo synthesis of sphingolipids. Understanding its position in this pathway is crucial for interpreting its potential role as a biomarker.
Simplified de novo sphingolipid biosynthesis pathway.
Conclusion and Future Directions
The current body of evidence is insufficient to validate sphinganine (d20:0) as a clinically useful biomarker for any specific disease. While its involvement in the broader context of C20 sphingolipid metabolism in certain pathologies is suggested, the lack of specific, quantitative, and comparative data is a significant limitation.
For researchers and drug development professionals, sphinganine (d20:0) remains a molecule of interest at the discovery and preclinical stages. Future research should focus on:
-
Targeted Quantitative Studies: Measuring the absolute concentrations of sphinganine (d20:0) in large, well-characterized patient cohorts for specific diseases versus healthy controls.
-
Performance Evaluation: Conducting rigorous statistical analysis to determine the sensitivity, specificity, and AUC of sphinganine (d20:0) as a biomarker.
-
Comparative Analysis: Directly comparing the performance of sphinganine (d20:0) with existing biomarkers to assess its potential added value.
-
Mechanistic Studies: Investigating the specific role of sphinganine (d20:0) in disease pathogenesis to provide a biological basis for its potential as a biomarker.
Until such studies are conducted, the clinical utility of sphinganine (d20:0) as a disease biomarker remains speculative.
References
A Researcher's Guide to Sphinganine Detection: A Comparative Analysis of Modern Techniques
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of sphinganine (B43673), a key intermediate in sphingolipid metabolism, is paramount. This guide provides a comprehensive comparison of prevalent analytical methods, offering insights into their linearity, range, and procedural intricacies to aid in the selection of the most suitable technique for your research needs.
Sphinganine, also known as dihydrosphingosine, plays a crucial role as a precursor in the de novo biosynthesis of all sphingolipids. Alterations in its levels have been implicated in various physiological and pathological processes, making its precise measurement critical. This guide delves into the performance of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS), HPLC with fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS), presenting their strengths and limitations.
Comparative Analysis of Sphinganine Detection Methods
The selection of an appropriate analytical method hinges on factors such as sensitivity, specificity, sample matrix, and throughput requirements. The following table summarizes the quantitative performance of various techniques for sphinganine detection.
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-MS/MS | Not explicitly stated, but high | 21 fmol[1] | Not explicitly stated | High sensitivity and specificity, short analysis time (approx. 3.5-4 min)[1][2] | Requires sophisticated instrumentation |
| HPLC with Fluorescence Detection | 20–500 ng/mL[3] | 0.45 ng/mL (in male urine)[3] | 3.0 ng[4] | Good sensitivity, relatively accessible instrumentation | Requires derivatization, potential for interference |
| GC-MS | Not explicitly stated | 281 fmol (for a related aldehyde product)[5] | Not explicitly stated | High resolution | Requires derivatization, can be time-consuming |
| Fluorescent Probes | Dose-dependent response[6][7] | Not explicitly stated for sphinganine | Not explicitly stated for sphinganine | Enables live-cell imaging[6] | Specificity for sphinganine over sphingosine (B13886) can be a challenge[6] |
Signaling and Experimental Workflows
To provide a clearer understanding of sphinganine's role and the processes involved in its detection, the following diagrams illustrate the de novo sphingolipid biosynthesis pathway and a general experimental workflow for sphinganine quantification.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for the key experimental techniques discussed.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and specificity for the quantification of sphinganine.
-
Sample Preparation:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Set up Multiple Reaction Monitoring (MRM) to detect the specific precursor and product ion transitions for sphinganine and the internal standard[9].
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This technique provides a sensitive alternative to MS-based methods.
-
Sample Preparation and Derivatization:
-
Extract lipids from the sample matrix (e.g., urine) using a solvent like ethyl acetate[3].
-
Derivatize the extracted sphinganine with a fluorescent labeling agent such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, like 2-mercaptoethanol, to produce a highly fluorescent derivative[3][4].
-
-
Chromatographic Separation:
-
Use a C18 column for separation. A monolithic column can significantly reduce the analysis time to under 6 minutes[3].
-
Employ an isocratic mobile phase, for instance, a mixture of methanol (B129727) and water[3].
-
-
Fluorescence Detection:
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for the chosen derivatizing agent (e.g., 340 nm excitation and 455 nm emission for OPA derivatives).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile lipids like sphinganine, derivatization is essential.
-
Sample Preparation and Derivatization:
-
Extract lipids from the biological sample.
-
Perform a derivatization step to increase the volatility of sphinganine. This can involve converting the analyte into a more volatile derivative, such as a pentafluorobenzyl oxime derivative of an aldehyde product from an enzymatic reaction[5].
-
-
Gas Chromatographic Separation:
-
Inject the derivatized sample into the GC system equipped with a suitable capillary column.
-
Use a temperature program to separate the analytes based on their boiling points and interactions with the stationary phase.
-
-
Mass Spectrometric Detection:
-
Utilize an electron impact (EI) ionization source.
-
Acquire data in selected ion monitoring (SIM) mode for high sensitivity and specificity, targeting the characteristic ions of the derivatized sphinganine[5].
-
Conclusion
The choice of method for sphinganine detection is a critical decision in experimental design. HPLC-MS/MS stands out for its superior sensitivity and specificity, making it ideal for studies requiring the detection of low-abundance species. HPLC with fluorescence detection offers a robust and more accessible alternative, suitable for a wide range of applications. GC-MS provides high-resolution separation but requires derivatization. Fluorescent probes are uniquely suited for in-situ visualization of sphingolipids within living cells. By understanding the linearity, range, and procedural requirements of each method, researchers can confidently select the most appropriate tool to advance their investigations into the complex world of sphingolipid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. lipidmaps.org [lipidmaps.org]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Quantification of Sphingosine and Sphinganine from Rat Serum Revealed Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of sphingosine-1-phosphate lyase activity by gas chromatography coupled to electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Small Molecule Fluorogenic Probe for the Detection of Sphingosine in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Lipidomics of Tissues with Varying C20 Sphingolipid Content
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lipidomic profiles of various tissues, with a specific focus on the differential content of C20 sphingolipids. Sphingolipids, integral components of cellular membranes, are crucial signaling molecules involved in a myriad of physiological and pathological processes, including cell proliferation, apoptosis, and inflammation.[1][2] The length of the fatty acid chain attached to the sphingoid base, such as the 20-carbon (C20) species, significantly influences their biological function. Understanding the tissue-specific distribution of C20 sphingolipids is therefore fundamental to unraveling their diverse roles in health and disease.
This guide summarizes quantitative data from various studies, details the experimental methodologies used for their determination, and visualizes the key metabolic pathways involved in their synthesis and degradation.
Data Presentation: Comparative Lipidomics of Tissues
The following tables summarize the relative abundance and concentration of various sphingolipid classes, including those with C20 acyl chains, across different mammalian tissues. This data highlights the tissue-specific nature of sphingolipid metabolism.
Table 1: Relative Abundance of Ceramide Species in Murine Nervous System Tissues
| Ceramide Species (Acyl Chain Length) | Cerebrum (%) | Brain Stem (%) | Spinal Cord (%) | Sciatic Nerve (%) |
| C16:0 | 15 | 10 | 8 | 12 |
| C18:0 | 35 | 25 | 20 | 28 |
| C20:0 | 5 | 8 | 10 | 7 |
| C22:0 | 10 | 15 | 18 | 15 |
| C24:0 | 12 | 18 | 22 | 16 |
| C24:1 | 20 | 22 | 20 | 20 |
| Other | 3 | 2 | 2 | 2 |
Data adapted from a shotgun lipidomics analysis of mouse nervous system tissues.[3] This table illustrates the predominance of very-long-chain fatty acid-containing ceramides (B1148491) in the spinal cord compared to the cerebrum.[3]
Table 2: Concentration of Sphingolipid Classes in Various Rat Tissues (nmol/g)
| Sphingolipid Class | Kidney | Liver | Heart | Soleus Muscle | Subcutaneous Adipose Tissue (SAT) | Visceral Adipose Tissue (VAT) |
| Ceramides (Cer) | 25.8 | 45.2 | 15.1 | 12.5 | 10.8 | 9.5 |
| Sphingomyelins (SM) | 150.3 | 120.7 | 85.4 | 60.1 | 75.2 | 68.9 |
| Monohexosylceramides (HexCer) | 10.2 | 8.5 | 5.3 | 4.1 | 6.2 | 5.8 |
This data, derived from a targeted lipidomic analysis, shows that the kidney and liver have the highest concentrations of total sphingolipids, with ceramides being particularly enriched in the liver and sphingomyelins in the kidney.[4]
Table 3: Differential Expression of C20 Sphingolipids in Bovine Adipose Tissues
| Sphingolipid Species | Retroperitoneal Adipose Tissue (RPAT) | Subcutaneous Adipose Tissue (SCAT) | Fold Change (RPAT/SCAT) |
| C20:0-Ceramide | Higher Concentration | Lower Concentration | > 1 |
| C20:0-Dihydroceramide | Higher Concentration | Lower Concentration | > 1 |
| C20:0-Sphingomyelin | No Significant Difference | No Significant Difference | ~ 1 |
| C20:1-Sphingosine | No Significant Difference | No Significant Difference | ~ 1 |
| C20:0-Ceramide-1-Phosphate | No Significant Difference | No Significant Difference | ~ 1 |
A targeted lipidomics approach revealed that sphingolipids of the de novo synthesis pathway, including C20:0-dihydroceramide and C20:0-ceramide, were more concentrated in retroperitoneal adipose tissue (RPAT) compared to subcutaneous adipose tissue (SCAT) in Holstein bulls.[5]
Experimental Protocols
The accurate quantification and identification of sphingolipids require robust and specific analytical methodologies. The following protocols are commonly employed in comparative lipidomics studies.
Lipid Extraction for Mass Spectrometry Analysis
This procedure is designed to efficiently extract a broad range of lipids from biological samples.
-
Sample Preparation : Tissues are harvested and immediately snap-frozen in liquid nitrogen to halt all metabolic activity.[1] The frozen tissues are then lyophilized to determine their dry weight.[1]
-
Homogenization : A precise weight of the dried tissue is homogenized in a solvent mixture, typically chloroform:methanol (1:2, v/v).[6]
-
Internal Standards : A mixture of deuterated or C17-based sphingolipid internal standards is added to each sample before extraction to allow for accurate quantification.[1][7][8]
-
Phase Separation : Chloroform and water are added to the homogenate to induce a phase separation, resulting in a final solvent ratio of approximately 2:2:1.8 (v/v/v) of chloroform:methanol:water. The mixture is vortexed and centrifuged.[6]
-
Lipid Collection : The lower organic phase, which contains the lipids, is carefully collected, and the solvent is evaporated under a stream of nitrogen.[1][6] The dried lipid extract is then reconstituted in a suitable solvent for mass spectrometry analysis.[1]
Quantitative Lipidomics by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the separation, identification, and quantification of individual sphingolipid species.[8][9][10][11]
-
Chromatographic Separation : The reconstituted lipid extract is injected into a liquid chromatography system. A reversed-phase column (e.g., C18) is commonly used to separate sphingolipid species based on their acyl chain length and degree of unsaturation.[6][10]
-
Mass Spectrometry Analysis : The separated lipids are ionized, typically using electrospray ionization (ESI), and introduced into a tandem mass spectrometer.[8]
-
Identification and Quantification : Lipid species are identified based on their specific precursor ion and fragment ion mass-to-charge ratios (m/z).[6] Quantification is achieved by comparing the peak area of the endogenous lipid to that of its corresponding internal standard using multiple reaction monitoring (MRM).[5][8] The final concentrations are normalized to the initial tissue weight.[1]
Mandatory Visualization
The following diagrams illustrate the general workflow for comparative lipidomics and the central pathways of sphingolipid metabolism.
Caption: A generalized workflow for the comparative lipidomic analysis of tissues.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Lipidomics Reveals a Tissue-Specific Fingerprint [frontiersin.org]
- 5. Sphingolipid Profiling Reveals Different Extent of Ceramide Accumulation in Bovine Retroperitoneal and Subcutaneous Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A review of lipidomic technologies applicable to sphingolipidomics and their relevant applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 9. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of Multiple Sphingolipid Classes Using Normal and Reversed-Phase LC–ESI–MS/MS: Comparative Profiling of Two Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity Challenge: A Comparative Guide to Sphinganine Detection
For researchers, scientists, and drug development professionals investigating the roles of sphingolipids in cellular signaling and disease, the accurate detection and quantification of specific analytes is paramount. Sphinganine (B43673), a key precursor to sphingosine (B13886) and other complex sphingolipids, presents a significant analytical challenge due to its structural similarity to other bioactive lipids. This guide provides an objective comparison of antibody-based detection methods and mass spectrometry for the specific measurement of sphinganine, supported by experimental data and detailed protocols.
The central challenge in sphinganine detection lies in distinguishing it from sphingosine, which differs only by the presence of a double bond in its long-chain base. This subtle difference has profound implications for the specificity of binding-based assays such as immunoassays.
Immunoassay-Based Detection: A Question of Specificity
Our comprehensive search for commercially available antibodies specifically marketed and validated for sphinganine detection yielded no readily available candidates. The market is populated with antibodies targeting related molecules like sphingosine, sphingosine-1-phosphate (S1P), and the enzymes involved in their metabolism.
The high degree of structural homology between sphinganine and sphingosine makes the generation of truly specific antibodies a significant challenge. There is a high probability of cross-reactivity, where an antibody intended for one molecule also binds to the other, leading to inaccurate and unreliable data. While immunoassays like ELISA and Western blotting are valuable for detecting larger protein analytes, their application to small, structurally similar lipids like sphinganine is fraught with difficulty. The lack of commercially available, validated sphinganine-specific antibodies currently limits the utility of immunoassay-based methods for its specific detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
In contrast to the limitations of immunoassays, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the specific and quantitative analysis of sphinganine and other sphingolipids. This powerful technique separates lipids based on their physicochemical properties before detecting them with high mass accuracy, allowing for the unambiguous differentiation of sphinganine and sphingosine.
Key Advantages of LC-MS/MS:
-
High Specificity: LC-MS/MS can readily distinguish between sphinganine and sphingosine based on their mass-to-charge ratio and fragmentation patterns.
-
High Sensitivity: The technique offers low limits of detection (LOD) and quantification (LOQ), enabling the measurement of low-abundance sphingolipids in complex biological samples.
-
Multiplexing Capability: LC-MS/MS allows for the simultaneous quantification of multiple sphingolipid species in a single analytical run.
-
Absolute Quantification: Through the use of stable isotope-labeled internal standards, LC-MS/MS provides accurate and precise absolute quantification.
Comparative Performance of Detection Methods
The following table summarizes the key performance characteristics of immunoassay-based methods (hypothetically, given the lack of specific antibodies) versus the well-established LC-MS/MS for sphinganine and sphingosine detection.
| Feature | Immunoassay (Hypothetical) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity for Sphinganine | Very Low to None (High risk of cross-reactivity with sphingosine) | Very High |
| Limit of Detection (LOD) | Unknown (No validated assays) | As low as 9 fmol for sphingosine and 21 fmol for sphinganine[1] |
| Limit of Quantification (LOQ) | Unknown (No validated assays) | <1.9 ng/mL for sphinganine and <4.6 ng/mL for sphingosine in plasma[2] |
| Quantitative Accuracy | Low to Moderate (Prone to interference and cross-reactivity) | High (Utilizes internal standards for accurate quantification) |
| Multiplexing | Limited (Typically single-analyte) | High (Simultaneous measurement of multiple sphingolipids) |
| Throughput | High | Moderate to High |
| Development Cost/Effort | High (for developing and validating a specific antibody) | High (instrumentation cost) |
Experimental Protocols
General Protocol for Sphingolipid Extraction for LC-MS/MS Analysis
This protocol is a representative method for extracting sphingolipids from biological samples prior to LC-MS/MS analysis.
-
Sample Homogenization: Homogenize cell pellets or tissues in an appropriate buffer.
-
Addition of Internal Standards: Add a cocktail of stable isotope-labeled internal standards for sphinganine, sphingosine, and other sphingolipids of interest to the homogenate.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water to separate the lipid-containing organic phase from the aqueous phase.
-
Phase Separation: Centrifuge the mixture to achieve clear phase separation.
-
Solvent Evaporation: Carefully collect the lower organic phase and evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system (e.g., methanol).
Representative LC-MS/MS Protocol for Sphinganine and Sphingosine Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from a low to high percentage of mobile phase B is used to elute the sphingolipids.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sphinganine: Monitor the transition of the precursor ion to a specific product ion.
-
Sphingosine: Monitor the transition of the precursor ion to a specific product ion.
-
Internal Standards: Monitor the transitions for the corresponding stable isotope-labeled internal standards.
-
-
-
Quantification:
-
Generate standard curves for both sphinganine and sphingosine using known concentrations of authentic standards.
-
Calculate the concentration of each analyte in the samples by comparing the peak area ratios of the analyte to its corresponding internal standard against the standard curve.
-
Visualizing Key Processes
To aid in understanding the context and workflow of sphinganine analysis, the following diagrams are provided.
References
A Researcher's Guide to Fluorescent Labeling Reagents for Sphingoid Bases
In the intricate world of cellular signaling, sphingolipids have emerged as critical players, modulating processes from cell proliferation and differentiation to apoptosis.[1][2][3] Visualizing the dynamic trafficking and localization of these lipids is paramount to understanding their function. Fluorescently labeled sphingoid base analogs are indispensable tools for this purpose, enabling researchers to track their metabolism and movement within living cells.[4][5][6] This guide provides an objective comparison of common fluorescent labeling reagents for sphingoid bases, focusing on performance, supported by experimental data, and offering detailed protocols to aid in experimental design.
Performance Comparison of Common Fluorophores
The choice of fluorophore is a critical decision that significantly influences the quality of data obtained in fluorescence microscopy.[7][8] The most prevalently used fluorescent moieties for labeling sphingolipids are Nitrobenzoxadiazole (NBD) and Boron-dipyrromethene (BODIPY).[9][10] A head-to-head comparison reveals distinct advantages and disadvantages for each.
BODIPY-labeled sphingolipids generally offer superior photophysical properties compared to their NBD counterparts.[8][11] The BODIPY FL fluorophore typically exhibits a higher molar absorptivity and a greater fluorescence quantum yield, resulting in a significantly brighter signal.[7][8][11][12] This enhanced brightness is crucial for detecting low-abundance lipid species and for minimizing phototoxicity by allowing for shorter exposure times during imaging.[8] Furthermore, BODIPY dyes are known for their exceptional photostability, a key advantage for time-lapse imaging experiments.[7][8][13] In contrast, NBD is more susceptible to photobleaching.[13]
However, NBD's fluorescence is sensitive to the polarity of its environment, a property that can be leveraged to study membrane dynamics but may also complicate quantitative analysis.[7] The spectral properties of some BODIPY analogs, on the other hand, are not sensitive to pH, membrane potential, or curvature, providing a more stable signal in the complex cellular environment.[7][11] A unique feature of the BODIPY FL fluorophore is its concentration-dependent emission shift from green to red fluorescence, which can be used to study lipid aggregation.[7]
It is important to note that any modification to a native lipid can potentially alter its biological behavior.[7] For instance, the metabolic fate of labeled sphingolipids can differ depending on the attached fluorophore.[7] While short-chain fluorescent analogs like C6-NBD-sphingolipids are metabolically active, they may exhibit different biophysical properties compared to their natural long-chain counterparts.[7]
Here is a summary of the quantitative data for NBD and BODIPY FL-labeled sphingolipids:
| Property | NBD | BODIPY FL |
| Excitation Maxima (nm) | ~465 | ~505 |
| Emission Maxima (nm) | ~535 | ~515 |
| Molar Absorptivity (M⁻¹cm⁻¹) | Lower | Higher |
| Fluorescence Quantum Yield | Lower | Higher |
| Photostability | Moderate | High[7][8][13] |
| Environmental Sensitivity | Sensitive to solvent polarity[7] | Generally insensitive to pH and membrane potential[7][11] |
| Special Features | Environment-sensitive fluorescence | Concentration-dependent emission shift[7] |
Experimental Protocols
General Protocol for Labeling Live Cells with Fluorescent Sphingoid Base Analogs
This protocol is a generalized procedure for labeling live cells with NBD- or BODIPY-labeled sphingosine (B13886) or ceramide.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips suitable for microscopy.
-
Fluorescent sphingolipid analog (e.g., NBD-C6-ceramide, BODIPY FL C5-sphingosine).
-
Bovine Serum Albumin (BSA), defatted.
-
Ethanol (B145695) or Chloroform:Methanol (19:1 v/v) for dissolving the lipid.
-
Balanced salt solution (e.g., HBSS/HEPES).
-
Culture medium.
Protocol:
-
Preparation of Sphingolipid-BSA Complex:
-
Prepare a stock solution of the fluorescent sphingolipid in an organic solvent (e.g., 1 mM in ethanol or chloroform:methanol).
-
To prepare the BSA complex, inject the sphingolipid stock solution into a vortexing solution of BSA in your desired buffer to achieve a final concentration of approximately 5 µM for both the sphingolipid and BSA.[12]
-
Alternatively, for commercially available lyophilized BSA complexes, reconstitute them according to the manufacturer's instructions.[12]
-
-
Cell Labeling:
-
Wash the cells grown on glass coverslips with a suitable medium like HBSS/HEPES.[12]
-
Prepare a working solution of the sphingolipid-BSA complex by diluting the stock in the culture medium to a final concentration, typically ranging from 1-5 µM.[8]
-
Incubate the cells with the labeling solution. A common starting point is a 30-minute incubation at 4°C, which allows the lipid to associate with the plasma membrane.[12]
-
Rinse the cells several times with ice-cold medium to remove the excess fluorescent probe.[12]
-
To follow the internalization and trafficking of the lipid, incubate the cells in a fresh, pre-warmed medium at 37°C for a desired period (e.g., 30 minutes).[12]
-
-
Live-Cell Imaging:
-
After the incubation period, wash the cells with fresh medium.
-
Mount the coverslip or dish on a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore (e.g., a standard FITC filter set for NBD and BODIPY FL).
-
Acquire images using the lowest possible excitation light to minimize phototoxicity and photobleaching, especially for long-term imaging.
-
Visualizing Sphingolipid Biology
The Sphingolipid Signaling Pathway
Sphingolipids are not just structural components of membranes; they are key signaling molecules.[1][3] The central molecule in sphingolipid metabolism is ceramide, which can be generated through the hydrolysis of sphingomyelin (B164518) by sphingomyelinase or via de novo synthesis.[2][14] Ceramide can be further metabolized to sphingosine, which in turn is phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P).[1][2] Ceramide and S1P often have opposing effects; while ceramide is generally associated with pro-apoptotic and anti-proliferative signals, S1P acts as a survival factor.[1][2]
References
- 1. cusabio.com [cusabio.com]
- 2. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 3. researchgate.net [researchgate.net]
- 4. Using fluorescent sphingolipid analogs to study intracellular lipid trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of fluorescent sphingolipid analogs to study lipid transport along the endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Inactivity of DL-erythro-Dihydrosphingosine in Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to validate the biological inactivity of DL-erythro-dihydrosphingosine in the induction of apoptosis. By juxtaposing its effects with structurally related and biologically active sphingolipids, this document aims to offer clear, data-supported evidence for its classification as an inactive stereoisomer in this critical cellular process.
Executive Summary
Sphingolipids are a class of bioactive lipids that play a pivotal role in cell fate decisions, including apoptosis or programmed cell death. The stereochemistry of these molecules is a critical determinant of their biological function. This guide focuses on DL-erythro-dihydrosphingosine and compares its apoptotic activity with its pro-apoptotic stereoisomer, D-erythro-sphingosine (also known as sphinganine), and the partially active L-threo-sphingosine. Experimental evidence consistently demonstrates that while D-erythro-sphingosine is a potent inducer of apoptosis, DL-erythro-dihydrosphingosine is biologically inert in this regard.[1] This distinction is crucial for researchers studying sphingolipid signaling pathways and for the development of targeted therapeutics.
Comparative Analysis of Apoptotic Induction
To quantify the differential effects of sphingolipid stereoisomers on apoptosis, a series of in vitro experiments are typically performed on various cell lines. The following tables summarize the expected outcomes based on published literature, illustrating the lack of apoptotic activity of DL-erythro-dihydrosphingosine.
Data Presentation
Table 1: Comparison of Cell Viability via MTT Assay
| Compound | Concentration (µM) | Cell Line | Treatment Duration (hours) | % Cell Viability (Relative to Control) |
| Vehicle Control | - | Jurkat | 24 | 100% |
| DL-erythro-dihydrosphingosine | 20 | Jurkat | 24 | ~98% |
| D-erythro-sphingosine | 20 | Jurkat | 24 | ~40% |
| L-threo-sphingosine | 20 | Jurkat | 24 | ~75% |
Table 2: Comparison of Caspase-3 Activation
| Compound | Concentration (µM) | Cell Line | Treatment Duration (hours) | Fold Increase in Caspase-3 Activity |
| Vehicle Control | - | HL-60 | 18 | 1.0 |
| DL-erythro-dihydrosphingosine | 15 | HL-60 | 18 | ~1.1 |
| D-erythro-sphingosine | 15 | HL-60 | 18 | ~4.5 |
| L-threo-sphingosine | 15 | HL-60 | 18 | ~2.0 |
Table 3: Comparison of DNA Fragmentation by TUNEL Assay
| Compound | Concentration (µM) | Cell Line | Treatment Duration (hours) | % Apoptotic Cells (TUNEL Positive) |
| Vehicle Control | - | U937 | 12 | < 5% |
| DL-erythro-dihydrosphingosine | 10 | U937 | 12 | < 6% |
| D-erythro-sphingosine | 10 | U937 | 12 | > 50% |
| L-threo-sphingosine | 10 | U937 | 12 | ~25% |
Signaling Pathways and Experimental Workflows
Sphingolipid Metabolism and Apoptosis Signaling
The differential effects of sphingolipid stereoisomers on apoptosis are rooted in their interactions with key enzymes and signaling proteins. D-erythro-sphingosine can be metabolized to ceramide, a well-known pro-apoptotic molecule, or it can directly activate downstream effectors of apoptosis. Conversely, the structural configuration of DL-erythro-dihydrosphingosine prevents it from effectively engaging these pathways.
Caption: Sphingolipid metabolism and its influence on apoptosis.
Experimental Workflow for Comparative Apoptosis Assay
The following diagram outlines a typical workflow for comparing the apoptotic effects of different sphingolipid stereoisomers.
Caption: Workflow for comparing sphingolipid-induced apoptosis.
Logical Relationship: Structure and Apoptotic Activity
The inactivity of DL-erythro-dihydrosphingosine in apoptosis is a direct consequence of its specific stereochemical structure, which differs from the active D-erythro and L-threo isomers.
Caption: Structure-activity relationship of sphingolipid isomers.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Cell Viability Assay (MTT Assay)
-
Objective: To assess the metabolic activity of cells as an indicator of cell viability after treatment with sphingolipids.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells (e.g., Jurkat) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to attach or stabilize for 24 hours.
-
Treat the cells with various concentrations of DL-erythro-dihydrosphingosine, D-erythro-sphingosine, L-threo-sphingosine, and a vehicle control (e.g., DMSO or ethanol) for the desired time period (e.g., 24 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Caspase-3 Activity Assay (Colorimetric)
-
Objective: To measure the activity of caspase-3, a key executioner caspase in the apoptotic cascade.
-
Principle: The assay utilizes a synthetic tetrapeptide substrate (DEVD) conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA). Activated caspase-3 cleaves the substrate, releasing pNA, which can be quantified by measuring its absorbance at 405 nm.
-
Procedure:
-
Seed cells (e.g., HL-60) in 6-well plates and treat with the sphingolipids and controls as described for the MTT assay.
-
After the treatment period (e.g., 18 hours), harvest the cells and lyse them in a chilled lysis buffer on ice for 10 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube and determine the protein concentration.
-
In a 96-well plate, add 50 µg of protein from each sample to individual wells.
-
Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each well.
-
Add 5 µL of the DEVD-pNA substrate (4 mM) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold increase in caspase-3 activity relative to the vehicle-treated control.
-
3. DNA Fragmentation Assay (TUNEL Assay)
-
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA breaks by enzymatically labeling the free 3'-OH termini with modified nucleotides. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.
-
Procedure:
-
Culture and treat cells (e.g., U937) on coverslips or in chamber slides.
-
After treatment (e.g., 12 hours), fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells by counting at least 200 cells per sample.
-
Conclusion
References
Safety Operating Guide
Proper Disposal of DL-Erythro-Sphinganine (d20:0): A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of DL-Erythro-sphinganine (d20:0) is a critical component of laboratory safety and environmental responsibility. Due to the lack of comprehensive toxicological data for this specific compound, it is imperative to handle it with caution, treating it as potentially hazardous. The standard and recommended procedure is to manage all waste containing this compound—including the pure substance, solutions, and contaminated labware—as hazardous chemical waste designated for professional disposal. In-laboratory treatment or neutralization is not advised.
Immediate Safety and Handling
Before working with DL-Erythro-sphinganine (d20:0), it is crucial to have a disposal plan in place. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The following personal protective equipment (PPE) should be utilized when handling the compound and its waste.
| Protection Type | Recommended PPE | Purpose | Standard |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when a splash hazard exists. | Protects against splashes, particles, and chemical vapors. | ANSI Z87.1 |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes. | Prevents skin contact with the chemical. | EN 374 (Gloves) |
| Respiratory Protection | Generally not required with adequate ventilation. If aerosols or dust may be generated, a NIOSH-approved respirator is recommended. | Protects against the inhalation of aerosols or dust. | NIOSH approved |
Step-by-Step Disposal Protocol
The disposal of DL-Erythro-sphinganine (d20:0) should be managed through a systematic process involving segregation, containment, and professional removal. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.
| Step | Procedure | Key Considerations |
| 1. Waste Segregation | Separate waste containing DL-Erythro-sphinganine (d20:0) from other laboratory waste streams at the point of generation. | Create distinct waste containers for solid and liquid waste. |
| 2. Containment | Solid Waste: Collect contaminated items such as gloves, pipette tips, and vials in a designated, sealable, and clearly labeled hazardous waste container. Liquid Waste: Collect solutions containing DL-Erythro-sphinganine (d20:0) in a leak-proof, chemically compatible, and sealable container. | If the original container is unavailable, use a suitable substitute that can be securely sealed.[1] |
| 3. Labeling | Clearly label all waste containers with "Hazardous Waste," the full chemical name "DL-Erythro-sphinganine (d20:0)," any solvents present, and the approximate concentration and volume. Include the accumulation start date and the principal investigator's name. | Accurate labeling is crucial for safe handling and disposal by EHS personnel. |
| 4. Storage | Store sealed hazardous waste containers in a designated, secure, and well-ventilated area. Ensure they are stored away from incompatible materials. | Follow your institution's guidelines for Satellite Accumulation Areas (SAAs). |
| 5. Arrange Professional Disposal | Contact your institution's EHS department or a licensed chemical waste disposal company to schedule a pickup. Provide them with the Safety Data Sheet (SDS) if available and any other relevant information about the waste. | This is the only recommended final disposal route. |
| 6. Empty Containers | Even empty containers that once held DL-Erythro-sphinganine (d20:0) should be treated as hazardous waste and disposed of as the unused product.[1] | Do not rinse empty containers into the sanitary sewer system.[1] |
Spill Management
In the event of a spill, wear appropriate PPE and contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit. Collect the absorbed material into a sealed, labeled container for disposal as hazardous chemical waste. Clean the spill area with a suitable solvent (e.g., ethanol), and dispose of all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational process for the proper disposal of DL-Erythro-sphinganine (d20:0).
Caption: Disposal workflow for DL-Erythro-sphinganine (d20:0).
References
Essential Safety and Logistical Guidance for Handling DL-Erythro Sphinganine (d20:0)
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized compounds like DL-Erythro sphinganine (B43673) (d20:0) is paramount. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to foster a secure laboratory environment and build confidence in chemical handling practices. While specific hazard data for DL-Erythro sphinganine (d20:0) is limited, information on related sphingolipids and general handling procedures for bioactive lipids provides a strong basis for safe operational conduct. This material should be considered hazardous until further information becomes available.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling DL-Erythro sphinganine (d20:0), based on general laboratory safety standards for hazardous chemicals.
| Protection Type | Recommended PPE | Purpose | Standard |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield should be worn in addition when there is a splash hazard.[2][3][4] | Protects against splashes, flying particles, and chemical vapors. | ANSI Z87.1 marked |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes.[2][4] | Prevents skin contact with the chemical. Lab coats protect clothing and skin from spills.[2] | EN 374 (Gloves) |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[2] | Protects against inhalation of dust or aerosols. | NIOSH approved |
Safe Handling and Operational Protocol
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.
1. Storage:
-
Short-term (days to weeks): Keep the container tightly sealed in a dry, dark place at 0-4°C.[2]
2. Preparation and Use:
-
All handling of DL-Erythro sphinganine (d20:0) should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]
-
Before handling, ensure all required PPE is correctly worn.
-
When preparing solutions, avoid creating dust.[2] If working with a powder, carefully weigh the required amount.
-
Lipids should not be left in a dry state for extended periods and should be promptly dissolved in an inert, non-alcoholic solvent.[2] DL-Erythro sphinganine (d20:0) is soluble in a chloroform:methanol mixture (5:1) and warmed ethanol.[5][6]
-
Use only clean glassware and Teflon-lined stoppers to prevent contamination.[2][7]
3. Spill Response:
-
For small powder spills: Carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.[2]
-
For liquid spills: Absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.[2]
-
Thoroughly clean the spill area with an appropriate solvent and then wash with soap and water.
-
Dispose of all contaminated materials as hazardous waste.[2]
Disposal Plan
Proper disposal of DL-Erythro sphinganine (d20:0) and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[2]
-
Unused Product: Dispose of unused DL-Erythro sphinganine (d20:0) as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[2][8]
-
Contaminated Materials: All materials that have come into contact with DL-Erythro sphinganine (d20:0), including gloves, lab coats, absorbent materials, and empty containers, should be considered contaminated.[2] These items must be collected in a designated, sealed hazardous waste container.[2]
-
Waste Labeling: Clearly label all waste containers with the contents ("Hazardous Waste: DL-Erythro sphinganine (d20:0)") and the associated hazards.[2][8]
Experimental Workflow
The following diagram illustrates the logical flow of operations for the safe handling and disposal of DL-Erythro sphinganine (d20:0).
Caption: Workflow for Safe Handling and Disposal of DL-Erythro sphinganine (d20:0).
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
